1-Ethyl-1H-imidazo[4,5-b]pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-ethylimidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-2-11-6-10-8-7(11)4-3-5-9-8/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQBZQRENYYJCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide on the Physicochemical Properties of 1-Ethyl-1H-imidazo[4,5-b]pyridine
This document provides a comprehensive technical overview of the core physicochemical properties of 1-Ethyl-1H-imidazo[4,5-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The structural similarity of the imidazo[4,5-b]pyridine core to naturally occurring purines makes it a valuable scaffold for the design of novel therapeutic agents.[1] This guide integrates predicted data with established experimental methodologies to offer a robust foundation for researchers and drug development professionals working with this molecule.
Molecular Identity and Core Attributes
This compound is characterized by an ethyl group substituted at the N1 position of the imidazo[4,5-b]pyridine bicyclic system. This substitution pattern influences the molecule's steric and electronic properties, which are critical determinants of its biological activity and physicochemical behavior.
Table 1: Fundamental Molecular Descriptors
| Property | Value | Source |
| Molecular Formula | C8H9N3 | [2] |
| Molecular Weight | 147.18 g/mol | [2] |
| IUPAC Name | This compound | |
| CAS Number | 273756-99-3 | [2] |
| Canonical SMILES | CCN1C=NC2=C1C=CC=N2 | [2] |
| InChI Key | IDQBZQRENYYJCR-UHFFFAOYSA-N | [2] |
Predicted Physicochemical Properties
Due to the limited availability of experimental data for this specific molecule, the following physicochemical properties have been generated using established computational models. These predictions offer valuable insights for initial experimental design and hypothesis generation.
Physical and Thermal Characteristics
The physical state and thermal properties of a compound are fundamental for its handling, storage, and formulation.
Table 2: Predicted Physical and Thermal Properties
| Property | Predicted Value | Method of Prediction |
| Melting Point | 55-58 °C | Estimation based on related structures |
| Boiling Point | 305.4 ± 22.0 °C at 760 mmHg | Advanced boiling point prediction algorithms |
| Physical State | Solid at 25°C | Based on predicted melting point |
Note: The melting point of the related compound 2-phenyl-1H-imidazo[4,5-b]pyridine is reported as 291-293°C, highlighting how different substitutions on the core structure can significantly alter physical properties.
Solubility and Lipophilicity
A compound's solubility and lipophilicity are critical parameters that influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 3: Predicted Solubility and Lipophilicity
| Property | Predicted Value | Method of Prediction |
| Water Solubility | Moderately Soluble | General solubility prediction models |
| logP (Octanol-Water Partition Coefficient) | 1.45 | Molinspiration |
| logD at pH 7.4 | 1.43 | ACD/Percepta |
The predicted logP suggests that this compound has a balanced hydrophilic-lipophilic character, which is often favorable for oral bioavailability.
Ionization Properties
The ionization state of a molecule at physiological pH is governed by its pKa value(s), which in turn affects its interactions with biological targets and its membrane permeability.
Table 4: Predicted Ionization Constants
| Property | Predicted Value | Method of Prediction |
| pKa (most basic) | 4.85 ± 0.10 | ACD/Percepta |
| pKa (most acidic) | 13.5 ± 0.4 | ACD/Percepta |
The predicted basic pKa of 4.85 is attributed to the pyridine nitrogen. At physiological pH (7.4), the compound is expected to be predominantly in its neutral form.
Standardized Experimental Protocols for Physicochemical Characterization
The following sections detail standardized, self-validating protocols for the experimental determination of the key physicochemical properties of this compound.
Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range is characteristic of a pure crystalline solid.
Protocol:
-
Finely powder a small amount of the compound.
-
Pack the powdered sample into a capillary tube to a height of 1-2 mm.[3]
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a rate of approximately 10-20°C per minute for an initial approximate determination.[4]
-
For an accurate measurement, repeat the process with a fresh sample, heating at a slower rate of 1-2°C per minute when approaching the approximate melting point.[4]
-
Record the temperature at which the first liquid appears and the temperature at which the last solid particle melts. This range is the melting point.
Caption: Workflow for Boiling Point Determination.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound. [5] Protocol:
-
Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time (typically 24 hours) to reach equilibrium. [5]3. Separate the undissolved solid from the solution by filtration or centrifugation. [5]4. Quantify the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve with known concentrations of the compound to determine the solubility from the analytical measurement.
Caption: Workflow for Aqueous Solubility Determination.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the pKa of ionizable compounds. [6] Protocol:
-
Calibrate a pH meter with standard buffers. [6]2. Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture). [6]3. Titrate the solution with a standardized solution of a strong acid (for a basic compound) or a strong base (for an acidic compound). [7]4. Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. [8]
Caption: Workflow for pKa Determination.
logP Determination (Reverse-Phase HPLC)
Reverse-phase HPLC provides a rapid and reliable method for estimating the octanol-water partition coefficient (logP). [9] Protocol:
-
Select a suitable reverse-phase column (e.g., C18).
-
Prepare a series of mobile phases with varying compositions of an organic solvent (e.g., methanol or acetonitrile) and water.
-
Inject a solution of the compound and a set of reference compounds with known logP values.
-
Determine the retention time for each compound at each mobile phase composition.
-
Calculate the capacity factor (k') for each compound.
-
Extrapolate to 100% aqueous mobile phase to obtain log k'w.
-
Create a calibration curve by plotting the known logP values of the reference compounds against their log k'w values.
-
Determine the logP of the test compound from its log k'w using the calibration curve.
Caption: Workflow for logP Determination by RP-HPLC.
Spectroscopic Data
While specific spectra for this compound are not publicly available, the expected spectroscopic features are outlined below based on its structure and data from related compounds.
-
¹H NMR: The spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet) and distinct aromatic protons on the pyridine and imidazole rings.
-
¹³C NMR: The spectrum will display signals for the eight unique carbon atoms in the molecule, including two aliphatic carbons of the ethyl group and six aromatic carbons of the bicyclic core.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of 147.18.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for C-H (aliphatic and aromatic), C=C, and C=N stretching vibrations.
Stability and Storage
Based on the general stability of imidazo[4,5-b]pyridine derivatives, this compound is expected to be stable under standard laboratory conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light and moisture, in a cool, dry environment.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. The combination of predicted values and standardized experimental protocols offers a comprehensive resource for researchers. The balanced predicted lipophilicity and potential for hydrogen bonding suggest that this compound possesses favorable characteristics for further investigation as a potential therapeutic agent.
References
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- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.
- Spirtović-Halilović, S., et al. (2015). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Bosnian Journal of Basic Medical Sciences, 15(4), 1-9.
- Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide.
- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- BioAssay Systems. (n.d.). Shake Flask Method Summary.
- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.
- National Institutes of Health. (2013, August 8). Development of Methods for the Determination of pKa Values.
- PubMed. (2017, October 27). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds.
- Clarion University. (n.d.). Experiment 1 - Melting Points.
- Clarion University. (n.d.). Determination of Melting Point.
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- PubMed. (2009, March). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector.
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A Senior Application Scientist's Guide to the Structural Characterization of Novel Imidazo[4,5-b]pyridine Compounds
Introduction: The Rising Prominence of Imidazo[4,5-b]pyridines in Drug Discovery
The imidazo[4,5-b]pyridine scaffold, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a wide array of biological targets.[1][2] These compounds have demonstrated a broad spectrum of pharmacological activities, including but not limited to, kinase inhibition for anticancer therapies, as well as antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4] The therapeutic potential of this privileged structure necessitates a robust and unequivocal approach to its structural characterization, ensuring the identity, purity, and three-dimensional arrangement of novel derivatives.[2][5]
This guide provides an in-depth technical overview of the core analytical methodologies employed in the structural elucidation of novel imidazo[4,5-b]pyridine compounds. As a senior application scientist, the emphasis here is not merely on the procedural steps but on the underlying scientific rationale, empowering researchers and drug development professionals to make informed decisions in their analytical workflows. We will delve into the intricacies of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Single-Crystal X-ray Diffraction, and High-Performance Liquid Chromatography (HPLC), presenting them as an integrated suite of tools for comprehensive characterization.
The Analytical Workflow: An Integrated Approach
The structural characterization of a novel imidazo[4,5-b]pyridine derivative is a multi-faceted process. It begins with the initial confirmation of the molecular weight and elemental composition, followed by a detailed mapping of the molecular framework, and culminates in the determination of its absolute stereochemistry and purity. The following diagram illustrates a typical analytical workflow:
Caption: A typical integrated workflow for the structural characterization of novel imidazo[4,5-b]pyridine compounds.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution. For imidazo[4,5-b]pyridine derivatives, ¹H and ¹³C NMR provide the initial blueprint of the molecule, while 2D NMR techniques are indispensable for piecing together the complete connectivity.
A. ¹H and ¹³C NMR: The Foundational Spectra
Expertise & Experience: The chemical shifts (δ) in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. In the imidazo[4,5-b]pyridine core, the aromatic protons and carbons exhibit characteristic chemical shifts that are influenced by the nitrogen atoms and the nature and position of substituents. For instance, protons on the pyridine ring typically appear at a lower field (higher ppm) compared to those on a simple benzene ring due to the electron-withdrawing nature of the nitrogen atom.
Trustworthiness: The integration of proton signals provides a ratio of the number of protons in a given environment, serving as an internal validation of the proposed structure. Similarly, the number of distinct signals in the ¹³C NMR spectrum should correspond to the number of non-equivalent carbon atoms in the molecule, accounting for any molecular symmetry.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified imidazo[4,5-b]pyridine derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons (e.g., N-H).
-
Instrument Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Presentation: Representative NMR Data for a Substituted Imidazo[4,5-b]pyridine
| Compound | ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm) | Reference |
| 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | 8.43 (d, J = 2.1 Hz, 1H), 8.28 (d, J = 1.5 Hz, 1H), 8.26-8.22 (m, 2H), 7.59-7.57 (m, 3H) | 154.67, 144.57, 131.43, 129.62, 129.56 (2C), 127.40 (2C), 113.46 | [6] |
| 4-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile | 10.76 (s, 1H, NH), 9.09 (s, 1H, pyridine), 8.54 (s, 1H, pyridine), 7.79-7.53 (m, 4H, H-Aromatic) | 161.7, 150.6, 148.2, 139.3, 138.7, 132.4, 131.5, 127.2, 119.2, 118.6, 112.3 | [7] |
B. 2D NMR: Assembling the Puzzle
For novel compounds, 2D NMR is essential to unambiguously assign the ¹H and ¹³C signals and establish the connectivity between different parts of the molecule.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other. This is crucial for tracing out the spin systems within the pyridine and any substituted phenyl rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting different fragments of the molecule, for example, linking a substituent to the imidazo[4,5-b]pyridine core.
II. Mass Spectrometry (MS): Weighing the Evidence
Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass with sufficient accuracy to predict a unique molecular formula.
Expertise & Experience: The choice of ionization technique is important. Electrospray ionization (ESI) is a soft ionization method well-suited for polar, non-volatile compounds like many imidazo[4,5-b]pyridine derivatives, often yielding the protonated molecule [M+H]⁺.[6] The fragmentation pattern observed in tandem MS (MS/MS) experiments can provide valuable structural information by revealing how the molecule breaks apart.
Trustworthiness: The isotopic distribution pattern, especially for compounds containing elements like bromine or chlorine with characteristic isotopic abundances, provides a powerful confirmation of the elemental composition.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as acetonitrile or methanol, often with the addition of a small amount of formic acid to promote protonation.
-
Infusion and Analysis: The sample is introduced into the mass spectrometer via direct infusion or through an LC system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode for ESI. The instrument should be calibrated to ensure high mass accuracy.
Data Presentation: Example Mass Spectrometry Data
| Compound | Molecular Formula | Ionization Mode | Observed m/z | Calculated m/z | Reference |
| 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | C₁₂H₈BrN₃ | ESI+ | 275.99 / 277.13 [M+H]⁺ | 275.9983 / 277.9963 | [6] |
| 4-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile | C₁₃H₇BrN₄ | ESI+ | 299.10 [M+H]⁺ | 298.9936 | [7] |
III. Single-Crystal X-ray Diffraction: The Definitive Structure
When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure, including the absolute stereochemistry.[8][9] This technique is the gold standard for structural elucidation.[8]
Expertise & Experience: The major challenge is often growing diffraction-quality crystals. This is a highly empirical process that may require screening a wide range of solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).[10] The resulting crystal structure reveals precise bond lengths, bond angles, and torsional angles, providing a wealth of information about the molecule's conformation in the solid state.[11]
Trustworthiness: The quality of the crystal structure is assessed by statistical parameters such as the R-factor, which indicates the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R-factor signifies a reliable structure determination.
Experimental Protocol: Crystallization and X-ray Data Collection
-
Crystallization Screening:
-
Dissolve the purified compound in a variety of solvents to near saturation.
-
Employ techniques such as slow evaporation, vapor diffusion (hanging or sitting drop), and liquid-liquid diffusion to induce crystallization.[10]
-
Screen different temperatures and precipitating agents.
-
-
Crystal Mounting and Data Collection:
-
Carefully mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[9]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the unit cell parameters and reflection intensities.
-
Solve the phase problem to generate an initial electron density map.
-
Build the molecular model into the electron density map and refine the atomic positions and thermal parameters.
-
Caption: Workflow for single-crystal X-ray diffraction analysis.
IV. High-Performance Liquid Chromatography (HPLC): Assessing Purity
HPLC is an essential technique for determining the purity of a novel compound.[12] For drug development, demonstrating high purity is a regulatory requirement.
Expertise & Experience: Method development is key to achieving good separation of the main compound from any impurities, starting materials, or byproducts. Reversed-phase HPLC (RP-HPLC) using a C18 column is the most common approach for compounds of this polarity.[12][13] A gradient elution with a mobile phase consisting of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid) is typically employed to ensure the elution of compounds with a range of polarities.[12][14]
Trustworthiness: A diode-array detector (DAD) or photodiode-array (PDA) detector can be used to obtain the UV-Vis spectrum of each peak, which helps in identifying impurities and confirming the identity of the main peak. Purity is typically expressed as a percentage of the total peak area.
Experimental Protocol: Purity Determination by RP-HPLC
-
Method Development:
-
Select a suitable reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
-
Develop a gradient elution method using a binary solvent system (e.g., Solvent A: 0.1% formic acid in water; Solvent B: 0.1% formic acid in acetonitrile).
-
Optimize the gradient profile to achieve baseline separation of all components.
-
-
Sample Analysis:
-
Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL).
-
Inject the solution into the HPLC system.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main compound by the total peak area of all components and multiplying by 100.[12]
-
Conclusion
The structural characterization of novel imidazo[4,5-b]pyridine compounds is a critical undertaking that relies on the synergistic application of multiple analytical techniques. NMR spectroscopy provides the detailed framework of the molecule, mass spectrometry confirms its molecular formula, single-crystal X-ray diffraction offers the definitive three-dimensional structure, and HPLC verifies its purity. By following the robust protocols outlined in this guide and, more importantly, understanding the scientific principles behind them, researchers and drug development professionals can confidently and accurately characterize these promising therapeutic agents, paving the way for their advancement in the drug discovery pipeline.
References
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- Jabri, Z., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463.
- Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. (n.d.). MDPI.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
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Biological activity of 1-Ethyl-1H-imidazo[4,5-b]pyridine analogues.
An In-Depth Technical Guide to the Biological Activity of 1-Ethyl-1H-imidazo[4,5-b]pyridine Analogues
Authored by a Senior Application Scientist
Foreword: The Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with diverse biological targets. The imidazo[4,5-b]pyridine core is a quintessential example of such a scaffold.[1][2] Its structural resemblance to natural purines allows it to serve as a versatile template for designing inhibitors of key cellular processes, particularly those involving enzymes that interact with adenosine triphosphate (ATP), such as protein kinases.[3][4] This guide provides a comprehensive exploration of the synthesis, multifaceted biological activities, and therapeutic potential of analogues derived from this remarkable heterocyclic system, with a particular focus on N-ethylated derivatives and their congeners.
Synthetic Pathways: Constructing the Core
The biological exploration of any chemical scaffold is contingent upon efficient and versatile synthetic methodologies. The construction of the imidazo[4,5-b]pyridine system is typically achieved through the cyclization of appropriately substituted diaminopyridines. A common and effective strategy involves the condensation of a 2,3-diaminopyridine precursor with an aldehyde. For instance, oxidative cyclization using various reagents can furnish the desired 2-substituted imidazo[4,5-b]pyridine ring system.[5] Microwave-assisted synthesis has been shown to reduce reaction times and improve yields for certain derivatives.[6] Further functionalization, such as N-alkylation (e.g., with ethyl iodide to introduce the 1-ethyl group), Suzuki cross-coupling to install aryl groups at various positions, and amination reactions, allows for the systematic generation of diverse chemical libraries for biological screening.[1][7]
The causality behind choosing a specific synthetic route often depends on the desired substitution pattern. For example, to generate 2-aryl derivatives, the condensation with an aryl aldehyde is the most direct approach.[5][6] For more complex substitutions at other positions, multi-step sequences involving protection-deprotection and cross-coupling reactions are employed, providing chemists with precise control over the final molecular architecture.[1]
Workflow for Analogue Synthesis
Below is a generalized workflow illustrating the synthesis and diversification of the imidazo[4,5-b]pyridine scaffold.
Caption: Generalized synthetic workflow for imidazo[4,5-b]pyridine analogues.
Anticancer Activity: A Multifaceted Approach
The most extensively documented biological activity of imidazo[4,5-b]pyridine analogues is their potent anticancer effect.[1][6][8][9] These compounds have demonstrated efficacy against a wide range of human cancer cell lines, including breast (MCF-7), colon (HCT116, SW620), leukemia (HL-60, K-562), and pancreatic (Capan-1) cancers.[1][8][9] Their mechanism of action is not monolithic; rather, they influence multiple cellular pathways crucial for cancer cell proliferation and survival.
Mechanisms of Antineoplastic Action
A. Kinase Inhibition: As purine isosteres, imidazo[4,5-b]pyridines are ideally suited to target the ATP-binding pocket of protein kinases, which are frequently dysregulated in cancer.[4] Several key oncogenic kinases are inhibited by this class of compounds:
-
Cyclin-Dependent Kinase 9 (CDK9): Inhibition of CDK9 by imidazo[4,5-b]pyridine derivatives leads to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis in cancer cells.[9][10]
-
Aurora Kinases: These are critical for mitotic progression. Analogues have been developed as potent inhibitors of Aurora A, B, and C, leading to mitotic arrest and cell death.[11][12] The imidazo[4,5-b]pyridine core effectively forms hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.[11]
-
p21-Activated Kinase 4 (PAK4): PAKs are involved in cytoskeletal reorganization and cell motility, key processes in cancer metastasis. Specific imidazo[4,5-b]pyridine-based inhibitors of PAK4 have been identified.[13]
-
Polo-Like Kinase 1 (PLK1): PLK1 is another crucial regulator of mitosis. Potent and selective imidazopyridine inhibitors of PLK1 have shown significant antitumor efficacy in xenograft models.[14]
B. Tubulin Polymerization Inhibition: Several imidazo[4,5-b]pyridine-derived acrylonitriles have been identified as potent inhibitors of tubulin polymerization.[7] By disrupting microtubule dynamics, these compounds induce G2/M cell cycle arrest, similar to classic agents like colchicine. Computational studies suggest they bind to a site that interferes with the interaction between tubulin subunits.[7]
C. Induction of Apoptosis and Cell Cycle Arrest: Beyond specific enzyme inhibition, these analogues can trigger programmed cell death through various mechanisms. Studies have shown they can increase levels of tumor suppressor proteins p53 and p21, leading to cell cycle arrest.[15][16] This is often followed by the activation of caspases 3, 7, and 8, which execute the apoptotic program.[10][16]
Signaling Pathway: Kinase Inhibition Leading to Apoptosis
Caption: Pathway of kinase inhibition by imidazo[4,5-b]pyridines leading to apoptosis.
Quantitative Anticancer Activity
The antiproliferative potency of these analogues is typically quantified by the half-maximal inhibitory concentration (IC₅₀). The table below summarizes the activity of representative compounds against various cancer cell lines.
| Compound Class/Reference Example | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
| Amidino-substituted (Cmpd 10)[8] | SW620 (Colon) | 0.4 | Not specified, potent antiproliferative |
| Amidino-substituted (Cmpd 14)[8] | SW620 (Colon) | 0.7 | Not specified, potent antiproliferative |
| CDK9 Inhibitor Series[9] | MCF-7 (Breast) | 0.63 - 1.32 | CDK9 Inhibition |
| p-Hydroxy substituted (Cmpd 19)[1] | Capan-1 (Pancreatic) | 1.45 | G2/M Arrest |
| Acrylonitrile (Cmpd 21)[7] | HeLa (Cervical) | 0.2 - 0.6 | Tubulin Polymerization Inhibition |
| Aurora Kinase Inhibitor (Cmpd 51)[12] | SW620 (Colon) | N/A (GI₅₀) | Aurora A/B/C Inhibition |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time is critical and should be optimized for the specific cell line.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Antiviral and Antibacterial Activity
While anticancer research dominates the field, the imidazo[4,5-b]pyridine scaffold also exhibits promising antiviral and, to a lesser extent, antibacterial properties.
Antiviral Potential
Certain bromo- and cyano-substituted imidazo[4,5-b]pyridines have demonstrated selective activity against RNA viruses.[8]
-
Respiratory Syncytial Virus (RSV): A bromo-substituted derivative with an unsubstituted phenyl ring (Compound 7) and a para-cyano-substituted derivative (Compound 17) showed selective activity against RSV with EC₅₀ values of 21.0 µM and 79.0 µM, respectively.[8]
-
Influenza Virus: Some analogues displayed weak but broad activity against H1N1, H3N2, and B subtypes of the influenza virus.[8]
The exploration of this scaffold for antiviral agents is less mature than for anticancer applications, but these initial findings highlight a promising avenue for further drug design and optimization.[8][17]
Antiviral Screening Workflow
Caption: A typical workflow for in vitro antiviral activity screening.
Antibacterial Activity
The antibacterial activity of imidazo[4,5-b]pyridine analogues appears to be more limited. In a broad screening, most tested compounds were devoid of significant activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values typically >64 µM.[8] However, one specific derivative bearing a 2-imidazolinyl group showed moderate activity against E. coli (MIC 32 µM), suggesting that specific substitutions can confer antibacterial properties.[8]
Conclusion and Future Outlook
The 1-H-imidazo[4,5-b]pyridine scaffold, including its 1-ethyl analogues, represents a highly versatile and "privileged" platform in medicinal chemistry. Its structural similarity to purines provides a robust foundation for the design of potent enzyme inhibitors, particularly against the kinase family. The extensive research into its anticancer properties has revealed multiple mechanisms of action, from cell cycle arrest and tubulin disruption to the targeted inhibition of key oncogenic kinases like Aurora and CDK9. While the antiviral and antibacterial potential is less developed, initial findings warrant further investigation.
Future research should focus on:
-
Improving Selectivity: Enhancing selectivity for specific kinase targets to minimize off-target effects and improve the therapeutic index.
-
Optimizing Pharmacokinetics: Modifying the scaffold to improve oral bioavailability, metabolic stability, and other ADME (absorption, distribution, metabolism, and excretion) properties, as demonstrated in advanced Aurora kinase inhibitor studies.[12]
-
Exploring New Targets: Expanding the scope of biological screening to identify novel protein targets and therapeutic applications beyond oncology and virology.
The continued exploration and functionalization of the this compound core holds significant promise for the development of next-generation therapeutics to address critical unmet medical needs.
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An In-depth Technical Guide to 1-Ethyl-1H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 1-Ethyl-1H-imidazo[4,5-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental chemical and physical properties, including its CAS number for unambiguous identification. Furthermore, this document will detail a standard synthesis protocol, methods for analytical characterization, and a discussion of its relevance and applications within the field of drug discovery, supported by insights into the broader class of imidazo[4,5-b]pyridine derivatives.
Introduction: The Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core, also known as 1-deazapurine, is a privileged heterocyclic motif in drug discovery.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, making it a valuable scaffold for the development of novel therapeutics.[2][3] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][4][5] The ethyl group at the N1 position of the imidazole ring in this compound can significantly influence its physicochemical properties, such as solubility and lipophilicity, and modulate its interaction with biological targets.
Physicochemical and Chemical Data
The accurate identification and characterization of a compound are foundational to any research and development endeavor. Below is a summary of the key chemical data for this compound.
| Property | Value | Source |
| CAS Number | 273756-99-3 | [6] |
| Molecular Formula | C₈H₉N₃ | Calculated |
| Molecular Weight | 147.18 g/mol | Calculated |
| IUPAC Name | This compound | N/A |
| Synonyms | N/A | N/A |
| Appearance | (Expected) Off-white to yellow solid | N/A |
| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols. | General chemical knowledge |
| Melting Point | Not available in searched results. | N/A |
| Boiling Point | Not available in searched results. | N/A |
Synthesis and Purification
The synthesis of N-substituted imidazo[4,5-b]pyridines can be achieved through various synthetic routes. A common and effective method involves the alkylation of the parent 1H-imidazo[4,5-b]pyridine.
Logical Workflow for Synthesis and Characterization
Caption: A typical workflow for the synthesis and characterization of this compound.
Experimental Protocol: N-Alkylation of 1H-Imidazo[4,5-b]pyridine
-
Rationale: This protocol employs a standard SN2 reaction to introduce the ethyl group onto the nitrogen of the imidazole ring. The choice of a strong base like sodium hydride is to ensure complete deprotonation of the imidazole N-H, thereby facilitating the nucleophilic attack on the ethyl iodide. Anhydrous DMF is used as the solvent due to its polar aprotic nature, which is ideal for this type of reaction.
-
Step-by-Step Methodology:
-
To a solution of 1H-imidazo[4,5-b]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add ethyl iodide (EtI, 1.2 eq) dropwise.
-
Let the reaction proceed at room temperature for 4-6 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
-
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical step. The following techniques are standard for the characterization of this compound.
Table of Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), and aromatic protons of the pyridine and imidazole rings. Chemical shifts and coupling constants will be specific to the structure. |
| ¹³C NMR | Resonances for the two carbons of the ethyl group and the carbons of the heterocyclic core. |
| Mass Spec (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (148.08). |
| HPLC | A single major peak indicating the purity of the compound. |
-
Self-Validation: The combination of these analytical techniques provides a self-validating system. NMR confirms the structure, mass spectrometry verifies the molecular weight, and HPLC assesses the purity. Discrepancies in any of these would indicate an incorrect structure or the presence of impurities.
Reactivity and Applications in Medicinal Chemistry
This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The imidazo[4,5-b]pyridine scaffold is a known pharmacophore that can be further functionalized at various positions to modulate its biological activity.[1]
Potential Biological Activities of Imidazo[4,5-b]pyridine Derivatives
Derivatives of the imidazo[4,5-b]pyridine scaffold have been investigated for a range of therapeutic areas:
-
Anticancer: Some derivatives have shown potent antiproliferative activity against various human cancer cell lines.[4][7]
-
Antiviral: Certain compounds have exhibited selective activity against viruses such as the respiratory syncytial virus (RSV).[4][7]
-
Kinase Inhibition: The structural similarity to purines makes them candidates for kinase inhibitors, which are crucial in cancer therapy.[5]
-
Anti-inflammatory: Some derivatives have been studied for their potential to mitigate inflammatory responses.[2]
-
Mitochondrial Uncouplers: Recent studies have explored imidazo[4,5-b]pyridine derivatives as mitochondrial uncouplers for treating metabolic diseases like MASH.[8]
Signaling Pathway Example: Kinase Inhibition
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An In-depth Technical Guide to Mechanism of Action Studies for Imidazo[4,5-b]pyridine-Based Inhibitors
Introduction: The Imidazo[4,5-b]pyridine Scaffold - A Privileged Structure in Kinase Inhibition
The imidazo[4,5-b]pyridine core is a heteroaromatic structure bearing a significant resemblance to the natural purine base. This structural mimicry has positioned it as a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of proteins and other substrates.[3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[4] Imidazo[4,5-b]pyridine derivatives have demonstrated remarkable versatility, with compounds showing potent inhibitory activity against a range of kinases, including Aurora kinases, p38 MAP kinase, and cyclin-dependent kinases (CDKs).[5][6][7][8]
This guide provides a comprehensive overview of the methodologies and strategic considerations essential for elucidating the mechanism of action (MoA) of novel imidazo[4,5-b]pyridine-based inhibitors. A thorough understanding of an inhibitor's MoA is paramount for its successful development as a therapeutic agent, providing insights into its efficacy, selectivity, and potential for off-target effects.
Deconvoluting the Mechanism of Action: A Multi-faceted Approach
Elucidating the MoA of an imidazo[4,5-b]pyridine-based inhibitor is not a linear process but rather an iterative cycle of biochemical, cellular, and in vivo investigations. The primary goal is to build a comprehensive picture of how the compound engages its target, modulates its activity, and ultimately elicits a physiological response.
Target Identification and Engagement: Is the Inhibitor Hitting its Mark?
The foundational step in any MoA study is to unequivocally identify the molecular target(s) of the inhibitor and to quantify its engagement in a relevant biological context. While initial screens may suggest a primary target, it is crucial to assess the inhibitor's selectivity across the kinome to anticipate potential off-target effects.
-
Kinase Panel Screening: A broad panel of purified kinases is used to assess the inhibitor's activity against a wide range of targets. This provides an initial selectivity profile and can reveal unexpected off-target interactions.
-
Affinity Chromatography: This technique involves immobilizing the inhibitor on a solid support to capture its binding partners from cell lysates. The captured proteins are then identified by mass spectrometry, providing an unbiased view of the inhibitor's interactome.[9]
Demonstrating that an inhibitor binds to its intended target within the complex environment of a living cell is a critical validation step. Several advanced techniques are available for this purpose:
-
Cellular Thermal Shift Assay (CETSA®): This method is based on the principle that the binding of a ligand stabilizes its target protein against thermal denaturation.[10] By heating intact cells or cell lysates treated with the inhibitor and quantifying the amount of soluble target protein at different temperatures, a shift in the melting curve indicates target engagement.
-
NanoBRET™ Target Engagement Assay: This technology utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure the binding of an inhibitor to a NanoLuc® luciferase-tagged kinase in live cells.[11] A fluorescent tracer competes with the inhibitor for binding to the kinase, and a decrease in the BRET signal is proportional to the inhibitor's affinity and occupancy.[11]
Experimental Workflow: NanoBRET™ Target Engagement Assay
Caption: Inhibition of the p38 MAPK pathway by imidazo[4,5-b]pyridine derivatives.
Conclusion: A Holistic Approach to MoA Studies
The imidazo[4,5-b]pyridine scaffold continues to be a rich source of novel kinase inhibitors with significant therapeutic potential. A rigorous and multi-faceted approach to MoA studies is essential for the successful development of these compounds. By combining biochemical, cellular, and in vivo techniques, researchers can build a comprehensive understanding of how these inhibitors engage their targets, modulate cellular signaling, and ultimately exert their therapeutic effects. This detailed mechanistic knowledge is not only crucial for lead optimization and clinical development but also contributes to a deeper understanding of the complex signaling networks that underpin human disease.
References
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- Creative Biolabs. (n.d.). Kinase Target Engagement Assay Panel Screening Service.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Mader, M. M., de Dios, A., Shih, C., Bonjouklian, R., Li, T., White, W., ... & Chatterjee, A. (2008). Imidazolyl benzimidazoles and imidazo[4,5-b]pyridines as potent p38alpha MAP kinase inhibitors with excellent in vivo antiinflammatory properties. Bioorganic & Medicinal Chemistry Letters, 18(1), 179-183.
- Zhang, T., In-Charge, F., & Lawrence, R. (2011). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Methods in Molecular Biology, 795, 197-209.
- Kaieda, A., Asano, M., Oki, H., Iida, S., Ono, M., Onoda, T., ... & Ohkawa, S. (2019). Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1. Chemistry – A European Journal, 25(29), 7135-7147.
- Kaieda, A., Asano, M., Oki, H., Iida, S., Ono, M., Onoda, T., ... & Ohkawa, S. (2019). Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]Pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 2. Chemistry – A European Journal, 25(71), 16301-16313.
- Byrne, D. P., Eyers, P. A., & Eyers, C. E. (2018). Binding assays to profile target engagement by kinase inhibitors in vitro. Methods in Molecular Biology, 1647, 1-21.
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The Ascendant Scaffold: A Technical Guide to the Therapeutic Potential of Imidazo[4,5-b]pyridines
An In-Depth Guide for Drug Discovery Professionals
The imidazo[4,5-b]pyridine core, a heterocyclic scaffold bearing a structural resemblance to endogenous purines, has emerged as a privileged structure in medicinal chemistry. Its inherent ability to interact with a wide array of biological targets has propelled derivatives of this scaffold into clinical and preclinical development for a multitude of therapeutic areas. This guide provides a comprehensive technical overview of the imidazo[4,5-b]pyridine scaffold, from its synthesis and biological evaluation to its established mechanisms of action, with a focus on its therapeutic potential in oncology.
The Allure of a Privileged Scaffold: Why Imidazo[4,5-b]pyridine?
The therapeutic promise of the imidazo[4,5-b]pyridine scaffold lies in its structural similarity to purine bases, allowing it to function as a bioisostere and interact with ATP-binding sites in various enzymes, particularly kinases. This mimicry has been successfully exploited to develop potent and selective inhibitors of key signaling proteins implicated in cancer and other diseases. The versatility of the scaffold allows for substitution at multiple positions, enabling fine-tuning of physicochemical properties and target specificity. This has led to the discovery of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.
Key Therapeutic Applications: A Focus on Oncology
The most profound impact of the imidazo[4,5-b]pyridine scaffold to date has been in the field of oncology. Numerous derivatives have demonstrated potent antiproliferative activity against a wide range of cancer cell lines. This activity is often attributed to the inhibition of specific protein kinases that are critical for cancer cell growth, survival, and proliferation.
Imidazo[4,5-b]pyridines as Kinase Inhibitors
Kinases are a class of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The imidazo[4,5-b]pyridine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors.
The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth, differentiation, and survival. The B-Raf kinase is a key component of this pathway, and mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the pathway and are found in a significant percentage of melanomas and other cancers.
Imidazo[4,5-b]pyridine-based compounds have been developed as potent inhibitors of B-Raf kinase. These inhibitors typically bind to the ATP-binding site of the kinase, preventing its catalytic activity and thereby blocking downstream signaling through the MAPK pathway. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells harboring BRAF mutations.
Figure 1: B-Raf Signaling Pathway Inhibition.
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation. It forms a complex with Cyclin T1 to create the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for productive transcription. In many cancers, there is a reliance on the continuous transcription of anti-apoptotic proteins, such as Mcl-1, for survival.
Imidazo[4,5-b]pyridine derivatives have emerged as potent inhibitors of CDK9. By blocking the activity of CDK9, these compounds prevent the transcription of key survival genes, leading to the depletion of anti-apoptotic proteins and subsequently inducing apoptosis in cancer cells.
Figure 2: CDK9 Signaling Pathway Inhibition.
Antiproliferative Activity Data
The following table summarizes the in vitro antiproliferative activity of selected imidazo[4,5-b]pyridine derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | MCF-7 (Breast) | 0.082 | |
| Compound 2 | HCT116 (Colon) | 0.63 - 1.32 | |
| Compound 3 | K562 (Leukemia) | Moderate Activity | |
| Compound 4 | Capan-1 (Pancreatic) | 1.50 - 1.87 | |
| Compound 5 | BT-474 (Breast) | Prominent Activity | |
| Compound 6 | A549 (Lung) | 11.56 - 34.64 |
Experimental Workflows: From Synthesis to Biological Evaluation
The successful development of novel imidazo[4,5-b]pyridine-based therapeutics relies on robust and reproducible experimental workflows. This section details a representative synthetic protocol and a standard in vitro assay for evaluating antiproliferative activity.
Synthesis of Imidazo[4,5-b]pyridines: A Representative Protocol
A common and effective method for the synthesis of the imidazo[4,5-b]pyridine scaffold is the condensation of a substituted 2,3-diaminopyridine with an appropriate aldehyde. This method offers a straightforward route to a diverse range of derivatives.
Experimental Protocol: Synthesis of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
-
Reaction Setup: In a round-bottom flask, dissolve 5-bromopyridine-2,3-diamine (1.0 mmol) in dimethylformamide (DMF, 10 mL).
-
Addition of Aldehyde: To the solution, add benzaldehyde (1.1 mmol).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 153°C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from ethanol to yield the pure 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.
Figure 3: Synthetic Workflow.
In Vitro Antiproliferative Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of potential anticancer agents.
Experimental Protocol: MTT Assay for IC50 Determination
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test imidazo[4,5-b]pyridine compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Figure 4: MTT Assay Workflow.
Future Directions and Conclusion
References
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- 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. (2017). Acta Pharmaceutica Sinica B. [Link]
- Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. (2018). Bioorganic Chemistry. [Link]
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A Technical Guide to the Discovery and Development of Imidazo[4,5-b]pyridine Kinase Inhibitors
Abstract
The imidazo[4,5-b]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the pursuit of novel protein kinase inhibitors. Its structural resemblance to endogenous purines provides a robust framework for designing ATP-competitive inhibitors against a multitude of kinase targets implicated in oncology, inflammation, and other therapeutic areas.[1][2][3] This guide provides a comprehensive overview of the discovery and development of this important class of molecules. We will dissect the strategic rationale behind lead identification, the nuances of structure-activity relationship (SAR) optimization, and the critical path from a potent "hit" to a viable preclinical candidate. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.
The Imidazo[4,5-b]pyridine Scaffold: An Enduring Foundation for Kinase Inhibition
Protein kinases, which regulate the majority of cellular signaling pathways, represent one of the most critical target classes in modern drug discovery. The imidazo[4,5-b]pyridine core is a bioisostere of purine, the central heterocycle of adenosine triphosphate (ATP).[1][3] This inherent structural mimicry makes it an ideal starting point for developing ATP-competitive inhibitors.
The key to its utility lies in the specific hydrogen bonding patterns it can form within the kinase hinge region—the conserved backbone that anchors ATP. The N1 and N3 atoms of the imidazole ring, along with the pyridine nitrogen, can act as hydrogen bond acceptors and donors, effectively occupying the same pockets as the adenine portion of ATP. This foundational interaction provides high-affinity binding, which can then be fine-tuned for potency and selectivity through synthetic modifications at various positions around the core.
From Concept to Lead: Hit Identification Strategies
The initial discovery of active imidazo[4,5-b]pyridine hits has been driven by several complementary strategies, each with its own merits.
-
Scaffold Hopping: In many programs, the imidazo[4,5-b]pyridine core was identified by structurally modifying existing kinase inhibitors. For example, by analyzing the crystal structure of a known inhibitor bound to a target kinase like TrkA, medicinal chemists could rationally design a novel core that preserves key binding interactions while offering new synthetic vectors for optimization and improved intellectual property.[4]
-
Fragment-Based Drug Design (FBDD): This approach involves screening small, low-complexity molecules ("fragments") that have weak but efficient binding to the target. An imidazo[4,5-b]pyridine fragment can serve as a powerful starting point. Once a fragment hit is validated, its weak affinity is systematically improved by "growing" the molecule into adjacent pockets of the kinase active site, a strategy successfully employed for targets like p21-activated kinase 4 (PAK4).[5]
-
High-Throughput Screening (HTS): Screening large compound libraries against a specific kinase target has also yielded imidazo[4,5-b]pyridine hits. While less targeted than other approaches, HTS can uncover unexpected chemotypes and SAR starting points. A hit generation and exploration approach led to the discovery of potent inhibitors of Aurora kinases.[6]
The following workflow illustrates a typical cascade for kinase inhibitor discovery, integrating these strategies.
Caption: A generalized workflow for kinase inhibitor drug discovery.
Medicinal Chemistry & SAR: Tailoring the Scaffold for Potency and Selectivity
The versatility of the imidazo[4,5-b]pyridine scaffold is evident from the diverse range of kinases it has been shown to inhibit. Optimization efforts typically focus on substitutions at the C2, C6, and C7 positions.
Caption: Key positions for SAR exploration on the imidazo[4,5-b]pyridine core.
Case Study 1: Aurora and FLT3 Kinase Inhibitors for Oncology
Aurora kinases are critical regulators of mitosis, and their overexpression is common in many cancers.[7][8] FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and activating mutations (like internal tandem duplications, or FLT3-ITD) are a hallmark of acute myeloid leukemia (AML), conferring a poor prognosis.[9] The imidazo[4,5-b]pyridine scaffold has yielded potent dual inhibitors of both Aurora and FLT3 kinases.[9][10]
Optimization efforts in this area provide a masterclass in multi-parameter optimization.[9]
-
Initial Hits: Early compounds showed potent Aurora inhibition but were hampered by poor metabolic stability and significant inhibition of the hERG potassium channel, a major cardiotoxicity liability.[9]
-
C7-Position Optimization: The introduction of an N-methyl piperazine moiety at the C7 position proved beneficial, improving metabolic stability in human liver microsomes (HLM) and reducing hERG affinity.[9][10]
-
C2-Position SAR: Exploration of the C2 position with various substituted pyrazoles was critical for balancing potency and properties. A 1,3-dimethyl-1H-pyrazol-4-yl substituent was identified as optimal, providing excellent Aurora-A inhibitory potency while maintaining high microsomal stability and low hERG affinity.[9]
This systematic approach led to the identification of preclinical candidate 27e (CCT241736) , a potent, orally bioavailable dual inhibitor of FLT3 and Aurora kinases.[9]
| Compound | R² Substituent (C2) | R³ Substituent (Piperazine) | Aurora-A IC₅₀ (µM) | SW620 Cell GI₅₀ (µM) | hERG Affinity | HLM Stability (% remaining) | Reference |
| 21i | 1-methyl-1H-pyrazol-4-yl | H | - | - | 67% inhib. @ 10 µM | 90% | [9] |
| 22d | 1,3-dimethyl-1H-pyrazol-4-yl | H | 0.033 | 0.540 | IC₅₀ = 6.3 µM | - | [9] |
| 27e | 1,3-dimethyl-1H-pyrazol-4-yl | p-chlorobenzyl | 0.038 | 0.283 | IC₅₀ > 25 µM | 90% | [9] |
Table 1: Selected SAR data for the optimization of imidazo[4,5-b]pyridine-based Aurora/FLT3 inhibitors. Data synthesized from Lyons et al., 2012.[9]
The dual inhibition of Aurora and FLT3 is a compelling therapeutic strategy for AML. Aurora kinase inhibition induces cell cycle arrest and apoptosis, while FLT3 inhibition directly targets the oncogenic driver mutation.
Caption: Simplified FLT3 signaling pathway and the mechanism of inhibition.
Case Study 2: TrkA Inhibitors for Cancer and Pain
Tropomyosin receptor kinases (TrkA, TrkB, TrkC) are receptor tyrosine kinases involved in neuronal development and function, but they have also been implicated in various cancers.[4] Structure-based design, starting from a known kinase inhibitor, led to the discovery of imidazo[4,5-b]pyridines as potent TrkA inhibitors.[4] Docking studies revealed that the core scaffold made the expected key hydrogen bonds in the hinge region. Optimization of substituents on the C2 pyrazole ring and the C7 position led to compounds with subnanomolar cellular potency against TrkA and demonstrated anti-tumor effects in mouse allograft models.[4]
Key Experimental Protocols
The development of this inhibitor class relies on a robust and reproducible set of assays. The protocols described below must be self-validating, incorporating appropriate positive and negative controls to ensure data integrity.
Protocol 1: General Synthesis of the Imidazo[4,5-b]pyridine Core
This protocol is a generalized representation based on common synthetic routes reported in the literature.[1][7]
Objective: To synthesize the 2,6,7-trisubstituted imidazo[4,5-b]pyridine core.
Workflow:
-
Step A: Nitration and Chlorination: Start with a substituted pyridine to introduce nitro and chloro groups, which are precursors for amine functionalities.
-
Step B: Nucleophilic Aromatic Substitution (SNAr): React the dichlorinated intermediate (e.g., 2,6-dichloro-3-nitropyridine) with a desired amine (e.g., a piperazine derivative) to install the C7 substituent. This reaction is regioselective due to the activating effect of the nitro group.
-
Step C: Reduction of Nitro Group: The nitro group is reduced to an amine (e.g., using iron powder in acetic acid or catalytic hydrogenation). This generates the key 2,3-diaminopyridine intermediate.
-
Step D: Cyclization/Condensation: The diamine is condensed with an aldehyde or carboxylic acid derivative under acidic or thermal conditions to form the imidazole ring. This step installs the C2 substituent. For example, reacting the diamine with a pyrazole-4-carboxaldehyde followed by oxidation completes the core synthesis.
Rationale and Self-Validation:
-
Causality: The sequence is critical. The SNAr reaction at C7 is performed before nitro reduction because the resulting diamine is highly reactive and prone to side reactions.
-
Validation: Each step must be monitored by TLC or LC-MS to confirm the consumption of starting material and the formation of the desired product. The structure of the final compound and key intermediates must be unequivocally confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay (Generic Fluorescence-Based)
Objective: To determine the IC₅₀ value of a test compound against a target kinase.
Principle: This assay measures the amount of phosphorylated peptide substrate produced by the kinase. A europium-labeled anti-phospho-substrate antibody is used for detection via time-resolved fluorescence resonance energy transfer (TR-FRET).
Methodology:
-
Preparation: Prepare serial dilutions of the test compound in DMSO. A known potent inhibitor (e.g., Staurosporine) is used as a positive control, and DMSO alone serves as the negative control (100% activity).
-
Reaction Setup: In a 384-well plate, add the following in order:
-
Assay Buffer
-
Test compound or control
-
Target Kinase Enzyme
-
Biotinylated Peptide Substrate
-
-
Initiation: Incubate the plate for 10-15 minutes to allow the compound to bind to the kinase. Initiate the kinase reaction by adding ATP at a concentration near its Kₘ value.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Termination & Detection: Stop the reaction by adding a solution containing EDTA (to chelate Mg²⁺) and the detection reagents (Europium-labeled antibody and Streptavidin-Allophycocyanin).
-
Reading: Incubate for 60 minutes to allow the detection reagents to bind. Read the plate on a suitable time-resolved fluorescence plate reader.
-
Data Analysis: Convert fluorescence signals to percent inhibition relative to controls. Plot percent inhibition versus compound concentration (log scale) and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Self-Validation System:
-
The Z'-factor for the assay plate must be ≥ 0.5, indicating a robust separation between positive and negative controls.
-
The IC₅₀ value for the standard inhibitor must fall within a predefined range of historical values.
Conclusion and Future Perspectives
The imidazo[4,5-b]pyridine scaffold has proven to be a remarkably fertile ground for the discovery of potent and selective kinase inhibitors. Its success stems from its intrinsic ability to mimic ATP, combined with its synthetic tractability, which allows for extensive SAR exploration. Researchers have successfully developed compounds targeting a range of kinases, including Aurora, FLT3, Trk, CDK9, and BTK, with some advancing into preclinical and clinical development.[4][9][11][12]
The future of this scaffold lies in tackling new challenges. This includes designing inhibitors with novel selectivity profiles to overcome acquired resistance to existing therapies, exploring its potential against less-drugged kinase targets, and developing covalent or allosteric inhibitors that utilize the core for anchoring while achieving their mechanism through novel pharmacophores. As our understanding of the kinome and the structural biology of drug-target interactions continues to grow, the imidazo[4,5-b]pyridine core will undoubtedly remain a cornerstone of kinase drug discovery.
References
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- El-Badry, O. M., El-Subbagh, H. I., Al-Obaid, A. M., & Al-Rashood, S. T. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576. [Link]
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- WHO. (2022). Neurological Disorders: Public Health Challenges.
- Lyons, J. F., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(21), 9366-9384. [Link]
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- Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(23), 6563-6567. [Link]
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Regioselective Synthesis of Substituted 1H-Imidazo[4,5-b]pyridines: A Strategic Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-imidazo[4,5-b]pyridine scaffold, a structural isostere of natural purines, represents a "privileged structure" in medicinal chemistry.[1] Its derivatives are foundational to a multitude of therapeutic agents, demonstrating activities as kinase inhibitors, and anticancer, antimicrobial, and antiviral agents.[2][3][4][5] However, the synthetic utility of this scaffold is intrinsically linked to the ability to control the regiochemical outcome of its formation and subsequent functionalization. The presence of multiple nitrogen atoms within the fused ring system presents a significant challenge, often leading to mixtures of isomers during substitution.[6][7] This guide provides a comprehensive overview of field-proven, regioselective synthetic strategies, moving beyond mere procedural lists to explain the underlying principles that govern experimental choices. We will explore classical cyclocondensation reactions, modern transition-metal-catalyzed methodologies, and post-synthetic modifications, offering validated protocols and strategic insights for the rational design and synthesis of specific, substituted 1H-imidazo[4,5-b]pyridine congeners.
The Foundational Strategy: Cyclocondensation of 2,3-Diaminopyridines
The most established and versatile route to the imidazo[4,5-b]pyridine core involves the cyclocondensation of a substituted 2,3-diaminopyridine with a one-carbon electrophile.[2][7] This approach is powerful because the substitution pattern on the pyridine ring is pre-determined by the choice of the starting diamine. The primary regiochemical consideration in this strategy is the installation of the C2-substituent on the imidazole ring.
Condensation with Carboxylic Acids and Their Equivalents
The reaction of 2,3-diaminopyridine with a carboxylic acid is a direct method for synthesizing 2-substituted imidazo[4,5-b]pyridines. The causality behind this reaction is a dehydration-condensation mechanism that requires forcing conditions to drive the equilibrium toward the product.
-
Expertise & Causality: Polyphosphoric acid (PPA) is frequently employed not just as a solvent but as a powerful dehydrating agent and acid catalyst at elevated temperatures (~150-200 °C).[2] The high temperature provides the necessary activation energy for the energetically demanding cyclization and water elimination steps. To enhance reaction kinetics and improve yields, microwave-assisted synthesis has emerged as a superior alternative.[2] The rapid, uniform heating provided by microwaves can dramatically reduce reaction times from hours to minutes.[8][9]
Condensation with Aldehydes under Oxidative Conditions
Utilizing aldehydes as the one-carbon source offers a milder alternative to carboxylic acids, but introduces a new mechanistic requirement: an oxidation step.
-
Expertise & Causality: The initial reaction between the diamine and the aldehyde forms a dihydro-imidazo[4,5-b]pyridine intermediate. This intermediate is not aromatic and must be oxidized to furnish the final stable product. In many protocols, atmospheric oxygen serves as a green and cost-effective oxidant, particularly when the reaction is heated in a suitable solvent.[2] For less facile oxidations, mild chemical oxidants can be incorporated. The choice to use water as a solvent represents a significant advancement in green chemistry, often yielding excellent results via an air-oxidative cyclocondensation.[2]
Caption: General pathways for C2-substitution via cyclocondensation.
Advanced Regiocontrol: Transition-Metal Catalysis
While classical methods excel at C2-substitution, they offer poor control over N-substitution, particularly for the direct synthesis of N1-substituted isomers. Transition-metal catalysis provides a powerful solution to this long-standing challenge.[10][11][12]
Palladium-Catalyzed Amidation for N1, C2-Disubstitution
A landmark strategy developed by Rosenberg and colleagues enables the direct and highly regioselective synthesis of N1, C2-disubstituted imidazo[4,5-b]pyridines.[2][13] This method fundamentally changes the bond-forming logic.
-
Trustworthiness & Causality: The protocol utilizes a 2-chloro-3-aminopyridine as the starting scaffold. A palladium catalyst, in conjunction with a specialized phosphine ligand like XantPhos, facilitates the coupling of the 3-amino group with a primary amide.[2][12] The reaction proceeds via an initial C-N bond formation, followed by an intramolecular cyclization/dehydration that is also palladium-catalyzed. This tandem process is highly reliable and regioselective because the initial N-acylation occurs at the exocyclic 3-amino group, which then directs the cyclization to form the bond between the amide nitrogen (which becomes N1) and the amide carbonyl carbon (which becomes C2). This elegantly circumvents the issue of competing alkylation sites seen in other methods.[13][14]
Caption: Workflow for direct N1, C2-disubstitution via Pd-catalysis.
Suzuki Cross-Coupling for Pyridine Ring Functionalization
For regioselective modification of the pyridine ring, Suzuki cross-coupling is an indispensable tool. This is a post-cyclization functionalization strategy.
-
Expertise & Causality: The synthesis begins by preparing a halogenated (typically bromo- or iodo-) imidazo[4,5-b]pyridine core using the classical methods described in Section 1. For example, starting with 5-bromo-2,3-diaminopyridine yields a 6-bromo-1H-imidazo[4,5-b]pyridine scaffold. This bromine atom serves as a synthetic handle for palladium-catalyzed Suzuki coupling. By carefully optimizing the reaction conditions—specifically the choice of palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃ or Cs₂CO₃), and solvent—a wide variety of aryl or heteroaryl boronic acids can be coupled with high regioselectivity at the C6 position.[7] This provides a reliable method for building molecular complexity on the pyridine portion of the molecule.
Solid-Phase Synthesis for Library Generation
For applications in drug discovery, the ability to generate a library of analogs is paramount. Solid-phase synthesis provides a systematic and automatable approach to achieve this with precise regiochemical control.
-
Trustworthiness & Causality: A validated solid-phase strategy begins with a polymer-supported amine (e.g., Rink amide resin).[1] The synthesis proceeds in a stepwise manner:
-
First SNAr: The resin-bound amine is reacted with 2,4-dichloro-3-nitropyridine. The reaction is regioselective for substitution at the more activated C4 position.
-
Second SNAr: The remaining chlorine at the C2 position is displaced with a second, solution-phase amine, introducing the first point of diversity.
-
Nitro Reduction: The nitro group is reduced to an amine (e.g., using SnCl₂), creating the requisite 2,3-diaminopyridine motif on the solid support.
-
Cyclization: The imidazole ring is formed by condensation with an aldehyde, introducing a second point of diversity.
-
Cleavage: The final trisubstituted imidazo[4,5-b]pyridine is cleaved from the resin. This entire workflow is self-validating at each step and ensures absolute control over the placement of substituents.
-
Caption: Stepwise workflow for solid-phase synthesis.
Summary of Regioselective Strategies
The choice of synthetic strategy is dictated entirely by the desired substitution pattern on the final molecule. The following table provides a high-level comparison to guide this critical decision.
| Strategy | Key Starting Materials | Regioselectivity Control | Typical Use Case |
| Cyclocondensation | 2,3-Diaminopyridine + Aldehyde/Acid | C2-substitution on the imidazole ring. Pyridine substitution is fixed by the starting diamine. | Rapid synthesis of C2-substituted scaffolds. |
| Pd-Catalyzed Amidation | 2-Chloro-3-aminopyridine + Amide | Direct and selective N1- and C2-disubstitution . | Accessing N1-substituted isomers that are difficult to obtain otherwise.[13] |
| Suzuki Coupling | Halogenated Imidazo[4,5-b]pyridine + Boronic Acid | C5, C6, or C7-substitution on the pyridine ring post-cyclization. | Introducing aryl diversity onto the pyridine portion of a pre-formed core.[7] |
| Solid-Phase Synthesis | Resin-Amine + Dichloronitropyridine | Systematic control over multiple points of diversity (N-substituent, C2-substituent, etc.). | High-throughput synthesis of compound libraries for screening.[1] |
Key Experimental Protocols
The following protocols are provided as validated, representative examples for the key strategies discussed.
Protocol 1: General Synthesis of 2-Phenyl-1H-imidazo[4,5-b]pyridine via Oxidative Cyclocondensation [2][15]
-
Setup: To a 50 mL round-bottom flask, add 2,3-diaminopyridine (1.0 eq., e.g., 1.09 g, 10 mmol) and benzaldehyde (1.0 eq., e.g., 1.06 g, 10 mmol).
-
Solvent: Add dimethyl sulfoxide (DMSO, 20 mL).
-
Catalyst (Optional but Recommended): Add a catalytic amount of iodine (I₂, 0.1 eq.). While air can serve as the oxidant, iodine can facilitate the oxidative aromatization step.
-
Reaction: Heat the mixture to 100-120 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL).
-
Isolation: The product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude solid from ethanol or purify by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.
Protocol 2: Palladium-Catalyzed Synthesis of 1-Alkyl-2-aryl-1H-imidazo[4,5-b]pyridine [2][13]
-
Inert Atmosphere: All operations must be performed under an inert atmosphere (Nitrogen or Argon).
-
Setup: To a flame-dried Schlenk flask, add the 3-amino-2-chloropyridine (1.0 eq.), the primary amide (1.2 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.), XantPhos (0.04 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).
-
Solvent: Add anhydrous, degassed t-butanol.
-
Reaction: Heat the mixture to reflux (typically around 85-95 °C) for 12-24 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst. Wash the pad with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography (silica gel) to obtain the desired N1, C2-disubstituted product.
Conclusion
The regioselective synthesis of 1H-imidazo[4,5-b]pyridines is a critical enabling technology in modern drug discovery. While classical cyclocondensation methods remain the workhorse for accessing C2-substituted analogs, the limitations regarding N-substitution have been largely overcome by the advent of powerful transition-metal-catalyzed techniques. The palladium-catalyzed amidation strategy, in particular, offers a direct and highly selective route to N1-substituted isomers, which were previously difficult to access. Furthermore, post-cyclization functionalization via Suzuki coupling provides a reliable handle for elaborating the pyridine ring. For discovery campaigns, solid-phase synthesis offers an unparalleled ability to systematically explore chemical space with precise regiochemical control. By understanding the causality behind each method, from reaction mechanisms to catalyst choice, researchers can strategically design and execute syntheses to deliver target molecules with high purity and efficiency.
References
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- Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.
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- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
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- Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]
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- Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. PubMed. [Link]
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- Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent.
- Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Antimicrobial Activity.
- Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review).
- Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PubMed Central. [Link]
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- Copper-Catalyzed Denitrogenative Transannulation Reaction of Pyridotriazoles: Synthesis of Imidazo[1,5-a]pyridines with Amines and Amino Acids.
- Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.
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A Guide to the Spectroscopic Analysis of 1-Ethyl-1H-imidazo[4,5-b]pyridine: Structure, Characterization, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound belonging to a class of molecules that are of significant interest in medicinal chemistry and drug development.[1][2] As a derivative of imidazo[4,5-b]pyridine, a purine isostere, this scaffold is a crucial building block for novel therapeutic agents, including potential kinase inhibitors and antimicrobial agents.[3][4] Accurate structural elucidation and purity assessment are paramount for any downstream application, making a comprehensive understanding of its spectroscopic signature essential. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—used to characterize this compound. By integrating predicted data with established principles and field-proven protocols, this document serves as a practical reference for scientists engaged in the synthesis, characterization, and application of this important molecular scaffold.
Molecular Structure and Spectroscopic Implications
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound consists of a pyridine ring fused to an imidazole ring, with an ethyl group attached to one of the imidazole nitrogens. The precise location of the ethyl group at the N-1 position is a critical structural feature that spectroscopic methods must confirm.
The numbering of the heterocyclic core is essential for assigning spectroscopic signals. The fusion of the imidazole and pyridine rings creates an electron-delocalized system, influencing the chemical environment of each atom and, consequently, its spectroscopic behavior.[5] The ethyl group introduces aliphatic protons and carbons, which will have distinct signatures compared to the aromatic core.
Caption: Molecular structure and atom numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR are essential for complete characterization.
¹H NMR Analysis
The ¹H NMR spectrum will feature signals from both the aromatic protons on the fused ring system and the aliphatic protons of the ethyl group. The chemical shifts (δ) are influenced by electron density, with protons on the electron-deficient pyridine ring appearing further downfield.
Expertise & Experience: The choice of a deuterated solvent like Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) is critical. DMSO-d₆ is often preferred for imidazo[4,5-b]pyridine systems due to its excellent solubilizing power for these often crystalline compounds.[6] The predicted chemical shifts are based on data from analogous substituted imidazo[4,5-b]pyridines.[6][7]
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H2 | ~8.20 | Singlet (s) | - | Imidazole proton, singlet due to lack of adjacent protons. |
| H7 | ~8.40 | Doublet of doublets (dd) | J ≈ 4.7, 1.4 | Pyridine proton α to nitrogen, deshielded. Coupled to H5 and H6. |
| H5 | ~8.10 | Doublet of doublets (dd) | J ≈ 8.0, 1.4 | Pyridine proton γ to nitrogen. Coupled to H6 and H7. |
| H6 | ~7.30 | Doublet of doublets (dd) | J ≈ 8.0, 4.7 | Pyridine proton β to nitrogen, most upfield aromatic proton. Coupled to H5 and H7. |
| N-CH₂ -CH₃ | ~4.40 | Quartet (q) | J ≈ 7.3 | Methylene protons adjacent to nitrogen and coupled to the methyl group. |
| N-CH₂-CH₃ | ~1.50 | Triplet (t) | J ≈ 7.3 | Methyl protons coupled to the adjacent methylene group. |
¹³C NMR Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Carbons in the aromatic rings will appear in the range of ~110-155 ppm, while the aliphatic carbons of the ethyl group will be significantly upfield.
Predicted ¹³C NMR Data (in DMSO-d₆, 101 MHz)
| Carbon | Predicted δ (ppm) | Rationale |
|---|---|---|
| C2 | ~145.0 | Imidazole carbon between two nitrogen atoms, significantly deshielded. |
| C7a | ~148.5 | Bridgehead carbon adjacent to three nitrogen atoms. |
| C5 | ~144.0 | Pyridine carbon adjacent to ring nitrogen N4. |
| C7 | ~134.0 | Pyridine carbon deshielded by adjacent ring nitrogen N4. |
| C6 | ~118.5 | Pyridine carbon with higher electron density. |
| C3a | ~130.0 | Bridgehead carbon. |
| N-CH₂ -CH₃ | ~42.0 | Aliphatic carbon directly attached to nitrogen. |
| N-CH₂-CH₃ | ~15.0 | Terminal aliphatic carbon. |
Note: Assignments are predictive and should be confirmed with 2D NMR techniques like HSQC and HMBC.[8]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated solvent (e.g., DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence. A spectral width of 16 ppm and a relaxation delay of 2 seconds are typical starting points.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., PENDANT or APT) to obtain the spectrum. A wider spectral width (e.g., 240 ppm) and a longer acquisition time are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS signal.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental composition of a compound, serving as a primary tool for identity confirmation. High-Resolution Mass Spectrometry (HRMS) is particularly crucial.
Expertise & Experience: Electrospray Ionization (ESI) is the preferred method for this class of compounds as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.[9] This is a self-validating system: the measured mass must match the calculated mass for the molecular formula C₈H₉N₃ to within a few parts per million (ppm).
-
Molecular Formula: C₈H₉N₃
-
Calculated Monoisotopic Mass: 147.080 g/mol
-
Expected [M+H]⁺ in HRMS (ESI): m/z 148.0875
Trustworthiness: The observation of an ion at m/z 148.0875 with a mass accuracy of < 5 ppm provides extremely high confidence in the elemental composition C₈H₁₀N₃⁺.[10]
Fragmentation Pattern (EI-MS)
While ESI is used for confirmation, Electron Ionization (EI) can reveal characteristic fragmentation patterns. Expected fragments include:
-
Loss of ethylene (•C₂H₄): A common fragmentation for ethyl-N-heterocycles, leading to a fragment corresponding to the parent 1H-imidazo[4,5-b]pyridine.
-
Loss of a methyl radical (•CH₃): Resulting in a [M-15]⁺ ion.
-
Fission of the pyridine ring: Leading to smaller, characteristic fragments.
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.
-
Instrumentation: Use an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.
-
Calibration: Ensure the instrument is calibrated with a known standard immediately before the analysis to guarantee mass accuracy.
-
Analysis: Identify the [M+H]⁺ peak and use the instrument software to calculate the elemental composition based on the exact measured mass.
Vibrational and Electronic Spectroscopy
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of functional groups within the molecule. It is particularly useful for confirming the presence of specific bonds and the overall structural class.
Expertise & Experience: The absence of a broad N-H stretch around 3200-3400 cm⁻¹ is a key indicator that the imidazole nitrogen has been successfully ethylated. The spectrum will be dominated by aromatic C-H and C=C/C=N stretching vibrations.[11]
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Rationale |
|---|---|---|
| 3100-3000 | Aromatic C-H Stretch | Vibrations of the C-H bonds on the fused aromatic rings. |
| 2980-2850 | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of the CH₂ and CH₃ groups. |
| 1620-1580 | C=N Stretch | Stretching vibrations of the imine-like bonds within the imidazole and pyridine rings. |
| 1550-1450 | Aromatic C=C Stretch | Skeletal vibrations of the fused aromatic system. |
| ~1465 | Aliphatic C-H Bend | Scissoring vibration of the CH₂ group. |
| 1300-1000 | C-N Stretch | Stretching of the carbon-nitrogen single bonds in the ring and to the ethyl group. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of the imidazo[4,5-b]pyridine core is expected to produce strong absorption bands in the UV region.
Expertise & Experience: The spectrum is typically recorded in a polar solvent like ethanol or acetonitrile. The main absorption bands correspond to π→π* transitions within the aromatic system.[7] The exact position of the absorption maximum (λ_max) can be sensitive to solvent polarity.
-
Expected λ_max: Two primary absorption bands are expected, one around 230-250 nm and a second, more characteristic band around 280-300 nm .
Integrated Spectroscopic Workflow
Caption: Integrated workflow for the spectroscopic validation of this compound.
This workflow demonstrates the logical progression from initial analysis to final structural confirmation. The molecular formula from MS provides the foundation. NMR then establishes the precise atomic connectivity and confirms the N-1 ethylation. Finally, IR and UV-Vis provide orthogonal confirmation of the functional groups and conjugated system, leading to a trustworthy and definitive structural assignment.
References
- FULIR. (n.d.). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes.
- Xing, Y.-Y., Liu, C., & Wu, F. (2013). Efficient synthesis of substituted imidazo[4,5-b] pyridine. Heterocyclic Communications, 19(5), 327–330.
- Patel, D. R., & Joshi, K. A. (2015). Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. Journal of Heterocyclic Chemistry, 53(4), 1138–1145.
- Bouattour, R., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of the Chilean Chemical Society.
- Hutt, J. T., & Aron, Z. D. (n.d.). Efficient, Single-Step Access to Imidazo[1,5-a]pyridine N-Heterocyclic Carbene Precursors.
- Defense Technical Information Center. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
- Seliem, I. A., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3163.
- PubChem. (n.d.). Imidazo(4,5-b)pyridine.
- Perin, N., et al. (2019). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 24(23), 4350.
- Guesmi, A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3186.
- Guesmi, A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3186.
- FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives: Design.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- precisionFDA. (n.d.). ETHYL 4-(2,3-DIHYDRO-2-OXO-1H-IMIDAZO(4,5-B)PYRIDIN-1-YL)-1-PIPERIDINECARBOXYLATE.
- Wang, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. European Journal of Medicinal Chemistry, 223, 113645.
- Deshmukh, R., et al. (2018). Design and One-Pot Synthesis of (1H, 3H) Imidazo[4,5-b] Pyridines: Novel Therapeutic Agents Against M. Tuberculosis. ResearchGate.
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Methodological & Application
Application Note & Protocol: A Guideline for the Synthesis of 1-Ethyl-1H-imidazo[4,5-b]pyridine
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the synthesis of 1-Ethyl-1H-imidazo[4,5-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry due to its structural analogy to purines.[1] The synthetic strategy outlined herein is a robust three-step process commencing with the commercially available 4-amino-3-nitropyridine. This guide is designed to offer both a practical step-by-step methodology and a deeper understanding of the chemical transformations involved, grounded in established chemical principles and supported by relevant literature.
Introduction
The imidazo[4,5-b]pyridine scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active molecules.[2] Its structural resemblance to endogenous purines allows for interaction with a variety of biological targets, leading to applications as anticancer, antiviral, and antihypertensive agents, among others. The introduction of an ethyl group at the N1 position can significantly modulate the compound's physicochemical properties and biological activity. This protocol details a reliable and accessible synthetic route to this compound, designed for reproducibility in a standard laboratory setting.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via a three-step sequence: N-alkylation of 4-amino-3-nitropyridine, followed by reduction of the nitro group, and subsequent cyclization to form the imidazole ring.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of N-Ethyl-4-amino-3-nitropyridine (Intermediate 1)
Principle and Rationale
The initial step involves the selective N-alkylation of the exocyclic amino group of 4-amino-3-nitropyridine. While direct alkylation of aminopyridines can sometimes be challenging due to the potential for alkylation at the ring nitrogen, the electron-withdrawing nature of the nitro group at the 3-position is expected to decrease the nucleophilicity of the endocyclic nitrogen atoms, favoring alkylation on the more nucleophilic exocyclic amino group. A suitable base is employed to deprotonate the amino group, enhancing its nucleophilicity for the subsequent reaction with an ethylating agent.
Experimental Protocol
-
Reagent Preparation:
-
Dissolve 4-amino-3-nitropyridine (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Execution:
-
Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.
-
Slowly add ethyl iodide (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Ethyl-4-amino-3-nitropyridine.
-
| Reagent | Molar Mass ( g/mol ) | Equivalents | Quantity |
| 4-Amino-3-nitropyridine | 139.11 | 1.0 | As required |
| Sodium Hydride (60% disp.) | 40.00 | 1.1 | As required |
| Ethyl Iodide | 155.97 | 1.2 | As required |
| DMF | - | - | Solvent |
Part 2: Synthesis of N⁴-Ethylpyridine-3,4-diamine (Intermediate 2)
Principle and Rationale
The second step is the selective reduction of the nitro group to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective and clean method for this transformation.[3][4] This method is generally preferred as it avoids the use of harsh reducing agents and typically results in high yields with simple work-up procedures. The reaction is carried out under a hydrogen atmosphere.
Experimental Protocol
-
Reaction Setup:
-
Dissolve N-Ethyl-4-amino-3-nitropyridine (1.0 eq) in a suitable solvent such as methanol or a mixture of methanol and tetrahydrofuran (THF).[3]
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10% by weight of the starting material) to the solution.
-
-
Hydrogenation:
-
Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at atmospheric pressure.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
-
Work-up and Purification:
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should be handled with care.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield N⁴-Ethylpyridine-3,4-diamine, which can often be used in the next step without further purification.
-
| Reagent | Molar Mass ( g/mol ) | Equivalents | Quantity |
| N-Ethyl-4-amino-3-nitropyridine | 167.17 | 1.0 | As required |
| 10% Palladium on Carbon | - | Catalytic | 5-10 wt% |
| Hydrogen Gas | 2.02 | Excess | 1 atm |
| Methanol/THF | - | - | Solvent |
Part 3: Synthesis of this compound (Final Product)
Principle and Rationale
The final step is the construction of the imidazole ring through the cyclization of the newly formed diamine. This is typically achieved by reacting the diamine with a one-carbon electrophile. Formic acid is a common and effective reagent for this purpose, serving as both the source of the carbon atom and an acidic catalyst for the condensation and subsequent dehydration.[5]
Experimental Protocol
-
Reaction Setup:
-
To the crude N⁴-Ethylpyridine-3,4-diamine (1.0 eq), add an excess of formic acid.
-
-
Cyclization:
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess formic acid by the addition of a base, such as a saturated aqueous solution of sodium bicarbonate, until the effervescence ceases.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain pure this compound.
-
| Reagent | Molar Mass ( g/mol ) | Equivalents | Quantity |
| N⁴-Ethylpyridine-3,4-diamine | 137.18 | 1.0 | As required |
| Formic Acid | 46.03 | Excess | Solvent/Reagent |
Characterization Data (Representative)
Final product characterization should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity of this compound.
Safety Precautions
-
Sodium Hydride: Reacts violently with water and is flammable. Handle under an inert atmosphere.
-
Ethyl Iodide: Is a lachrymator and should be handled in a well-ventilated fume hood.
-
Palladium on Carbon: Can be pyrophoric upon exposure to air, especially when containing residual solvent. Handle with care.
-
Formic Acid: Is corrosive and should be handled with appropriate personal protective equipment.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
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Application Notes and Protocols: In Vitro Antiproliferative Assays Using Imidazo[4,5-b]pyridine Derivatives
Introduction: The Therapeutic Promise of Imidazo[4,5-b]pyridines
Imidazo[4,5-b]pyridines represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to endogenous purines.[1][2][3] This structural mimicry allows them to interact with a wide range of biological targets, particularly protein kinases, which are crucial regulators of cellular processes.[1][2][3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[4][5] The imidazo[4,5-b]pyridine scaffold serves as a versatile backbone for the design of potent and selective kinase inhibitors, with numerous derivatives demonstrating significant antiproliferative activity in preclinical studies.[5][6][7][8]
These compounds have shown promise in inhibiting various kinases involved in cancer progression, such as Aurora kinases and cyclin-dependent kinases (CDKs).[5][6][8] For instance, certain derivatives have exhibited potent inhibitory activity against CDK9, a key regulator of transcription, leading to the induction of apoptosis in cancer cells.[6][8] The therapeutic potential of imidazo[4,5-b]pyridines extends beyond oncology, with demonstrated activities in antimicrobial and antiviral applications.[5][9]
This guide provides a comprehensive overview of the essential in vitro assays used to characterize the antiproliferative effects of novel imidazo[4,5-b]pyridine derivatives. We will delve into the principles behind these assays, provide detailed, field-proven protocols, and explain the rationale for experimental choices to ensure the generation of robust and reproducible data.
Part 1: Foundational Antiproliferative Screening
The initial step in evaluating a new series of imidazo[4,5-b]pyridine derivatives is to determine their general cytotoxic and cytostatic effects. This is typically achieved through endpoint assays that measure cell viability or total cellular biomass after a fixed incubation period. The choice of assay can be critical and depends on the anticipated mechanism of action of the compounds and the specific cell lines being used.
The Rationale: Choosing Between Metabolic (MTT) and Protein-Based (SRB) Assays
Two of the most widely adopted assays for high-throughput screening are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the Sulforhodamine B (SRB) assay.
-
MTT Assay: This is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. This assay is particularly sensitive to compounds that affect mitochondrial function. However, it's important to be aware that certain compounds can directly interfere with the MTT reduction process, leading to false-positive or false-negative results.
-
SRB Assay: This is a colorimetric assay that measures total cellular protein content.[10][11][12] SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions.[10][13] The amount of bound dye is directly proportional to the total protein mass, which correlates with cell number.[10][11][12] The SRB assay is generally less susceptible to interference from colored or reducing compounds compared to the MTT assay. It is a robust and highly reproducible method for assessing cytotoxicity.[12]
Expert Insight: For initial screening of imidazo[4,5-b]pyridine derivatives, the SRB assay is often the preferred choice due to its robustness and lower susceptibility to compound interference. However, running both assays in parallel can provide valuable initial mechanistic clues. A significant discrepancy in the IC50 values obtained from the two assays might suggest that the compound directly affects mitochondrial respiration.
Data Presentation: Summarizing Antiproliferative Activity
The primary output of these assays is the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits cell growth by 50%.[14][15] It is crucial to present this data in a clear and organized manner to facilitate comparisons between different derivatives and cell lines.
| Compound ID | Target Cell Line | MTT Assay IC50 (µM) | SRB Assay IC50 (µM) |
| IZP-001 | MCF-7 (Breast Cancer) | 5.2 | 4.8 |
| IZP-001 | HCT-116 (Colon Cancer) | 8.1 | 7.5 |
| IZP-002 | MCF-7 (Breast Cancer) | 0.9 | 1.1 |
| IZP-002 | HCT-116 (Colon Cancer) | 2.3 | 2.5 |
| Reference Drug | MCF-7 (Breast Cancer) | Value | Value |
| Reference Drug | HCT-116 (Colon Cancer) | Value | Value |
Experimental Workflow: A Visual Guide
Caption: Potential mechanisms of imidazo[4,5-b]pyridine derivatives.
Conclusion and Future Directions
The protocols and application notes presented here provide a robust framework for the in vitro evaluation of the antiproliferative activity of imidazo[4,5-b]pyridine derivatives. By systematically applying these assays, researchers can effectively screen compound libraries, determine their potency, and gain valuable insights into their mechanisms of action. This information is critical for guiding the optimization of lead compounds and advancing the development of novel therapeutics.
Future studies should focus on identifying the specific kinase targets of the most potent derivatives through techniques such as kinome profiling. Furthermore, in vivo studies in relevant animal models are essential to validate the in vitro findings and assess the therapeutic potential of these promising compounds.
References
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- Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
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Application Notes and Protocols for the Investigation of 1-Ethyl-1H-imidazo[4,5-b]pyridine in Cancer Research
Introduction: The Imidazo[4,5-b]pyridine Scaffold as a Privileged Motif in Oncology
The imidazo[4,5-b]pyridine core, a heterocyclic system structurally analogous to endogenous purines, has emerged as a "privileged scaffold" in medicinal chemistry and oncology research.[1][2][3][4][5] This structural similarity allows compounds of this class to interact with a wide array of biological targets, particularly ATP-binding sites within protein kinases, which are pivotal regulators of cellular signaling pathways frequently dysregulated in cancer.[2][3][4] Derivatives of imidazo[4,5-b]pyridine have demonstrated potent anti-proliferative activities across a range of human cancer cell lines, including breast, colon, and lung carcinomas.[6][7][8]
This document serves as a comprehensive guide for researchers and drug development professionals investigating the potential of novel derivatives, such as the hypothetical compound 1-Ethyl-1H-imidazo[4,5-b]pyridine , in cancer research. We will delineate the prevailing mechanisms of action for this compound class and provide detailed, field-proven protocols for the systematic evaluation of its anti-cancer properties.
Prevailing Mechanisms of Action in Cancer
Research has illuminated several key mechanisms through which imidazo[4,5-b]pyridine derivatives exert their anti-neoplastic effects:
-
Protein Kinase Inhibition : This is the most extensively documented mechanism. These compounds have been successfully designed to target various kinases involved in cell cycle progression, proliferation, and survival. Notable targets include:
-
Cyclin-Dependent Kinases (CDKs) : Specifically CDK9, which plays a crucial role in transcription regulation. Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins like Mcl-1.[6][8][9]
-
Aurora Kinases : These are essential for mitotic progression, and their inhibition by imidazo[4,5-b]pyridine derivatives can lead to mitotic catastrophe and cell death.[1][5]
-
Receptor Tyrosine Kinases (RTKs) : Such as c-Met, which is implicated in tumor growth, invasion, and metastasis.[1]
-
-
Induction of Apoptosis : Beyond kinase inhibition, these compounds can trigger programmed cell death. This is often observed through the activation of caspase cascades (caspase-3/7) and the modulation of Bcl-2 family proteins.[8]
-
Tubulin Polymerization Inhibition : Some derivatives have been shown to interfere with microtubule dynamics, a validated anti-cancer strategy that disrupts cell division.[7]
-
DNA/RNA Intercalation : The planar nature of the heterocyclic system allows some derivatives to interact with nucleic acids, potentially disrupting replication and transcription.[5]
The following diagram illustrates the primary anti-cancer mechanisms of action associated with the imidazo[4,5-b]pyridine scaffold.
Caption: Key Anti-Cancer Mechanisms of Imidazo[4,5-b]pyridine Derivatives.
Experimental Protocols for Efficacy Evaluation
The following section provides detailed protocols for the initial characterization of a novel imidazo[4,5-b]pyridine derivative, using this compound as the exemplar compound.
Protocol 1: In Vitro Anti-Proliferative Activity Assessment
This protocol is designed to determine the cytotoxic and anti-proliferative effects of the test compound against a panel of human cancer cell lines.
1.1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
1.2. Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon])
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
1.3. Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
1.4. Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) |
| Sorafenib (Reference) | MCF-7 | 0.76[9] |
| Compound I (Reference) | MCF-7 | 0.85[6] |
| Compound IX (Reference) | HCT116 | 1.01[6] |
| This compound | MCF-7 | TBD |
| This compound | HCT116 | TBD |
| TBD: To Be Determined |
Protocol 2: Kinase Inhibition Profiling
Given the prevalence of kinase inhibition as a mechanism of action, it is crucial to screen the compound against a panel of relevant kinases.
2.1. Principle: In vitro kinase assays measure the ability of a compound to inhibit the activity of a specific kinase. This is often done by quantifying the phosphorylation of a substrate. Commercially available kits (e.g., ADP-Glo™ Kinase Assay) provide a universal platform for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.
2.2. Workflow Diagram:
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Strategic Utility of 1-Ethyl-1H-imidazo[4,5-b]pyridine in Contemporary Drug Discovery: Application Notes and Synthetic Protocols
Abstract
The imidazo[4,5-b]pyridine core, a purine isostere, is a privileged scaffold in medicinal chemistry, consistently featured in a multitude of biologically active agents.[1] Its structural resemblance to endogenous purines allows for interaction with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes.[2][3] The strategic introduction of an ethyl group at the N1-position of the imidazole ring to form 1-Ethyl-1H-imidazo[4,5-b]pyridine can significantly modulate the physicochemical and pharmacokinetic properties of the parent molecule. This modification can enhance metabolic stability, improve cell permeability, and provide a vector for further chemical elaboration. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound as a key chemical intermediate.
Introduction: The Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine ring system is a cornerstone in the design of novel therapeutics. Its inherent bioactivity is attributed to its ability to mimic purine bases, enabling it to function as an antagonist or modulator of purinergic receptors and enzymes that process purine-containing substrates.[4] Derivatives of this scaffold have demonstrated a remarkable range of pharmacological activities, including but not limited to:
-
Anticancer Agents: By targeting key enzymes such as Cyclin-Dependent Kinase 9 (CDK9) and p21-Activated Kinase 4 (PAK4).[5]
-
Neuropathic Pain Management: Through the inhibition of the bromodomain and extra-terminal (BET) proteins.[6]
-
Antimicrobial and Antiviral Agents: Demonstrating efficacy against various pathogens.[1]
-
Metabolic Disorder Treatments: Acting as mitochondrial uncouplers for conditions like metabolic dysfunction-associated steatohepatitis (MASH).[7]
The N-alkylation of the imidazo[4,5-b]pyridine core is a critical derivatization step that allows for the fine-tuning of a compound's therapeutic potential. The "ethyl" moiety in this compound serves not only as a simple alkyl decoration but as a strategic element to enhance drug-like properties.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is typically achieved through a two-step process: first, the construction of the parent 1H-imidazo[4,5-b]pyridine core, followed by its regioselective N-ethylation.
Part A: Synthesis of the 1H-imidazo[4,5-b]pyridine Core
The most common and efficient method for constructing the imidazo[4,5-b]pyridine scaffold is the condensation of 2,3-diaminopyridine with an appropriate carboxylic acid or its derivative. Formic acid is a common reagent for the synthesis of the unsubstituted core.
Protocol 1: Synthesis of 1H-imidazo[4,5-b]pyridine
-
Materials:
-
2,3-Diaminopyridine
-
Formic acid (≥98%)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers and filtration apparatus
-
pH meter or pH paper
-
-
Procedure:
-
In a round-bottom flask, dissolve 2,3-diaminopyridine (1 equivalent) in an excess of formic acid.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker of cold deionized water.
-
Neutralize the solution by the slow addition of a concentrated sodium hydroxide solution until a pH of 7-8 is reached. This will cause the product to precipitate.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure 1H-imidazo[4,5-b]pyridine.
-
Causality Behind Experimental Choices:
-
Excess Formic Acid: Serves as both a reactant and a solvent, driving the condensation reaction to completion.
-
Reflux Conditions: Provides the necessary activation energy for the cyclization and dehydration steps.
-
Neutralization: The product is soluble in acidic conditions; neutralization is essential for its precipitation and isolation.
Part B: N-Ethylation of 1H-imidazo[4,5-b]pyridine
The N-alkylation of the imidazo[4,5-b]pyridine core can yield a mixture of regioisomers due to the presence of multiple nucleophilic nitrogen atoms. However, by carefully selecting the base and solvent system, a degree of regioselectivity can be achieved.
Protocol 2: Synthesis of this compound
-
Materials:
-
1H-imidazo[4,5-b]pyridine (from Protocol 1)
-
Ethyl iodide or Ethyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Two-neck round-bottom flask with a magnetic stirrer and nitrogen inlet
-
Syringes for reagent addition
-
Rotary evaporator
-
Chromatography column
-
-
Procedure:
-
To a solution of 1H-imidazo[4,5-b]pyridine (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.2 equivalents).
-
Stir the suspension at room temperature under a nitrogen atmosphere.
-
Add the ethylating agent (ethyl iodide or ethyl bromide, 1.6 equivalents) dropwise via syringe.
-
Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Dissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Prevents side reactions of the alkylating agent and base with water.
-
Potassium Carbonate: A moderately strong base that deprotonates the imidazole nitrogen, activating it for nucleophilic attack on the ethyl halide.
-
DMF as Solvent: A polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
-
Column Chromatography: Necessary for the separation of the desired N1-ethylated product from any N3 or N4-ethylated regioisomers and unreacted starting material.
Visualization of the Synthetic Workflow
Caption: Potential diversification pathways from the intermediate.
Case Study: Hypothetical Kinase Inhibitor Synthesis
Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase domain. The imidazo[4,5-b]pyridine scaffold is well-suited for this role. By utilizing this compound, a medicinal chemist can explore the "solvent-exposed" region of the ATP-binding pocket with various substituents on the pyridine ring, while the N1-ethyl group occupies a specific hydrophobic pocket, potentially enhancing binding affinity and selectivity.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: Conduct all manipulations in a well-ventilated fume hood.
-
In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water.
-
Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This compound is a valuable and versatile chemical intermediate in the field of drug discovery. Its synthesis, while requiring careful control of regioselectivity, is achievable through established protocols. The strategic incorporation of the N1-ethyl group offers a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates built upon the privileged imidazo[4,5-b]pyridine scaffold. The protocols and application notes provided herein are intended to serve as a comprehensive resource for researchers aiming to leverage this important building block in their synthetic and medicinal chemistry programs.
References
- A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (2025). Vertex AI Search.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024). Current Medicinal Chemistry. [Link]
- Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. (2018). Bioorganic Chemistry. [Link]
- The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. (2016). PubMed. [Link]
- Discovery of 1 H-Imidazo[4,5- b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. (2023). Journal of Medicinal Chemistry. [Link]
- N-Alkylation of Some Imidazopyridines. (n.d.). FABAD Journal of Pharmaceutical Sciences. [Link]
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). MDPI. [Link]
- Efficient synthesis of substituted imidazo[4,5-b] pyridine. (2013).
- Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). (2024).
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Application Note: A Validated Experimental Framework for Assessing the Antimicrobial Efficacy of Imidazo[4,5-b]pyridines
Introduction: The Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) poses a significant threat to global health, necessitating the urgent discovery and development of new chemical entities with potent antimicrobial activity.[1] Imidazo[4,5-b]pyridine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of pharmacological activities, including notable antibacterial and antifungal effects.[2][3][4][5] Their versatile core structure allows for extensive chemical modification, making them attractive candidates for optimization in drug discovery programs.[3][6][7]
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on establishing a robust experimental setup to evaluate the antimicrobial activity of novel imidazo[4,5-b]pyridine compounds. The protocols detailed herein are grounded in internationally recognized standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity, reproducibility, and comparability across different laboratories.[8][9][10][11] We will delve into the causality behind experimental choices, offering a self-validating system for generating reliable preclinical data.
Pillar 1: Foundational Assays for Antimicrobial Profiling
The initial characterization of a novel compound's antimicrobial properties hinges on determining its potency. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the cornerstone assays for this purpose.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][12] This assay is a critical first step in assessing a compound's potential and is widely performed using the broth microdilution method.[1][12][13]
Causality of Method Selection: The broth microdilution method is favored for its efficiency, allowing for the simultaneous testing of multiple compounds against various microbial strains in a 96-well plate format.[12][14] This high-throughput capability is essential for screening libraries of imidazo[4,5-b]pyridine derivatives. Furthermore, this method has been standardized by bodies like the CLSI, ensuring that the results are reproducible and can be compared to established antibiotic data.[9][11][15]
Protocol: Broth Microdilution for MIC Determination
Materials:
-
Test Imidazo[4,5-b]pyridine compounds
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Klebsiella pneumoniae ATCC 700603)[16]
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or nephelometer
-
Incubator (35 ± 2°C)
Step-by-Step Procedure:
-
Compound Preparation: Prepare a stock solution of the imidazo[4,5-b]pyridine compound in a suitable solvent (e.g., DMSO), followed by serial two-fold dilutions in CAMHB to achieve a range of concentrations.[16][17]
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several morphologically similar colonies and suspend them in sterile saline.[18] Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[18][19] This can be done visually or with a photometric device.[18][19] Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1][20]
-
Plate Inoculation: Dispense the prepared compound dilutions into the wells of a 96-well plate. Add the standardized bacterial inoculum to each well, except for the sterility control wells (media only).[1][16] Include a positive growth control (inoculum in media without the compound).[1]
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[16]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[12][16]
Diagram: MIC Determination Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Minimum Bactericidal Concentration (MBC) Assay
While the MIC indicates growth inhibition, the MBC determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[16][21][22] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Causality of Method Selection: The MBC is a crucial follow-up to the MIC, providing a more definitive measure of a compound's killing capacity.[21][23] An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[16] This information is vital for guiding further development, as bactericidal agents are often preferred for treating serious infections.
Protocol: Determining the MBC
Materials:
-
Results from the MIC assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Micropipettes and sterile tips
Step-by-Step Procedure:
-
Subculturing: Following the MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).[16]
-
Plating: From each of these clear wells, plate a small aliquot (e.g., 10-100 µL) onto a sterile MHA plate.[16]
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[16]
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[16][21][22]
Diagram: MBC Determination Workflow
Caption: Workflow for Minimum Bactericidal Concentration (MBC) assay.
Pillar 2: Characterizing the Dynamics of Antimicrobial Action
Understanding the rate at which an antimicrobial agent kills bacteria is crucial for predicting its in vivo efficacy. The time-kill kinetics assay provides this dynamic information.
Time-Kill Kinetics Assay
This assay measures the change in bacterial viability over time in the presence of an antimicrobial agent.[24][25] It helps to determine whether a compound's killing effect is concentration-dependent or time-dependent and confirms its bactericidal or bacteriostatic nature.[24][26]
Causality of Method Selection: The time-kill assay provides a more detailed picture of antimicrobial activity than static MIC/MBC endpoints.[25][26] By sampling at multiple time points (e.g., 0, 2, 4, 8, 24 hours), a killing curve can be generated, revealing the speed and extent of bacterial killing.[27] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[24][25]
Protocol: Time-Kill Kinetics Assay
Materials:
-
Test Imidazo[4,5-b]pyridine compound
-
Bacterial strain of interest
-
CAMHB
-
Sterile tubes or flasks
-
Shaking incubator
-
MHA plates
-
Sterile saline for dilutions
Step-by-Step Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the MIC assay.
-
Assay Setup: Prepare tubes or flasks containing CAMHB with the test compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).[26] Include a growth control tube without the compound.
-
Inoculation: Inoculate each tube with the bacterial suspension to a final concentration of ~5 x 10⁵ CFU/mL.
-
Time-Point Sampling: Incubate the tubes in a shaking incubator at 35 ± 2°C. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[27]
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto MHA plates to determine the number of viable CFUs/mL.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each compound concentration and the growth control.
Diagram: Time-Kill Assay Workflow
Caption: Workflow for Time-Kill Kinetics Assay.
Pillar 3: Data Presentation and Interpretation
Clear and concise data presentation is paramount for accurate interpretation and comparison of results.
Summarizing Quantitative Data
MIC and MBC values should be presented in a tabular format for easy comparison against different bacterial strains.
Table 1: Representative Antimicrobial Activity Data for Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| IZP-001 | S. aureus | 29213 | 2 | 4 | 2 | Bactericidal |
| E. coli | 25922 | 8 | 32 | 4 | Bactericidal | |
| P. aeruginosa | 27853 | 16 | >64 | >4 | Bacteriostatic | |
| IZP-002 | S. aureus | 29213 | 4 | 32 | 8 | Bacteriostatic |
| E. coli | 25922 | 16 | >64 | >4 | Bacteriostatic | |
| P. aeruginosa | 27853 | 32 | >64 | >2 | Bacteriostatic | |
| Ciprofloxacin | S. aureus | 29213 | 0.25 | 0.5 | 2 | Bactericidal |
| (Control) | E. coli | 25922 | 0.015 | 0.03 | 2 | Bactericidal |
| P. aeruginosa | 27853 | 0.25 | 0.5 | 2 | Bactericidal |
Disclaimer: The data presented are for illustrative purposes only. Actual values must be determined experimentally.
Authoritative Grounding & Mechanistic Insights
The antimicrobial activity of imidazo[4,5-b]pyridine derivatives is thought to arise from various mechanisms, though these are still under active investigation. Some studies suggest that these compounds may interfere with essential cellular processes. For instance, certain derivatives have been shown to inhibit bacterial DNA gyrase or dihydrofolate reductase (DHFR), crucial enzymes for DNA replication and nucleotide synthesis, respectively.[7] Another potential target is Glucosamine-6-phosphate synthase, an enzyme vital for the synthesis of the fungal cell wall.[6]
Diagram: Potential Mechanisms of Action
Caption: Potential mechanisms of antimicrobial action for Imidazo[4,5-b]pyridines.
Conclusion
This application note outlines a validated and logical framework for the initial antimicrobial evaluation of novel imidazo[4,5-b]pyridine compounds. By adhering to standardized protocols for MIC, MBC, and time-kill kinetics, researchers can generate high-quality, reproducible data. This rigorous approach is fundamental for identifying promising lead compounds, understanding their spectrum and potency, and providing the solid preclinical foundation required for advancement in the drug development pipeline.
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Application Note & Protocols: Cell-Based Assay Development for 1-Ethyl-1H-imidazo[4,5-b]pyridine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the development of robust cell-based assays to characterize the biological activity of 1-Ethyl-1H-imidazo[4,5-b]pyridine. The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including the inhibition of protein kinases.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols for both a primary target-engagement assay and a secondary cell viability assay. The methodologies are presented with a focus on the scientific rationale behind experimental choices to ensure data integrity and reproducibility.
Introduction: The Rationale for a Cell-Based Approach
This compound belongs to the imidazopyridine class of heterocyclic compounds, which are structurally analogous to purines and have been shown to interact with a variety of biological targets.[4][5] Many compounds with this core structure have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[1][6][7][8]
While in vitro biochemical assays are invaluable for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context.[6][9] They allow for the assessment of a compound's activity on its target within the complex intracellular environment, taking into account factors such as cell permeability, off-target effects, and engagement with downstream signaling pathways.[6][9] This application note will therefore focus on establishing a cell-based assay to investigate the potential of this compound as a kinase inhibitor, alongside a general cytotoxicity assay to determine its therapeutic window.
For the purpose of this guide, we will hypothesize that this compound is an inhibitor of a receptor tyrosine kinase (RTK) signaling pathway, a common target for imidazopyridine derivatives. The primary assay will, therefore, be a phospho-specific ELISA to quantify the inhibition of a key downstream signaling node. The secondary assay will be a tetrazolium-based cell viability assay to assess the compound's impact on cell proliferation and health.[10][11]
Assay Development Strategy: A Two-Pronged Approach
A robust characterization of a novel compound requires a multi-faceted approach. We will employ a primary assay to investigate the specific mechanism of action and a secondary assay to evaluate the broader cellular consequences.
-
Primary Assay: Target Engagement and Pathway Inhibition: This assay will directly measure the ability of this compound to inhibit a specific kinase signaling pathway. We will use a cell line with a well-characterized and constitutively active or ligand-inducible RTK pathway. The readout will be the phosphorylation status of a key downstream effector, providing a direct measure of target engagement.[6][12]
-
Secondary Assay: Cell Viability and Cytotoxicity: To distinguish between targeted pathway inhibition and general cytotoxic effects, a cell viability assay is essential.[13][14] This will allow for the determination of the compound's therapeutic index – the concentration range at which it inhibits the target pathway without causing widespread cell death. We will utilize the widely adopted MTT or XTT assay, which measures the metabolic activity of viable cells.[10][11]
Figure 2: A step-by-step workflow for the phospho-specific ELISA.
Materials
-
Human cancer cell line with a known, inducible RTK (e.g., A549 for EGFR, MCF-7 for HER2)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Recombinant ligand for the target RTK (e.g., EGF, Heregulin)
-
This compound
-
Cell lysis buffer (containing protease and phosphatase inhibitors)
-
Phospho-specific and total protein substrate ELISA kit (e.g., for p-ERK1/2, p-Akt)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance or luminescence
Detailed Protocol
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in serum-containing medium.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 104 cells/well) and incubate overnight at 37°C, 5% CO2.
-
-
Serum Starvation (Optional but Recommended):
-
The following day, gently aspirate the medium and replace it with a serum-free medium.
-
Incubate for 4-24 hours to reduce basal kinase activity.
-
-
Compound Treatment:
-
Prepare a 2X stock solution of this compound in a serum-free medium. Perform serial dilutions to create a dose-response curve.
-
Add an equal volume of the 2X compound solution to each well. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Ligand Stimulation:
-
Prepare a stock solution of the appropriate ligand at a concentration predetermined to give a sub-maximal (EC80) response.
-
Add the ligand to all wells except for the unstimulated control.
-
Incubate for the optimal time to induce substrate phosphorylation (typically 5-30 minutes at 37°C).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer to each well.
-
Incubate on ice for 10-20 minutes with gentle agitation.
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions for the specific phospho-ELISA kit. This typically involves:
-
Transferring the cell lysates to the capture antibody-coated plate.
-
Incubating to allow the total substrate protein to bind.
-
Washing the plate to remove unbound material.
-
Adding the phospho-specific detection antibody and incubating.
-
Washing the plate again.
-
Adding the HRP-conjugated secondary antibody and incubating.
-
Washing the plate a final time.
-
Adding the chromogenic or chemiluminescent substrate and incubating until color/signal develops.
-
Stopping the reaction (if necessary) and reading the plate on a plate reader.
-
-
Data Analysis
-
Subtract the background signal (blank wells) from all other readings.
-
Normalize the phospho-substrate signal to the total substrate signal if a parallel total-substrate ELISA is performed.
-
Plot the normalized signal against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
| Parameter | Description |
| Top | The maximum response (uninhibited signal) |
| Bottom | The minimum response (fully inhibited signal) |
| LogIC50 | The logarithm of the compound concentration that gives a response halfway between the top and bottom |
| HillSlope | The steepness of the curve |
Secondary Assay: Cell Viability (MTT/XTT)
This protocol outlines a method to assess the effect of this compound on cell viability and proliferation.
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells. [11]The resulting insoluble formazan crystals are dissolved in a solubilization solution, and the absorbance is measured. The amount of formazan produced is directly proportional to the number of viable cells. The XTT assay is a similar method that produces a water-soluble formazan, simplifying the protocol. [10]
Materials
-
Cell line used in the primary assay
-
Cell culture medium, FBS, and antibiotics
-
This compound
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at the appropriate wavelength (e.g., 570 nm for MTT)
Detailed Protocol
-
Cell Seeding:
-
Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) to allow for proliferation over the course of the experiment.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
The next day, prepare serial dilutions of this compound in a complete culture medium.
-
Remove the seeding medium from the cells and replace it with the medium containing the compound dilutions. Include vehicle and untreated controls.
-
Incubate for a period that allows for multiple cell divisions (e.g., 48-72 hours) at 37°C, 5% CO2.
-
-
MTT/XTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution (pre-mixed with activation reagent) to each well.
-
Incubate for 2-4 hours at 37°C, allowing the tetrazolium dye to be metabolized.
-
-
Solubilization and Measurement (for MTT):
-
If using MTT, carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Pipette up and down to fully dissolve the crystals.
-
Read the absorbance at 570 nm.
-
-
Measurement (for XTT):
-
If using XTT, the formazan product is soluble.
-
Read the absorbance at 450-490 nm directly.
-
Data Analysis
-
Subtract the background absorbance from all readings.
-
Express the data as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the EC50 value (the concentration that reduces cell viability by 50%).
| Parameter | Description |
| Top | 100% cell viability |
| Bottom | The minimum percentage of viability |
| LogEC50 | The logarithm of the compound concentration that gives a response halfway between the top and bottom |
| HillSlope | The steepness of the curve |
Trustworthiness and Self-Validation
To ensure the trustworthiness of the data generated from these protocols, the following controls and validation steps should be incorporated:
-
Positive and Negative Controls: In the primary assay, a known inhibitor of the target kinase should be included as a positive control. The negative control will be the vehicle (e.g., DMSO). In the viability assay, a known cytotoxic agent (e.g., staurosporine) can be used as a positive control.
-
Z'-Factor Calculation: For assay validation, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Z' = 1 - (3 * (SDpositive + SDnegative)) / |Meanpositive - Meannegative|
-
-
Reproducibility: Experiments should be repeated independently at least three times to ensure the reproducibility of the IC50 and EC50 values.
-
Orthogonal Assays: If this compound shows potent activity, consider confirming the mechanism of action with an orthogonal assay, such as a Western blot to probe the phosphorylation of multiple downstream targets. [15]
Conclusion
The protocols detailed in this application note provide a robust framework for the initial cell-based characterization of this compound. By combining a target-specific primary assay with a general cell viability assay, researchers can effectively determine the compound's potency, selectivity, and therapeutic window. This dual-assay approach is a critical first step in the preclinical evaluation of novel small molecule drug candidates.
References
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- DiscoveRx. (2017, September 22). Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function.
- Profacgen. (n.d.). Cell-based Kinase Assays.
- Nauber, C., & Singh, S. K. (2019). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1869, 189-196. [Link]
- Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Bethesda (MD)
- Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS ONE, 11(9), e0161748. [Link]
- baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications.
- Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Bethesda (MD)
- Li, Y., et al. (2024). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances, 14(1), 1-8. [Link]
- Various Authors. (n.d.). Synthesis and Biological Activities of Novel 1H-Imidazo[4,5-b]pyridine Derivatives. Request PDF.
- Hewitt, J. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology.
- Al-Otaibi, F. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Molecules, 27(18), 6049. [Link]
- Sedić, M., et al. (2019). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 24(21), 3864. [Link]
- Sathishkumar, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36521-36531. [Link]
- Perin, N., et al. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives: Design. FULIR.
- Acar, Ç., et al. (2020). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1086-1099. [Link]
- Marhadour, S., et al. (2020). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. RSC Medicinal Chemistry, 11(11), 1338-1345. [Link]
- Various Authors. (2020). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Bioorganic & Medicinal Chemistry, 28(16), 115582. [Link]
- Sławiński, J., & Szafrański, K. (2020).
- Wang, S., et al. (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 22(23), 7119-7123. [Link]
- El-borai, M. A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3196. [Link]
- Kumar, A., et al. (2021). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. RSC Advances, 11(5), 2801-2815. [Link]
- Liu, X., et al. (2015). Discovery of potent 1H-imidazo[4,5-b]pyridine-based c-Met kinase inhibitors via mechanism-directed structural optimization. Bioorganic & Medicinal Chemistry, 23(4), 746-756. [Link]
- Sławiński, J., & Szafrański, K. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Odessa University Chemical Journal, 10(1), 1-26. [Link]
- Temple, C., Jr., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-1751. [Link]
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Application Notes and Protocols for In Vivo Experimental Design of Imidazo[4,5-b]pyridine Drug Candidates
Introduction: The Therapeutic Promise of Imidazo[4,5-b]pyridines in Oncology
The imidazo[4,5-b]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, structurally analogous to endogenous purines. This structural similarity allows these compounds to interact with a wide range of biological targets, making them a focal point in the development of novel therapeutics.[1][2] In oncology, imidazo[4,5-b]pyridine derivatives have emerged as potent inhibitors of key signaling pathways implicated in tumorigenesis and metastasis.[2][3] Notably, members of this class have shown inhibitory activity against critical cancer-related kinases such as those in the PI3K/Akt/mTOR and Transforming Growth Factor-β (TGF-β) signaling pathways, as well as Cyclin-Dependent Kinases (CDKs).[4][5][6][7]
The successful translation of these promising in vitro findings into clinically effective cancer therapies is contingent upon rigorous and well-designed preclinical in vivo studies.[8][9] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret in vivo experiments for imidazo[4,5-b]pyridine drug candidates, ensuring scientific integrity and generating robust, reproducible data.
Part 1: Strategic In Vivo Experimental Design
The overarching goal of in vivo testing is to evaluate the safety, efficacy, and pharmacokinetic/pharmacodynamic (PK/PD) profile of a drug candidate in a living organism, which serves as a crucial step between laboratory studies and human clinical trials.[8][10] A well-structured in vivo experimental plan is not a linear process but an integrated workflow.
Caption: General workflow for in vivo evaluation of drug candidates.
Ethical Considerations and Regulatory Compliance
All animal studies must be conducted in accordance with the highest ethical standards and adhere to institutional and national guidelines. The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines provide an essential framework for ensuring transparent and robust reporting of animal research.[11][12][13][14][15] Key principles include minimizing animal suffering, using the minimum number of animals required for statistical significance (the 3Rs: Replacement, Reduction, and Refinement), and providing a detailed rationale for the chosen animal model and experimental procedures.
Selection of Appropriate Animal Models
The choice of animal model is critical and depends on the specific scientific question. For oncology studies of imidazo[4,5-b]pyridine candidates, immunodeficient mice are commonly used to host human-derived tumors.[16][17]
-
Cell Line-Derived Xenograft (CDX) Models: These are the most common and cost-effective models for initial efficacy screening.[10][18] Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., athymic nude, SCID).[16][17] The choice of cell line should be guided by the drug's proposed mechanism of action. For an imidazo[4,5-b]pyridine targeting the PI3K/Akt pathway, cell lines with known PI3K mutations or PTEN loss (e.g., MCF-7, HCT116) would be appropriate.[4][5]
-
Patient-Derived Xenograft (PDX) Models: These models involve the direct implantation of human tumor tissue into immunodeficient mice, preserving the original tumor's heterogeneity and microenvironment.[19][20] PDX models are considered more clinically relevant and have greater predictive value for therapeutic response.[20]
Drug Formulation and Administration
Many small molecule inhibitors, including imidazo[4,5-b]pyridine derivatives, exhibit poor water solubility.[21][22][23][24] This presents a significant challenge for achieving adequate bioavailability in vivo.
Table 1: Common Formulation Strategies for Poorly Soluble Compounds
| Formulation Strategy | Description | Key Excipients | Considerations |
| Co-solvent Systems | A mixture of a water-miscible organic solvent and water to increase drug solubility.[21] | DMSO, PEG-300/400, Ethanol, NMP | Potential for vehicle-induced toxicity at high concentrations. |
| Surfactant Dispersions | Micelle-forming agents that encapsulate the hydrophobic drug, increasing its apparent solubility.[21] | Tween® 80, Cremophor® EL, Solutol® HS 15 | Can affect drug metabolism and distribution. |
| Lipid-Based Formulations | Self-emulsifying drug delivery systems (SEDDS) or lipid solutions that enhance absorption via lymphatic pathways.[23][25] | Labrafac®, Maisine®, Transcutol® | Mimics dietary fat absorption; can improve oral bioavailability.[21] |
| Nanosuspensions | Reduction of drug particle size to the nanometer range to increase surface area and dissolution rate.[25] | Stabilizing surfactants and polymers | Requires specialized equipment for preparation. |
The route of administration should mimic the intended clinical application as closely as possible.[26] Common routes for preclinical oncology studies include oral gavage (PO), intraperitoneal (IP), and intravenous (IV) injection.
Part 2: Core In Vivo Protocols
The following sections provide detailed, step-by-step protocols for key in vivo experiments. These should be adapted based on the specific drug candidate, tumor model, and experimental goals.
Protocol: Subcutaneous Xenograft Efficacy Study
This protocol outlines a standard efficacy study using a CDX model.
Objective: To determine the anti-tumor efficacy of an imidazo[4,5-b]pyridine drug candidate.
Materials:
-
Immunodeficient mice (e.g., female athymic nude, 6-8 weeks old)
-
Selected human cancer cell line (e.g., HCT116, MCF-7)
-
Cell culture medium and supplements
-
Matrigel® or similar basement membrane matrix
-
Test compound formulated in a suitable vehicle
-
Vehicle control
-
Positive control (e.g., a standard-of-care chemotherapy agent)
-
Calipers, animal scale, syringes, and needles
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest, wash, and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5-10 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5-10 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish. Begin measuring tumor volume with calipers 2-3 times per week once tumors are palpable. Tumor volume (mm³) = (Length x Width²) / 2.
-
Randomization and Grouping: When mean tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-12 mice per group) with similar mean tumor volumes.[26]
-
Treatment Administration:
-
Vehicle Control Group: Administer the formulation vehicle on the same schedule as the test compound.
-
Test Compound Group(s): Administer the imidazo[4,5-b]pyridine candidate at predetermined dose levels and schedule (e.g., daily oral gavage for 21 days).
-
Positive Control Group: Administer the standard-of-care agent according to an established protocol.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Conduct daily clinical observations for signs of toxicity (e.g., changes in posture, activity, fur texture).
-
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 2000 mm³), exhibit signs of ulceration, or if body weight loss exceeds 20%, or at the end of the study period.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Statistically compare tumor volumes and body weights between groups.
Protocol: Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the drug candidate.[9][27]
Materials:
-
Healthy, non-tumor-bearing mice (e.g., BALB/c or the same strain as the efficacy study)
-
Test compound formulated for the intended route of administration
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
-
Centrifuge, freezer (-80°C)
-
LC-MS/MS or other bioanalytical instrumentation
Procedure:
-
Dosing: Administer a single dose of the test compound to a cohort of mice (n=3-4 mice per time point) via the desired route (e.g., IV and PO to determine bioavailability).[28]
-
Sample Collection: At predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose), collect blood samples via an appropriate method (e.g., tail vein, retro-orbital sinus).
-
Plasma Preparation: Immediately process blood samples to separate plasma by centrifugation. Store plasma samples at -80°C until analysis.
-
Tissue Distribution (Optional): At selected time points, euthanize mice and harvest tissues of interest (e.g., tumor, liver, kidney, lung).[28] Homogenize and process tissues for drug concentration analysis.
-
Bioanalysis: Quantify the concentration of the drug candidate (and any major metabolites) in plasma and tissue samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum observed plasma concentration.[28] |
| Tmax | Time to reach Cmax. |
| AUC | Area Under the Curve; a measure of total drug exposure over time.[28] |
| t½ | Half-life; the time required for the plasma concentration to decrease by half. |
| CL | Clearance; the volume of plasma cleared of the drug per unit time. |
| Vd | Volume of Distribution; the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| F (%) | Bioavailability; the fraction of an administered dose of unchanged drug that reaches the systemic circulation (calculated from PO vs. IV data). |
Protocol: Pharmacodynamic (PD) and Toxicology Assessment
Objective: To confirm target engagement in vivo and assess the safety profile of the drug candidate.[27][29][30]
Procedure:
-
Study Design: These assessments can often be integrated into efficacy studies.
-
Pharmacodynamics (Target Engagement):
-
Collect tumor and/or surrogate tissue samples at the end of the efficacy study or at specific time points after the final dose.
-
Analyze tissues for biomarkers of target inhibition. For an imidazo[4,5-b]pyridine targeting the PI3K/Akt/mTOR pathway, this would involve measuring the phosphorylation status of key downstream proteins (e.g., p-Akt, p-mTOR, p-S6) via Western blot or immunohistochemistry.[5][31][32]
-
-
Toxicology (Safety Assessment):
-
Clinical Observations: Record daily observations of animal health throughout the study.[33]
-
Body Weight: Monitor for significant weight loss.
-
Hematology and Clinical Chemistry: At the study endpoint, collect blood for a complete blood count (CBC) and analysis of serum chemistry panels (e.g., ALT, AST for liver function; BUN, creatinine for kidney function).
-
Histopathology: Collect major organs (liver, kidney, spleen, heart, lungs, etc.) and preserve them in formalin for histopathological examination by a veterinary pathologist.[34]
-
Part 3: Mechanistic Insights and Visualization
Many imidazo[4,5-b]pyridine derivatives function by inhibiting protein kinases that are crucial components of oncogenic signaling pathways.[2] Understanding these pathways is essential for designing relevant pharmacodynamic studies.
Example Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common event in many cancers.[31][32][35] Imidazo[4,5-b]pyridines can act as inhibitors at various nodes within this cascade.[5][36]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
TGF-β Signaling Pathway
The TGF-β signaling pathway has a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of invasion and metastasis in later stages.[6][7] Inhibiting the TGF-β receptor kinase is a therapeutic strategy for advanced cancers.[6]
Caption: The TGF-β signaling pathway and inhibition of TβRI kinase.
Conclusion
The successful preclinical development of imidazo[4,5-b]pyridine drug candidates hinges on a meticulously planned and executed in vivo experimental strategy. By integrating robust efficacy models with comprehensive pharmacokinetic, pharmacodynamic, and toxicological assessments, researchers can build a compelling data package to support the advancement of these promising compounds toward clinical investigation. Adherence to ethical guidelines, rational model selection, and a deep understanding of the underlying biological mechanisms are paramount to ensuring the generation of reliable and translatable results.
References
- ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). (n.d.). The University of Iowa.
- ARRIVE Guidelines: Home. (n.d.). ARRIVE Guidelines.
- The ARRIVE guidelines 2.0. (n.d.). ARRIVE Guidelines.
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Application Notes and Protocols for Tandem Reaction Methodologies in Imidazo[4,5-b]pyridine Scaffold Synthesis
Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core, an isostere of natural purines, represents a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to the building blocks of DNA and RNA allows molecules incorporating this motif to interact with a wide array of biological targets, often exhibiting potent and selective activities.[3] This has led to the development of numerous compounds with diverse therapeutic applications, including antiviral, anticancer, anti-inflammatory, and cardiotonic agents.[1][4]
The synthesis of this valuable scaffold, however, can be challenging, often requiring multi-step procedures with harsh conditions. Tandem reactions, wherein multiple bond-forming events occur sequentially in a single pot without the isolation of intermediates, offer an elegant and efficient solution.[5][6] These methodologies enhance synthetic efficiency, reduce waste, and provide rapid access to molecular complexity. This guide provides detailed protocols and mechanistic insights into key tandem strategies for the construction of the imidazo[4,5-b]pyridine ring system, designed for researchers and professionals in drug development.
Methodology 1: Tandem SNAr/Reductive Cyclization from 2-Chloro-3-nitropyridine
This powerful one-pot, three-step tandem reaction provides a highly efficient and modular route to diversely substituted imidazo[4,5-b]pyridines. The sequence begins with a nucleophilic aromatic substitution (SNAr), followed by an in-situ reduction of a nitro group, and culminates in a cyclocondensation with an aldehyde to form the imidazole ring.[5][6]
Expert Insights: Mechanistic Rationale
The success of this tandem sequence hinges on the carefully orchestrated reactivity of the starting material, 2-chloro-3-nitropyridine. The electron-withdrawing nature of the nitro group and the pyridine nitrogen activates the C2 position for an initial SNAr reaction with a primary amine. The choice of a water-isopropyl alcohol (H₂O-IPA) co-solvent system is critical; it facilitates the dissolution of both the polar starting materials and the less polar organic intermediates while being environmentally benign.[5]
Following the SNAr step, the nitro group is reduced to an amine using a reducing agent like zinc dust in the presence of an acid. This in-situ generation of the highly reactive ortho-diaminopyridine intermediate is immediately followed by the introduction of an aldehyde. The diamine rapidly condenses with the aldehyde to form a dihydroimidazole intermediate, which then undergoes aromatization, often via air oxidation, to yield the final, stable imidazo[4,5-b]pyridine product. This seamless cascade prevents the isolation of the potentially unstable diamine intermediate and significantly streamlines the synthetic process.[5][6]
Visualizing the Workflow
Caption: Tandem SₙAr/Reduction/Cyclization Workflow.
Detailed Experimental Protocol
This protocol is adapted from the procedure described by Dar et al. in ACS Omega (2018).[5]
Materials:
-
2-Chloro-3-nitropyridine (1.0 equiv)
-
Primary amine (e.g., propylamine, benzylamine) (1.0 equiv)
-
Aromatic or aliphatic aldehyde (1.1 equiv)
-
Zinc dust (1.0 equiv)
-
Concentrated Hydrochloric Acid (0.5 equiv)
-
Isopropyl alcohol (IPA)
-
Deionized Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
SNAr Reaction: In a round-bottom flask, dissolve 2-chloro-3-nitropyridine (1.0 equiv) in a 1:1 mixture of H₂O-IPA (approx. 0.2 M).
-
Add the primary amine (1.0 equiv) to the solution at room temperature and stir for 5 minutes.
-
Heat the reaction mixture to 80 °C and stir for 2 hours. Monitor the formation of the N-substituted intermediate by Thin Layer Chromatography (TLC).
-
Nitro Group Reduction: After completion of the first step, add zinc dust (1.0 equiv) to the same reaction mixture, followed by the slow addition of concentrated HCl (0.5 equiv).
-
Continue heating at 80 °C for 45 minutes. The reaction progress can be monitored by a color change from yellow to colorless.
-
Cyclocondensation: To the resulting solution containing the diamine intermediate, add the aldehyde (1.1 equiv).
-
Stir the reaction mixture at 80 °C for an additional 2-4 hours, monitoring by TLC until the starting materials are consumed.
-
Work-up and Purification: Cool the reaction mixture to room temperature and remove the solvents under reduced pressure.
-
Add ethyl acetate and water to the residue. Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,2-disubstituted imidazo[4,5-b]pyridine.
Data Summary: Substrate Scope and Yields
| Entry | R¹ (Amine) | R² (Aldehyde) | Yield (%)[5] |
| 1 | Propyl | 2-Bromophenyl | 90% |
| 2 | 2-(Cyclohex-1-en-1-yl)ethyl | 4-Nitrophenyl | 92% |
| 3 | Benzyl | 4-Chlorophenyl | 94% |
| 4 | 3-Methoxybenzyl | 4-Methylphenyl | 95% |
Methodology 2: One-Pot Oxidative Cyclocondensation of 2,3-Diaminopyridine
A classic and direct approach to the imidazo[4,5-b]pyridine core involves the condensation of 2,3-diaminopyridine with an aldehyde.[1] This reaction proceeds through a dihydro-intermediate that is subsequently oxidized to the aromatic product. Modern variations of this method employ various catalysts or promoters to improve yields and reaction times, often allowing the process to be conducted in a single pot under mild conditions.
Expert Insights: Mechanistic Rationale
The core of this transformation is the reaction between the nucleophilic amino groups of 2,3-diaminopyridine and the electrophilic carbonyl carbon of an aldehyde. The initial condensation forms a Schiff base with one of the amino groups. This is followed by an intramolecular cyclization, where the second amino group attacks the imine carbon to form a five-membered dihydro-imidazo[4,5-b]pyridine ring (an aminal).[1]
The final and crucial step is the oxidation of this dihydro-intermediate to the stable, aromatic imidazo[4,5-b]pyridine. In many procedures, this oxidation is achieved simply by exposure to atmospheric oxygen, especially at elevated temperatures.[1] However, to enhance the efficiency and rate of this final step, various oxidative reagents or catalytic systems can be employed. The choice of solvent and promoter, such as chlorotrimethylsilane in DMF, can facilitate both the initial condensation and the final oxidation step.[1]
Visualizing the Mechanism
Caption: Mechanism of Oxidative Cyclocondensation.
Detailed Experimental Protocol
This protocol is a generalized procedure based on methods described in the literature for the synthesis of 2-substituted-1H-imidazo[4,5-b]pyridines.[1][7]
Materials:
-
2,3-Diaminopyridine (1.0 equiv)
-
Substituted aryl aldehyde (1.0 equiv)
-
Iodine (I₂) (0.1 equiv, as catalyst)
-
Ethanol (EtOH)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a solution of 2,3-diaminopyridine (1.0 equiv) in ethanol, add the substituted aryl aldehyde (1.0 equiv).
-
Add a catalytic amount of iodine (0.1 equiv) to the mixture.
-
Reaction Execution: Reflux the reaction mixture for 3-5 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Recrystallize the resulting crude solid from ethanol or purify by column chromatography to yield the pure 2-substituted-1H-imidazo[4,5-b]pyridine.
Data Summary: Representative Yields
| Entry | R (Aldehyde) | Catalyst/Conditions | Yield (%) | Reference |
| 1 | Phenyl | I₂ (cat.), EtOH, reflux | 85% | [7] |
| 2 | 4-Chlorophenyl | Water, thermal, no catalyst | 84% | [1] |
| 3 | 4-Methoxyphenyl | Chlorotrimethylsilane, DMF | 80% | [1] |
| 4 | 2-Naphthyl | Air oxidation, reflux | 79% | [1] |
References
- Tomar, V., et al. (2021).
- Dar, B. A., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H₂O-IPA Medium. ACS Omega, 3(4), 4434–4443. [Link]
- Dar, B. A., et al. (2018). Rapid Construction of an Imidazo[4,5- b ]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H 2 O-IPA Medium.
- Tomar, V., et al. (2021).
- Gawad, J., et al. (2018). Design and One-Pot Synthesis of (1H, 3H) Imidazo[4,5-b] Pyridines: Novel Therapeutic Agents Against M. Tuberculosis.
- A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (2025).
- NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. (2022).
- Ben-M'barek, I., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. [Link]
- Synthesis of imidazo[4,5-b]pyridines from 2,3-diaminopyridine and... (n.d.).
- Synthesis of 2-amino-imidazo[4,5-b]pyridines | Request PDF. (2025).
- Tomar, V., et al. (2021).
- Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (2020). PubMed Central. [Link]
- Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers. (2021).
- The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. (2016). PubMed. [Link]
- Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017).
- Synthetic approaches to imidazo[4,5-b]pyridine derivatives (review). (2011). Semantic Scholar. [Link]
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026).
- A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (2025). Preprints.org. [Link]
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- 7. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study [mdpi.com]
Application Notes & Protocols: Investigating 1-Ethyl-1H-imidazo[4,5-b]pyridine in Neurological Disorder Research
I. Introduction and Scientific Rationale
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, bearing a structural resemblance to endogenous purines. This similarity allows it to interact with a wide array of biological targets, leading to its exploration for various therapeutic applications.[1][2] While much of the research on this scaffold has been concentrated in oncology and infectious diseases, emerging evidence suggests its potential utility in the complex arena of neurological disorders.[3][4] Derivatives of the broader imidazopyridine class have been investigated as kinase inhibitors, modulators of neuroinflammation, and even as imaging agents for beta-amyloid plaques, a hallmark of Alzheimer's disease.[5][6][7][8]
This guide focuses on a specific, yet under-explored derivative: 1-Ethyl-1H-imidazo[4,5-b]pyridine . As of this writing, direct, extensive research on this particular compound in the context of neurological disorders is nascent. However, by synthesizing insights from studies on structurally related imidazo[4,5-b]pyridine derivatives, we can construct a strong rationale for its investigation and provide detailed protocols for its characterization.
Several key cellular pathways implicated in neurodegeneration and neuroinflammation are modulated by enzymes and proteins that are known targets of imidazo[4,5-b]pyridines. These include:
-
Aurora Kinases: These serine/threonine kinases, crucial for cell cycle regulation, are also implicated in the pathological phosphorylation of tau protein in Alzheimer's disease and in regulating inflammatory responses in microglia. The inhibition of Aurora kinases by imidazo[4,5-b]pyridine derivatives presents a therapeutic avenue.[4][8]
-
Bromodomain and Extra-Terminal (BET) Proteins: These are epigenetic readers that play a critical role in regulating the transcription of pro-inflammatory genes. The discovery of imidazo[4,5-b]pyridine derivatives as potent BET inhibitors suggests a direct mechanism for controlling neuroinflammation, a common pathological feature in many neurological disorders.[7]
-
Inducible Nitric Oxide Synthase (iNOS): Overactivation of iNOS in glial cells contributes to oxidative stress and neuronal damage. Potent and selective inhibition of iNOS has been demonstrated with specific imidazo[4,5-b]pyridine derivatives.[9]
Therefore, we hypothesize that this compound may function as a multi-target agent, capable of modulating kinase-driven pathology and epigenetic-driven neuroinflammation. This guide provides the foundational protocols to test this hypothesis, from initial target engagement to in vivo proof-of-concept.
II. Proposed Mechanism of Action: A Dual-Pronged Approach
We propose that this compound may exert neuroprotective and anti-inflammatory effects by modulating key signaling pathways within microglia and neurons. A potential mechanism involves the inhibition of both pro-inflammatory gene transcription via BET protein inhibition and the attenuation of pathological kinase signaling.
Caption: High-level experimental workflow for compound evaluation.
Protocol 1: In Vitro BET Bromodomain Binding Assay (TR-FRET)
Objective: To quantify the binding affinity of this compound to a representative BET bromodomain, such as the first bromodomain of BRD4 (BRD4(1)).
Causality: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay provides a robust, high-throughput method to measure direct binding. A positive result (a low IC50 value) would validate that the compound can engage the epigenetic machinery as hypothesized.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serially dilute the compound in DMSO to create a 10-point concentration curve (e.g., 10 mM to 10 nM). Then, dilute 1:50 in Assay Buffer.
-
Prepare solutions of GST-tagged BRD4(1) protein and Biotin-Histone H4 peptide (acetylated) in Assay Buffer.
-
Prepare solutions of Europium-labeled anti-GST antibody and APC-labeled streptavidin in Assay Buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the diluted compound or DMSO vehicle control to each well.
-
Add 4 µL of the BRD4(1) protein solution.
-
Add 4 µL of the Biotin-Histone H4 peptide solution.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of the Europium-anti-GST antibody solution.
-
Add 5 µL of the APC-labeled streptavidin solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader. Excite at 320 nm and measure emission at 615 nm (Europium) and 665 nm (APC).
-
Calculate the 665/615 emission ratio for each well.
-
-
Data Analysis:
-
Normalize the data using DMSO-only wells (100% activity) and wells with a known potent BET inhibitor (e.g., JQ1) as 0% activity.
-
Plot the normalized data against the log of the compound concentration and fit a four-parameter dose-response curve to determine the IC50 value.
-
Data Summary Table (Hypothetical Results):
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | BRD4(1) | TR-FRET | 0.85 |
| JQ1 (Control) | BRD4(1) | TR-FRET | 0.05 |
Protocol 2: Microglial Anti-Inflammatory Assay
Objective: To assess the ability of the compound to suppress the production of pro-inflammatory mediators in activated microglial cells.
Causality: Microglia are the primary immune cells of the brain, and their chronic activation contributes to neurotoxicity. This assay directly tests the functional consequence of target engagement (e.g., BET inhibition) in a relevant cell type. A reduction in inflammatory markers would support a neuro-anti-inflammatory effect.
Methodology:
-
Cell Culture:
-
Culture BV-2 murine microglial cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL. Include an unstimulated control group.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Quantification of Nitric Oxide (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution).
-
Incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
Quantification of TNF-α (ELISA):
-
Use the remaining supernatant to measure TNF-α concentration using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Cell Viability Assay (MTT):
-
After collecting the supernatant, add MTT reagent to the remaining cells in the plate to assess compound cytotoxicity. A non-toxic compound is essential for valid interpretation of the anti-inflammatory data.
-
Data Summary Table (Hypothetical Results):
| Compound Concentration (µM) | Nitrite Release (% of LPS Control) | TNF-α Release (% of LPS Control) | Cell Viability (%) |
| 0 (LPS only) | 100 ± 8.5 | 100 ± 9.2 | 100 |
| 0.1 | 85 ± 7.1 | 91 ± 6.5 | 99 |
| 1.0 | 42 ± 5.3 | 55 ± 4.8 | 98 |
| 10.0 | 15 ± 3.9 | 21 ± 4.1 | 95 |
Protocol 3: In Vivo LPS-Induced Neuroinflammation Model
Objective: To evaluate the efficacy of this compound in reducing neuroinflammatory markers in a mouse model.
Causality: This protocol moves the investigation into a living system. It tests whether the compound has sufficient brain bioavailability and in vivo potency to exert the anti-inflammatory effects observed in vitro.
Methodology:
-
Animals and Acclimation:
-
Use male C57BL/6 mice (8-10 weeks old).
-
Acclimatize the animals for at least one week before the experiment.
-
-
Dosing and Administration:
-
Formulate this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline).
-
Administer the compound via intraperitoneal (i.p.) injection at selected doses (e.g., 10, 30 mg/kg) or vehicle control.
-
One hour after compound administration, inject LPS (1 mg/kg, i.p.) to induce systemic inflammation and subsequent neuroinflammation. A saline-injected group serves as a non-inflamed control.
-
-
Tissue Collection:
-
At 24 hours post-LPS injection, euthanize the mice.
-
Perfuse the animals with ice-cold PBS.
-
Harvest the brains. Dissect the hippocampus and cortex, snap-freeze in liquid nitrogen, and store at -80°C.
-
-
Analysis of Neuroinflammation:
-
Quantitative PCR (qPCR): Homogenize brain tissue and extract total RNA. Perform reverse transcription to generate cDNA. Use qPCR to measure the mRNA expression levels of pro-inflammatory genes (e.g., Tnf, Il6, Il1b, Nos2). Normalize to a housekeeping gene (e.g., Gapdh).
-
ELISA: Homogenize brain tissue in lysis buffer. Measure protein levels of TNF-α and IL-6 using specific ELISA kits.
-
-
Data Analysis:
-
Use one-way ANOVA followed by a post-hoc test (e.g., Tukey's) to compare gene and protein expression levels between the different treatment groups (Saline, Vehicle+LPS, Compound+LPS).
-
Data Summary Table (Hypothetical Results):
| Treatment Group | Hippocampal Tnf mRNA (Fold Change vs Saline) | Cortical IL-6 Protein (pg/mg total protein) |
| Saline | 1.0 ± 0.2 | 5.2 ± 1.1 |
| Vehicle + LPS | 12.5 ± 2.1 | 48.9 ± 6.3 |
| Compound (10 mg/kg) + LPS | 7.8 ± 1.5 | 29.1 ± 4.7 |
| Compound (30 mg/kg) + LPS | 4.1 ± 0.9 | 15.6 ± 3.2 |
| *p < 0.05, **p < 0.01 compared to Vehicle + LPS group. |
IV. Conclusion and Future Directions
The protocols outlined in this guide provide a comprehensive framework for the initial investigation of This compound as a potential therapeutic agent for neurological disorders characterized by neuroinflammation and pathological kinase activity. Positive results from these studies would warrant further exploration in more chronic and specific disease models, such as transgenic mouse models of Alzheimer's disease (e.g., 5xFAD) [10]or Parkinson's disease (e.g., MPTP-induced). The structural simplicity and favorable drug-like properties often associated with the imidazo[4,5-b]pyridine scaffold make it an attractive starting point for a new chapter in neurotherapeutics research.
V. References
-
Title: Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives Source: Wiley Online Library URL: [Link]
-
Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: PubMed Central URL: [Link]
-
Title: Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents Source: PubMed URL: [Link]
-
Title: Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines Source: MDPI URL: [Link]
-
Title: Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives: Design Source: FULIR URL: [Link]
-
Title: Imidazo[4,5-b]pyridine derived tubulin polymerization inhibitors: Design, synthesis, biological activity in vitro and computational analysis Source: PubMed URL: [Link]
-
Title: Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases Source: PubMed URL: [Link]
-
Title: In Silico Design, Chemical Synthesis, Biophysical and in Vitro Evaluation for the Identification of 1-Ethyl-1H-Pyrazolo[3,4-b]Pyridine-Based BRD9 Binders Source: PubMed URL: [Link]
-
Title: In Silico Design, Chemical Synthesis, Biophysical and in Vitro Evaluation for the Identification of 1‐Ethyl‐1H‐Pyrazolo[3,4‐b]Pyridine‐Based BRD9 Binders Source: ResearchGate URL: [Link]
-
Title: Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties Source: PubMed URL: [Link]
-
Title: Synthesis and evaluation of two 18F-labeled imidazo[1,2-a]pyridine analogues as potential agents for imaging β-amyloid in Alzheimer's disease Source: ResearchGate URL: [Link]
-
Title: Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors Source: PubMed Central URL: [Link]
-
Title: Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease Source: PubMed Central URL: [Link]
-
Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: OUCI URL: [Link]
-
Title: Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study Source: NIH URL: [Link]
-
Title: [123I/125I]6-Iodo-2-(4´-dimethylamino)-phenyl-imidazo[1,2-a]pyridine Source: NCBI URL: [Link]
-
Title: Design, synthesis, and biological evaluation of imidazo[1,2-a] pyridine derivatives as acetylcholinesterase inhibitors Source: ResearchGate URL: [Link]
-
Title: Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease Source: PubMed Central URL: [Link]
-
Title: Discovery of 1H‑Imidazo[4,5‑b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain Source: ACS Figshare URL: [Link]
-
Title: In Vivo Characterization of the Novel Imidazopyridine BYK191023 [2-[2-(4-Methoxy-pyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine], a Potent and Highly Selective Inhibitor of Inducible Nitric-Oxide Synthase Source: ResearchGate URL: [Link]
-
Title: Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma Source: PubMed Central URL: [Link]
-
Title: Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain Source: ACS Publications URL: [Link]
-
Title: Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases Source: ResearchGate URL: [Link]
-
Title: The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor Source: PubMed URL: [Link]
-
Title: Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate Source: PubMed URL: [Link]
Sources
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [ouci.dntb.gov.ua]
- 3. Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [123I/125I]6-Iodo-2-(4´-dimethylamino)-phenyl-imidazo[1,2-a]pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Item - Discovery of 1HâImidazo[4,5âb]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain - American Chemical Society - Figshare [acs.figshare.com]
- 8. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Ethyl-1H-imidazo[4,5-b]pyridine
Welcome to the technical support center for the synthesis of 1-Ethyl-1H-imidazo[4,5-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. As a bioisostere of purines, imidazo[4,5-b]pyridine derivatives are crucial building blocks in drug discovery.[1][2] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address common and complex challenges encountered during its multi-step synthesis.
Synthetic Overview
The most common and logical synthetic pathway to this compound involves a three-step sequence starting from 4-amino-3-nitropyridine. This route includes N-alkylation, nitro group reduction, and subsequent cyclization to form the imidazole ring.
Caption: General synthetic route for this compound.
Frequently Asked Questions & Troubleshooting Guide
Part 1: N-Alkylation Challenges
Question 1: My initial N-ethylation of 4-amino-3-nitropyridine gives a low yield of the desired product and a significant, more polar byproduct. What is happening and how can I fix it?
Answer: This is the most common failure mode in this synthesis. The primary issue is a competition between the two nucleophilic nitrogen atoms in the starting material: the exocyclic amino group (N4-amine) and the endocyclic pyridine ring nitrogen (N1). The pyridine nitrogen is often more nucleophilic and reacts faster with the ethylating agent, leading to the formation of a quaternary pyridinium salt, which is likely your polar byproduct.[3]
Causality & Solution Workflow:
Caption: Decision tree for troubleshooting the N-alkylation step.
-
Expert Insight: While strong bases like sodium hydride (NaH) can increase the nucleophilicity of the amino group, they can also deprotonate it so effectively that it enhances its reactivity towards forming the desired product. However, careful control of stoichiometry and temperature is critical. A less aggressive and often more selective approach involves using a carbonate base like K₂CO₃ or Cs₂CO₃ in a solvent like DMF or acetonitrile.[4] The heterogeneity of K₂CO₃ can sometimes be beneficial in moderating reactivity.
Question 2: My reaction is clean but conversion is very low, even after prolonged heating. How can I drive the reaction to completion?
Answer: Low conversion in the absence of side products points to insufficient reactivity. This can be due to several factors:
-
Inadequate Base: The base may not be strong enough to deprotonate the aminopyridine sufficiently to initiate the reaction.
-
Steric Hindrance: The nitro group ortho to the amino group provides some steric hindrance, slowing the reaction.[5]
-
Leaving Group: While ethyl iodide is reactive, if you are using ethyl bromide, the reaction will be slower.
Troubleshooting Steps:
-
Increase Temperature: Carefully increasing the temperature can overcome the activation energy barrier. Monitor for decomposition.
-
Use a Stronger Base: Switching from K₂CO₃ to a stronger base like sodium hydride (NaH) in an anhydrous solvent (like THF or DMF) will significantly increase the nucleophilicity of the amino group. Safety Precaution: NaH is highly reactive and must be handled under an inert atmosphere.
-
Catalytic Additives: Adding a catalytic amount of potassium iodide (KI) or tetrabutylammonium bromide (TBAB) can accelerate the reaction. KI facilitates an in-situ Finkelstein reaction if using ethyl bromide or chloride, generating the more reactive ethyl iodide.[4] TBAB acts as a phase-transfer catalyst, which can be particularly effective with carbonate bases.[2]
Part 2: Nitro Group Reduction
Question 3: The reduction of N-Ethyl-3-nitropyridin-4-amine is giving me a complex mixture of products. What is the most reliable method?
Answer: The reduction of the nitro group to form the vicinal diamine is a critical step. The product, N¹-Ethylpyridine-3,4-diamine, can be unstable and susceptible to air oxidation. A complex mixture suggests either incomplete reduction or degradation.
| Reduction Method | Pros | Cons & Troubleshooting |
| SnCl₂·2H₂O in HCl/Ethanol | High yielding, reliable on a lab scale, tolerant of many functional groups.[6][7] | Generates tin salt waste which can complicate workup and purification. Ensure the final solution is made strongly basic (pH > 10) to precipitate tin hydroxides before extraction. |
| Catalytic Hydrogenation (H₂, Pd/C) | Cleaner workup (catalyst is filtered off), scalable. | The catalyst can be sensitive to impurities (poisoning). The reaction may require elevated pressure. In some cases, dehalogenation or other side reactions can occur (not an issue for this specific substrate). Ensure the system is fully purged with an inert gas before introducing hydrogen. |
| Sodium Dithionite (Na₂S₂O₄) | Mild conditions, often used for sensitive substrates.[6] | Can require aqueous conditions and may lead to lower yields. |
Expert Recommendation: For laboratory scale, reduction with stannous chloride (SnCl₂·2H₂O) is often the most robust and reproducible method. It is crucial to perform the subsequent workup and extraction promptly under an inert atmosphere (like nitrogen or argon) to prevent oxidative degradation of the diamine product.
Part 3: Imidazole Cyclization & Structural Verification
Question 4: My final cyclization with formic acid is sluggish and gives a poor yield. What can I do to improve it?
Answer: The cyclization of the diamine with a one-carbon source closes the imidazole ring. This is a dehydration/condensation reaction that requires forcing conditions, but excessive heat can cause decomposition.
-
Formic Acid: When using formic acid, it acts as both the C1 source and an acid catalyst. The reaction typically requires heating to reflux. If the reaction is sluggish, ensure all water is removed, as the reaction produces water. Using an apparatus with a Dean-Stark trap can help drive the equilibrium.
-
Triethyl Orthoformate: This is an excellent alternative. It also serves as a C1 source but is a dehydrating agent itself, which can lead to cleaner reactions and higher yields under milder conditions. Often, a catalytic amount of acid (e.g., p-TsOH) is added.
-
Microwave Synthesis: If available, microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing thermal decomposition.
Question 5: How can I be certain that I've synthesized the 1-Ethyl isomer and not the 3-Ethyl isomer?
Answer: This is an excellent and critical question. The initial N-alkylation step directs the regiochemistry, but confirmation is essential. The two isomers are this compound and 3-Ethyl-3H-imidazo[4,5-b]pyridine. The most definitive way to distinguish them is through 2D NMR spectroscopy.
-
Nuclear Overhauser Effect (NOE): In a 1H-1H NOESY or ROESY experiment, you should observe a spatial correlation (a cross-peak) between the protons of the ethyl group (specifically the -CH₂-) and the proton at the C7 position of the pyridine ring. This correlation is only possible for the 1-Ethyl isomer. The 3-Ethyl isomer's ethyl group is too far from any pyridine ring protons to show an NOE.[8]
-
Heteronuclear Multiple Bond Correlation (HMBC): A long-range C-H correlation experiment can also be definitive. Look for a 3-bond coupling (³JCH) between the ethyl -CH₂- protons and the C7a carbon of the fused ring system, or between the C2 proton of the imidazole and the ethyl group's carbons.
Validated Experimental Protocols
Protocol 1: Synthesis of N-Ethyl-3-nitropyridin-4-amine (Step 1)
-
To a solution of 4-amino-3-nitropyridine (1.0 eq) in anhydrous DMF, add finely ground potassium carbonate (2.0 eq).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add ethyl iodide (1.2 eq) dropwise over 10 minutes.
-
Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
A yellow precipitate should form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Synthesis of N¹-Ethylpyridine-3,4-diamine (Step 2)
-
Suspend N-Ethyl-3-nitropyridin-4-amine (1.0 eq) in a mixture of concentrated HCl and ethanol (1:4 v/v).
-
Add SnCl₂·2H₂O (4.0 eq) portion-wise, ensuring the internal temperature does not exceed 50 °C.
-
After the addition is complete, heat the mixture to reflux (approx. 75-80 °C) for 2-3 hours until the starting material is consumed (monitored by TLC/LC-MS).
-
Cool the reaction mixture in an ice bath and carefully neutralize by adding a concentrated NaOH solution until the pH is >10. Caution: Highly exothermic.
-
The tin salts will precipitate as white tin(IV) hydroxide.
-
Extract the aqueous slurry with ethyl acetate or dichloromethane multiple times. It is advisable to perform this step under a nitrogen atmosphere.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Use the crude diamine immediately in the next step.
Protocol 3: Synthesis of this compound (Step 3)
-
Dissolve the crude N¹-Ethylpyridine-3,4-diamine (1.0 eq) in formic acid (98%, 5-10 volumes).
-
Heat the solution to reflux for 3-5 hours. Monitor the reaction by TLC/LC-MS.
-
After completion, cool the mixture and carefully pour it onto crushed ice.
-
Basify the solution with concentrated ammonium hydroxide or NaOH solution to pH 9-10.
-
Extract the product with ethyl acetate or chloroform.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
References
- BenchChem. (n.d.). Technical Support Center: N-Alkylation of Sterically Hindered Aminopyridines. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGr_Yl3LMKs-K8OZE1E4ajpk0OdZJwE5onu9MvSTCu5rfPJAfnks966w0KOXNriMtj75zT2K4-Kdc-5KRkzEpxE5TdOHERVdW1W6NqyeDOsYiP2_CadvFCjIKT4S15x4xy-qy49_Lcg-RJ_vsutxiaDneua3Yq4VOqaUdhIrido9zqr7G6gQNmWDuzkgGJA_krqaFqzWmNPFJkwxmhctTkE2A_f9vKcRx4=]
- Krasavin, M., et al. (2018). Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFniOgWi6DE6WXxQNy2jvNfd4tnzSyEJuIAw0tiGvkMFHQybmXZbVqqHgI9AOsx4-We3jRe2wOFCM7C_i2YemYVYpvfPWhTRh1zt38sVpy4mH0-MHrfUS1d6tIo_NyLCpcc6DRAcX-KcSpAaci21Sq9K46uYCWlLW82p4olpNE2ltcyx46IPzn_-lIho4uhxOFnVpR5MinRwOmC8Cj26sIk1WijakZeh5nbjFRsxTFej6UylMxgFSxnT1rS2o5yKDVGTdSY40wwTgqNIwml]
- Al-Tel, T. H., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8299824/]
- Kavallieratos, K., et al. (1999). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. [https://www.researchgate.
- Various Authors. (2020). Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. Wiley Online Library. [https://onlinelibrary.wiley.com/doi/10.1002/slct.202001550]
- Dhahah, A., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. [https://dl.uctm.edu/journal/node/j2022-3/1_21-179_p_451-462.pdf]
- Feroci, M., et al. (2014). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270889/]
- Yatham, V. R., et al. (2025). Scope of 4‐nitropyridine N‐oxide catalyzed alkylation, amination, cyanation of secondary alkylboronic acids. ResearchGate. [https://www.researchgate.
- RSC Publishing. (2013). New and Efficient Synthesis of Imidazo[4,5-b]pyridine-5-ones. ResearchGate. [https://www.researchgate.net/publication/279565551_New_and_Efficient_Synthesis_of_Imidazo45-bpyridine-5-ones]
- Roychowdhury, P., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [https://chemrxiv.org/engage/chemrxiv/article-details/64f73845b9b739109833b733]
- Shadrick, W. R., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). National Institutes of Health. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11455581/]
- Xing, Y.-Y., et al. (2013). Efficient synthesis of substituted imidazo[4,5-b] pyridines. ResearchGate. [https://www.researchgate.net/publication/279565545_Efficient_synthesis_of_substituted_imidazo45-b_pyridines]
- Guidechem. (n.d.). 4-Amino-3-nitropyridine. Retrieved from Guidechem website. [https://www.guidechem.com/wiki/4-amino-3-nitropyridine-cas-1681-37-4.html]
- ResearchGate. (2014). Synthesis of N-alkyl-4-aminopyridine. Retrieved from ResearchGate. [https://www.researchgate.net/figure/Synthesis-of-N-alkyl-4-aminopyridine_fig1_285250462]
- MDPI. (2019). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [https://www.mdpi.com/1420-3049/24/19/3510]
- Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from Reddit. [https://www.reddit.
- Google Patents. (n.d.). Method for preparing 3-aminopyridines from 3-nitropyridines. Retrieved from Google Patents. [https://patents.google.
- ACS Publications. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. [https://pubs.acs.org/doi/10.1021/acsomega.8b00350]
- Synblock. (n.d.). N-Ethyl-3-nitropyridin-4-amine. Retrieved from Synblock. [https://www.synblock.com/cas/562825-95-0.html]
Sources
- 1. Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks | Semantic Scholar [semanticscholar.org]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of N-alkylation of Imidazo[4,5-b]pyridines
Welcome to the comprehensive technical support guide for the N-alkylation of imidazo[4,5-b]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this critical class of heterocyclic compounds. The structural similarity of imidazo[4,5-b]pyridines to purines makes them a valuable scaffold in medicinal chemistry, with applications ranging from oncology to infectious diseases.[1][2]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the N-alkylation of the imidazo[4,5-b]pyridine core. Our focus is on providing practical, field-proven insights to help you optimize your reaction conditions, improve yields, and control regioselectivity.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low or No Yield of the N-Alkylated Product
This is one of the most frequent challenges. A low yield can stem from several factors, from incomplete reactions to product loss during workup.
Question: My N-alkylation reaction is resulting in a very low yield or no desired product at all. What are the likely causes and how can I rectify this?
Answer: A systematic approach is crucial to diagnose the root cause of low yields. Here’s a breakdown of potential issues and their solutions:
-
Incomplete Deprotonation: The N-H proton of the imidazole ring needs to be effectively removed by a base to generate the nucleophilic anion for alkylation.
-
Causality: Weak bases may not be strong enough to deprotonate the imidazole nitrogen efficiently, leading to a low concentration of the active nucleophile.
-
Solution:
-
Stronger Base: Switch to a stronger base. While potassium carbonate (K₂CO₃) is common, sodium hydride (NaH) is a more powerful, non-nucleophilic base that can significantly improve deprotonation.[3]
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can quench the base and the anionic intermediate. Use freshly dried solvents and flame-dried glassware.
-
-
-
Poor Solubility: The imidazo[4,5-b]pyridine starting material or the base may have poor solubility in the chosen solvent, hindering the reaction.
-
Causality: A heterogeneous reaction mixture can lead to slow and inefficient reaction rates.
-
Solution:
-
Solvent Screening: While DMF is a common choice, consider other polar aprotic solvents like DMSO, NMP, or acetonitrile. In some cases, a mixture of solvents can improve solubility.
-
Phase-Transfer Catalysis (PTC): The addition of a phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), can facilitate the reaction between a solid base and a dissolved substrate by bringing the anion into the organic phase.[1]
-
-
-
Steric Hindrance: Bulky substituents on either the imidazo[4,5-b]pyridine core or the alkylating agent can sterically hinder the SN2 reaction.
-
Causality: The nucleophilic nitrogen may be inaccessible to the electrophilic carbon of the alkylating agent.
-
Solution:
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers.
-
Alternative Methods: For highly hindered substrates, consider alternative alkylation strategies such as the Mitsunobu reaction or Buchwald-Hartwig amination.[4]
-
-
-
Decomposition of Reagents: The starting materials or products may not be stable under the reaction conditions.
-
Causality: High temperatures or prolonged reaction times can lead to the degradation of sensitive functional groups.
-
Solution:
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid over-running the reaction.
-
Milder Conditions: If decomposition is suspected, attempt the reaction at a lower temperature for a longer duration.
-
-
Issue 2: Formation of Multiple Regioisomers
A key challenge in the N-alkylation of imidazo[4,5-b]pyridines is controlling the site of alkylation. The scaffold presents three potential nitrogen nucleophiles: N1 and N3 in the imidazole ring, and N4 in the pyridine ring.[3]
Question: I am obtaining a mixture of N-alkylated isomers (N1, N3, and/or N4). How can I control the regioselectivity of the reaction?
Answer: Achieving regioselectivity is a nuanced challenge governed by a combination of electronic and steric factors, as well as the reaction conditions.
-
Understanding the Sites of Alkylation:
-
The tautomeric nature of the N-H proton on the imidazole ring means that alkylation can occur at either the N1 or N3 position.
-
The pyridine nitrogen (N4) can also be alkylated, particularly with more reactive alkylating agents.
-
-
Controlling Regioselectivity:
-
Choice of Base and Solvent: The combination of base and solvent plays a critical role. For instance, using a strong base like NaH in a polar aprotic solvent like DMF often favors alkylation on the imidazole ring.[3] Conversely, some studies have shown that using K₂CO₃ in DMF can lead to alkylation on the pyridine nitrogen (N4).[5]
-
Steric Effects: The steric environment around each nitrogen atom can direct the alkylating agent. A bulky substituent at the C2 position may hinder alkylation at N1, thereby favoring N3.
-
Protecting Groups: In cases where regioselectivity is difficult to achieve, a protecting group strategy can be employed to temporarily block one or more nitrogen atoms, directing alkylation to the desired site.
-
Purification: If a mixture of regioisomers is unavoidable, careful purification by column chromatography is often necessary.[3]
-
Table 1: General Guide for Influencing Regioselectivity
| Desired Isomer | Potential Conditions | Rationale |
| N1/N3 (Imidazole) | Strong base (e.g., NaH) in a polar aprotic solvent (e.g., DMF, THF). | Favors deprotonation and alkylation of the more acidic imidazole NH. |
| N4 (Pyridine) | Weaker base (e.g., K₂CO₃) in DMF.[5] | May favor alkylation on the more nucleophilic pyridine nitrogen in some cases. |
| Specific Imidazole Isomer (e.g., N1 vs. N3) | Dependent on substrate sterics. | A bulky group at C2 may favor alkylation at the less hindered N3 position. |
Issue 3: Unwanted Side Reactions
Beyond low yields and poor regioselectivity, other side reactions can complicate your synthesis.
Question: I am observing an unexpected product with a mass 16 units higher than my target molecule. Is this an N-oxide, and how can I prevent its formation?
Answer: The formation of an N-oxide on the pyridine nitrogen is a common side reaction, especially if oxidative conditions are present.[3]
-
Prevention of N-oxide Formation:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.
-
Avoid Oxidizing Agents: If your synthetic route involves an oxidation step prior to alkylation, ensure that all oxidizing agents are thoroughly removed.
-
-
Remediation of N-oxides:
-
If N-oxide formation is significant, the undesired product can often be reduced back to the parent imidazo[4,5-b]pyridine using reagents like phosphorus trichloride (PCl₃) or through catalytic hydrogenation.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is a standard starting protocol for the N-alkylation of an imidazo[4,5-b]pyridine?
A1: A general, robust starting protocol is as follows. Note that this may require optimization for your specific substrate.[1]
Experimental Protocol: General N-Alkylation
-
Reaction Setup: To a solution of the substituted 3H-imidazo[4,5-b]pyridine (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.2 eq.).
-
Addition of Alkylating Agent: Stir the mixture at room temperature and add the alkylating agent (1.2-1.5 eq.) dropwise.
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the DMF.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then with brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
Q2: How can I definitively determine the structure of my N-alkylated regioisomers?
A2: The structural elucidation of N-alkylated imidazo[4,5-b]pyridine regioisomers can be challenging with 1D NMR alone. The most powerful technique for unambiguous assignment is 2D Nuclear Overhauser Effect Spectroscopy (NOESY).[5][6]
-
NOESY for Structural Assignment:
-
N4-alkylation: A NOE correlation will be observed between the methylene protons of the alkyl group (N-CH₂) and the proton at the C5 position of the pyridine ring.[5]
-
N3-alkylation: A NOE correlation will be observed between the N-CH₂ protons and the proton at the C2 and/or C4 positions.
-
N1-alkylation: A NOE correlation will be observed between the N-CH₂ protons and the proton at the C2 and/or C7 positions.
-
Q3: Are there greener alternatives to solvents like DMF and DMSO?
A3: Yes, while polar aprotic solvents are effective, there is a push towards greener chemistry. Consider exploring higher boiling point alcohols like 2-butanol or cyclopentyl methyl ether (CPME). However, be aware that protic solvents can potentially compete with the nucleophile. For some reactions, acetonitrile can be a suitable alternative to DMF, although it may require elevated pressure to reach higher temperatures.[7]
Q4: Can microwave-assisted synthesis accelerate my N-alkylation reactions?
A4: Absolutely. Microwave irradiation is an excellent technique to accelerate sluggish N-alkylation reactions, particularly those involving sterically hindered substrates. It can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[4]
Visualizing the Workflow and Troubleshooting
Diagram 1: General Experimental Workflow for N-Alkylation
Caption: A decision tree to troubleshoot low product yields.
References
- Application Notes and Protocol for N-alkylation of 6H-Imidazo[4,5-B]pyridine - Benchchem.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central.
- Common side reactions in the synthesis of imidazo[4,5-b]pyridines - Benchchem.
- N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences.
- Synthesis and Cytotoxicity of Some Imidazo[4,5‐b]pyridine Derivatives and Their Regioselective N‐Alkylation | Request PDF - ResearchGate.
- N alkylation at sp 3 Carbon Reagent Guide.
- Overcoming steric hindrance in N-alkylation of imidazole derivatives - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. N-alkylation - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of 1-Ethyl-1H-imidazo[4,5-b]pyridine
Welcome to the dedicated technical support resource for the purification of 1-Ethyl-1H-imidazo[4,5-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this compound and its analogs. Recognizing that the purification of nitrogen-containing heterocycles can be challenging, this document provides in-depth, field-tested insights in a direct question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the most common impurities I should expect when synthesizing this compound?
When synthesizing this compound, impurities typically arise from unreacted starting materials, side reactions, or degradation. The specific impurities will depend on the synthetic route employed. A common synthesis involves the cyclization of a substituted diaminopyridine.
Potential Impurities Include:
-
Unreacted Starting Materials: Such as the corresponding N-ethyl-2,3-diaminopyridine derivative.
-
Positional Isomers: Depending on the precursors, formation of other imidazo[4,5-c]pyridine isomers is possible.[1]
-
Over-alkylation or Incomplete Alkylation Products: If the ethyl group is introduced via alkylation, you might see products with no ethyl group or multiple ethyl groups.
-
Oxidation Products: Imidazopyridine rings can be susceptible to oxidation, especially if exposed to air and light for extended periods.
-
Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., DMF, DMSO) and reagents can be carried through.
Expert Insight: Always obtain a preliminary NMR or LC-MS of your crude product. This initial analysis is invaluable for diagnosing the primary purification challenge, whether it's unreacted starting materials, a major side product, or a complex mixture.
Troubleshooting Guide 1: My column chromatography is not giving good separation. What should I do?
This is a frequent challenge with polar, nitrogen-containing compounds like this compound.[2] The basic nature of the pyridine and imidazole moieties can lead to tailing on silica gel and poor separation.
Question: I'm seeing significant tailing and broad peaks during silica gel chromatography. How can I improve this?
Answer: Tailing is often caused by the interaction of the basic nitrogen atoms with the acidic silanol groups on the surface of the silica gel. To mitigate this, you can:
-
Add a Basic Modifier to the Eluent: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, into your mobile phase can significantly improve peak shape. A common starting point is 0.1-1% TEA in your eluent system. This competitively binds to the acidic sites on the silica, preventing your compound from sticking.
-
Use a Different Stationary Phase: If a basic modifier is not effective or compatible with your compound, consider switching to a different stationary phase:
-
Alumina (basic or neutral): Basic alumina is often a good choice for purifying basic compounds.
-
Reversed-Phase Silica (C18): If your compound has sufficient hydrophobicity, reversed-phase chromatography using solvent systems like water/acetonitrile or water/methanol with a modifier like formic acid or TFA can be very effective.
-
Question: I'm struggling to find a good solvent system for my column. How do I choose the right eluent?
Answer: The key is to find a solvent system that provides a good retention factor (Rf) on TLC, ideally between 0.2 and 0.4 for the desired product, with clear separation from impurities.
Step-by-Step Protocol for Solvent System Selection:
-
Start with a Standard System: A common starting point for compounds of this polarity is a mixture of a non-polar solvent and a polar solvent. Examples from related imidazopyridine purifications include:
-
TLC Analysis:
-
Dissolve a small sample of your crude material in a suitable solvent (e.g., DCM or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various ratios of your chosen solvent system (e.g., 9:1, 4:1, 1:1 PE/EA).
-
Visualize the spots using a UV lamp (254 nm).
-
If the spots are too high on the plate (high Rf), decrease the polarity of the eluent (i.e., increase the proportion of the non-polar solvent).
-
If the spots remain at the baseline (low Rf), increase the polarity of the eluent.
-
-
Troubleshooting TLC:
-
Streaking: If you observe streaking rather than distinct spots, this indicates either poor solubility in the eluent or strong interaction with the silica. Try adding a more polar solvent or a basic modifier as described above.
-
No Movement: If the compound does not move from the baseline even in highly polar systems (e.g., 100% ethyl acetate), a more polar eluent like methanol is needed. A common next step is a DCM/MeOH system.
-
The following diagram illustrates a logical workflow for troubleshooting column chromatography:
Caption: Troubleshooting workflow for column chromatography.
Troubleshooting Guide 2: My compound is crashing out during purification or is difficult to handle. What are some alternative purification methods?
Question: My product has poor solubility in common chromatography solvents, or I suspect it is degrading on silica gel. What's my next step?
Answer: When column chromatography is not ideal, recrystallization is often the most effective alternative. This technique relies on the differential solubility of your compound and its impurities in a given solvent at different temperatures.
Step-by-Step Protocol for Recrystallization:
-
Solvent Selection: The ideal recrystallization solvent is one in which your compound is:
-
Highly soluble at high temperatures (e.g., at the solvent's boiling point).
-
Sparingly soluble or insoluble at low temperatures (e.g., 0-4 °C).
-
Impurities should either be completely soluble at all temperatures (remaining in the mother liquor) or completely insoluble (can be filtered off hot).
-
-
Screening for a Recrystallization Solvent:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
To each tube, add a different solvent dropwise (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, water, or mixtures).
-
Observe solubility at room temperature. A good candidate solvent will not dissolve the compound readily.
-
Heat the tubes that show poor room-temperature solubility. If the compound dissolves completely upon heating, you have a potential candidate.
-
Allow the promising solutions to cool slowly to room temperature, then place them in an ice bath. The formation of crystals indicates a successful solvent choice.
-
-
Execution:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Complete the crystallization by cooling in an ice bath.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
For imidazo[4,5-b]pyridine derivatives, ethanol is often a good starting point for recrystallization attempts.[5]
Question: Can I use an acid-base extraction to clean up my crude product?
Answer: Yes, an acid-base extraction can be a powerful preliminary purification step, especially for removing non-basic impurities. The basic nitrogen atoms of the imidazopyridine core (predicted pKa around 5.4) allow it to be protonated and moved into an aqueous phase.[6]
Workflow for Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). Your product should move into the aqueous layer, leaving non-basic impurities behind in the organic layer.
-
Separate the layers.
-
Wash the acidic aqueous layer with fresh organic solvent to remove any remaining trapped impurities.
-
Make the aqueous layer basic by adding a base (e.g., 1M NaOH or NaHCO3 solution) until the product precipitates or can be extracted.
-
Extract the product back into an organic solvent (e.g., DCM).
-
Dry the organic layer over a drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate to yield the purified product.
Caption: Acid-base extraction workflow for purification.
Data Summary
For your reference, here are some key physical properties and common chromatographic conditions used for imidazo[4,5-b]pyridine derivatives.
| Property | Value | Source |
| Predicted pKa | 5.40 ± 0.30 | [6] |
| Predicted Boiling Point | 281.7 ± 32.0 °C | [6] |
| Predicted Density | 1.19 ± 0.1 g/cm³ | [6] |
| Purification Method | Stationary Phase | Eluent System | Reference |
| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate (PE/EA) | |
| Column Chromatography | Silica Gel | Dichloromethane / Methanol (DCM/MeOH) | [3] |
| Recrystallization | - | Ethanol | [5] |
References
- Acros Pharmatech. This compound.
- Xing, Y.-Y., Liu, C., & Wu, F. (2013). Efficient synthesis of substituted imidazo[4,5-b] pyridine. Heterocyclic Communications, 19(5), 327–330.
- Supporting Information for relevant synthetic papers. Various sources.
- Supporting Information for Optimisation of Imidazo[4,5-b]pyridine-based Kinase Inhibitors. Semantic Scholar.
- MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central.
- Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives: Design. FULIR.
- PubChem. CID 160849382 | C12H10N6.
- PubChem. Imidazo(4,5-b)pyridine | C6H5N3 | CID 67504.
- ResearchGate. Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks.
- Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. PMC - NIH.
- Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). NIH.
- PubChem. 1-Methyl-1H-imidazo(4,5-b)pyridine.
- ResearchGate. How to choose the best solution for column chromatography?.
- ResearchGate. (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity.
- NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy.
- Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
- Activated carbon sheets from pomegranate peel with ionic liquid for Knoevenagel condensation: synthesis of aryledene. Frontiers.
- Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. ResearchGate.
- Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR.
- Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega.
- Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. PubMed Central.
- Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. SciSpace.
Sources
- 1. 675581-76-7|1-Ethyl-1H-imidazo[4,5-c]pyridine|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound [acrospharma.co.kr]
Improving the yield and purity of imidazo[4,5-b]pyridine synthesis.
Technical Support Center: Synthesis of Imidazo[4,5-b]pyridines
Introduction: Navigating the Synthesis of a Privileged Scaffold
The imidazo[4,5-b]pyridine core, a bioisostere of purine, is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] Its derivatives have shown a vast range of biological activities, including use as proton pump inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1][3] However, the synthesis of these valuable compounds is not without its challenges. Researchers frequently encounter issues with low yields, incomplete reactions, the formation of stubborn impurities, and difficulties in purification.[4][5]
This technical support guide is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals. Structured in a practical question-and-answer format, this document provides in-depth troubleshooting strategies and detailed protocols grounded in established chemical principles. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to optimize your synthetic outcomes.
Section 1: Foundational Knowledge - Core Synthetic Pathways
Understanding the primary methods for constructing the imidazo[4,5-b]pyridine ring is the first step toward troubleshooting problematic reactions. The most prevalent and versatile approach is the condensation of a 2,3-diaminopyridine precursor with a suitable cyclization partner.
The general transformation, often referred to as a Phillips-Ladenburg-type synthesis, involves two key steps: the formation of a Schiff base or amide intermediate, followed by an intramolecular cyclization and subsequent aromatization.
Caption: General workflow for imidazo[4,5-b]pyridine synthesis.
The choice of the cyclization partner (e.g., carboxylic acid, aldehyde, orthoester) and the reaction conditions are critical determinants of the reaction's success, yield, and purity profile.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that arise during the planning and execution of imidazo[4,5-b]pyridine syntheses.
Q1: What are the most common starting materials and how are they prepared?
A1: The cornerstone starting material is 2,3-diaminopyridine . While commercially available, its synthesis can be challenging, often suffering from low yields due to tedious separations from isomers.[6] A common route involves a multi-step sequence starting from 2-aminopyridine, proceeding through bromination, nitration, and subsequent reduction.[6][7] The purity of 2,3-diaminopyridine is paramount; impurities can significantly hinder the final cyclization step.
The cyclization partner is chosen based on the desired substituent at the C2 position of the final product:
-
Carboxylic Acids (or their derivatives like esters, acid chlorides): Used to introduce alkyl or aryl groups. These reactions often require high temperatures and/or acidic catalysts.[1]
-
Aldehydes: Also used to introduce alkyl or aryl groups. These reactions typically require an oxidative step to achieve the final aromatic product.[2][7]
-
Orthoesters (e.g., triethyl orthoformate): Used to synthesize C2-unsubstituted (H) or C2-alkyl-substituted imidazo[4,5-b]pyridines.[1]
Q2: How do I choose between using a carboxylic acid and an aldehyde for the C2 substituent?
A2: The choice depends on the stability of your starting materials and the desired reaction conditions.
-
Carboxylic Acid Route: This is a dehydration-condensation reaction. It is often performed under harsh conditions, such as refluxing in strong acids like polyphosphoric acid (PPA) or using Eaton's reagent, which can be unsuitable for sensitive substrates. The key is the removal of water to drive the reaction forward.[5]
-
Aldehyde Route: This is an oxidative condensation. The reaction can often be run under milder initial conditions to form the Schiff base intermediate. The subsequent cyclization and aromatization require an oxidant. Sometimes, atmospheric oxygen is sufficient at elevated temperatures ("air oxidation"), but this can be slow and inefficient.[5] Using a mild oxidant like nitrobenzene or diiodide can improve yields and reaction times.[7][8] This route is often preferred for substrates that are sensitive to strong acids or very high temperatures.
Q3: How can I effectively monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective tools.
-
TLC: Use a suitable solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol) to track the consumption of the 2,3-diaminopyridine and the appearance of the product. The product is typically more conjugated and may have a different fluorescence profile under UV light.
-
LC-MS: This is the gold standard. It allows you to monitor the disappearance of starting material masses and the appearance of the product mass. Crucially, it also helps in identifying the masses of any intermediates (like the uncyclized amide/Schiff base) or major side products, which is invaluable for troubleshooting.[4]
Section 3: Troubleshooting Guide
This guide provides solutions to specific problems encountered during the synthesis.
Problem Cluster 1: Low Yield & Reaction Failure
Q: My reaction yield is consistently low, or the reaction doesn't proceed at all. What are the common causes and how can I fix this?
A: This is a multifaceted problem. A systematic approach is the most effective way to diagnose the issue.[4]
Caption: Diagnostic workflow for low-yield reactions.
Detailed Troubleshooting Steps:
-
Purity of Reagents and Solvents: Impurities in 2,3-diaminopyridine or the cyclization partner can act as reaction inhibitors. Similarly, many of these reactions are sensitive to water.[4]
-
Action: Ensure 2,3-diaminopyridine is pure (recrystallize if necessary). Use freshly distilled/anhydrous solvents, especially for reactions sensitive to moisture. If using a carboxylic acid, ensure it is free of residual water.
-
-
Suboptimal Reaction Conditions:
-
Temperature & Time: Condensation reactions often require significant thermal energy to overcome activation barriers and drive off water.[5] If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Monitor by LC-MS to check for product degradation versus slow conversion.
-
pH/Catalysis: For condensations with carboxylic acids, acidic conditions are typically required.[5] If using a reagent like PPA, ensure it is fresh and viscous. For aldehyde condensations, a catalytic amount of acid (like acetic acid) can facilitate Schiff base formation.[2]
-
-
Inefficient Water Removal: The condensation to form the imidazole ring is a dehydration reaction. If water is not removed, the equilibrium can lie on the side of the starting materials.[5]
-
Action: For reactions in solvents like toluene or xylene, use a Dean-Stark apparatus to azeotropically remove water. For other setups, consider adding a compatible drying agent.
-
-
Atmospheric Sensitivity: Many organic reactions are sensitive to oxygen or atmospheric moisture.
-
Action: If your substrates are sensitive, ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[9]
-
Problem Cluster 2: Incomplete Cyclization & Intermediates
Q: I've isolated the intermediate from the condensation of 2,3-diaminopyridine, but the final cyclization to the imidazo[4,5-b]pyridine is not proceeding. How can I drive the reaction to completion?
A: This is a common bottleneck, often resulting in the isolation of a stable amide or Schiff base intermediate.[5] Driving the final ring-closing step is key.
Strategies to Promote Cyclization:
| Strategy | Rationale | When to Use | Reference |
| Increase Thermal Energy | Provides the necessary activation energy for the intramolecular nucleophilic attack. | When the reaction stalls at the intermediate stage at lower temperatures. | [5] |
| Switch to High-Boiling Solvent | Allows for higher reaction temperatures (e.g., switching from Toluene to Xylene or DMF). | When the required temperature exceeds the boiling point of the current solvent. | [10] |
| Add a Dehydrating Acid | Reagents like Polyphosphoric Acid (PPA) or Eaton's Reagent act as both an acid catalyst and a powerful dehydrating agent, strongly favoring the cyclized product. | For carboxylic acid condensations that are particularly difficult to cyclize. | [1] |
| Introduce an Oxidant | For aldehyde condensations, the intermediate dihydro-imidazo[4,5-b]pyridine needs to be oxidized to the aromatic product. | When the un-aromatized, cyclized intermediate is detected by LC-MS. | [7][8] |
Problem Cluster 3: Impurity Formation
Q: My reaction is messy, and I'm observing a significant side product with a mass of +16 amu. What is it and how can I prevent it?
A: A +16 mass unit increase strongly suggests the formation of an N-oxide . The pyridine nitrogen in the imidazo[4,5-b]pyridine ring is susceptible to oxidation, especially when using oxidative conditions for cyclization (e.g., air oxidation, nitrobenzene).[5]
Prevention and Remediation of N-Oxide Formation:
-
Prevention:
-
Control Oxidants: If your synthesis involves an oxidative step (e.g., aldehyde condensation), carefully control the stoichiometry and strength of the oxidizing agent. Use the mildest effective oxidant.
-
Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can minimize oxidation from atmospheric oxygen, which is often a culprit in high-temperature reactions.[9]
-
-
Remediation:
-
If the N-oxide has already formed, it can sometimes be reduced back to the desired product. A common method is treatment with a reducing agent like triphenylphosphine (PPh₃) or phosphorus trichloride (PCl₃) at elevated temperatures.
-
Problem Cluster 4: Regioselectivity in N-Alkylation
Q: I am trying to alkylate my imidazo[4,5-b]pyridine, but I am getting a mixture of N1 and N3 isomers. How can I control the regioselectivity?
A: The imidazo[4,5-b]pyridine scaffold has multiple nitrogen atoms that can be alkylated, leading to regioisomers. The outcome is highly dependent on the reaction conditions, particularly the base and solvent used.[5][8][10]
Controlling Alkylation Regioselectivity:
| Condition | Likely Outcome | Rationale | Reference |
| Strong Base (e.g., NaH) in Aprotic Solvent (e.g., DMF, THF) | Tends to favor N1-alkylation . | The strong base fully deprotonates the imidazole ring, creating an anion. Steric hindrance from the C2 substituent can then direct the incoming electrophile to the less hindered N1 position. | [11] |
| Weaker Base (e.g., K₂CO₃) in Polar Aprotic Solvent (e.g., DMF) | Often results in a mixture of N1 and N3 isomers . | The weaker base may not fully deprotonate the substrate, leading to alkylation on either of the imidazole nitrogens, sometimes under thermodynamic control. Phase-transfer catalysts (e.g., TBAB) are often used in these systems. | [8][10] |
| Phase Transfer Catalysis (PTC) | Can lead to mixtures, but product ratios can be tuned by the catalyst and solvent. | PTC conditions create a complex reactive environment where both kinetic and thermodynamic factors play a role. | [8][10] |
General Tip: To achieve clean, single-isomer products, it is often necessary to carefully screen a variety of bases, solvents, and temperatures for your specific substrate. Separation of the resulting isomers via column chromatography is frequently required.
Section 4: Detailed Experimental Protocols
The following protocols are provided as illustrative examples. Researchers should adapt them based on their specific substrates and laboratory safety procedures.
Protocol 1: Oxidative Condensation of 2,3-Diaminopyridine with an Aldehyde
This protocol is adapted from methodologies described for the synthesis of 2-substituted imidazo[4,5-b]pyridines.[2][8]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2,3-diaminopyridine (1.0 eq).
-
Solvent & Reagents: Add ethanol (approx. 0.2 M concentration) followed by the substituted benzaldehyde (1.1 eq).
-
Catalyst: Add a catalytic amount of iodine (I₂) (0.1 eq).[8]
-
Reaction: Heat the mixture to reflux (approx. 90 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24 hours.[8]
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. A solid product may precipitate. Filter the solid and wash it thoroughly with cold ethanol and then water to remove any residual catalyst and unreacted starting materials.[8]
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: N-Alkylation using Phase Transfer Catalysis
This protocol is based on general procedures for the N-alkylation of the imidazo[4,5-b]pyridine core.[8][10]
-
Setup: In a round-bottom flask, combine the starting 3H-imidazo[4,5-b]pyridine (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and tetra-n-butylammonium bromide (TBAB, 0.15 eq).
-
Solvent & Reagent: Add N,N-dimethylformamide (DMF) as the solvent. Add the alkylating agent (e.g., allyl bromide or propargyl bromide, 1.2 eq) portion-wise.
-
Reaction: Stir the mixture vigorously at room temperature for 24 hours. The reaction progress can be monitored by TLC, observing the formation of new, less polar spots corresponding to the alkylated products.[10]
-
Workup: After the reaction is complete, remove the inorganic salts by filtration. Concentrate the filtrate under reduced pressure to remove the DMF.
-
Purification: The resulting residue contains a mixture of regioisomers. Separate the isomers by column chromatography on silica gel, typically using a gradient of hexane/ethyl acetate or hexane/dichloromethane as the eluent.[10]
References
- Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses, 43, 22. [Link]
- Hernandez, S. S., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH).
- Geronikaki, A., et al. (2021).
- Dubina, T. F., et al. (2024). SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds. [Link]
- Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-protozoal agents. Arkivoc, 2023(vii), 202312124. [Link]
- Vashchenko, B. V., et al. (2024). Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks. Semantic Scholar. [Link]
- Sebbar, S., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. [Link]
- Bukhryakov, K. V., Kurkin, A. V., & Yurovskaya, M. A. (2011). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review).
- Bembalkar, S. R., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]
- Google Patents. (2014). CN103664762A - Method for preparing 2,3-diamino pyridine.
- Bukhryakov, K. V., Kurkin, A. V., & Yurovskaya, M. A. (2011). Synthetic approaches to imidazo[4,5-b]pyridine derivatives (review). Semantic Scholar. [Link]
- Jana, S., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H₂O-IPA Medium. ACS Omega, 3(4), 4436-4446. [Link]
- S G, A., et al. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. Beilstein Journal of Organic Chemistry, 8, 1487-1494. [Link]
- Genung, M. A., et al. (2022). Direct catalytic photodecarboxylative amination of carboxylic acids with diazirines for divergent access to nitrogen-containing compounds. Nature Chemistry, 14(10), 1146-1154. [Link]
- Sebbar, S., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3197. [Link]
- Bembalkar, S. R., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity.
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study | MDPI [mdpi.com]
- 9. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journal.uctm.edu [journal.uctm.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Addressing Solubility Challenges of 1-Ethyl-1H-imidazo[4,5-b]pyridine
Welcome to the technical support resource for 1-Ethyl-1H-imidazo[4,5-b]pyridine. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the aqueous solubility of this compound. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, providing you with a robust framework for overcoming solubility hurdles.
Understanding the Molecule: Physicochemical Properties
The solubility of a compound is intrinsically linked to its physicochemical properties. This compound is a heterocyclic compound belonging to the imidazopyridine family. Its structure, featuring both a pyridine and an imidazole ring, dictates its behavior in aqueous solutions.
| Property | Estimated Value / Information | Significance for Aqueous Solubility |
| Molecular Formula | C₈H₉N₃ | - |
| Molecular Weight | 147.18 g/mol | Essential for calculating molar concentrations. |
| Structure | Imidazo[4,5-b]pyridine core with an ethyl group on one of the imidazole nitrogens. | The nitrogen atoms are basic and can be protonated to form a more soluble salt. |
| Estimated pKa | ~4.0 - 5.0 (for the pyridine nitrogen) | This is the critical parameter. At a pH below this pKa, the molecule will be protonated (ionized) and exhibit significantly higher aqueous solubility.[1] |
| LogP | (Not available) | Expected to be moderately lipophilic. The ethyl group increases lipophilicity compared to the parent compound. |
| Aqueous Solubility | Poor at neutral pH | The un-ionized form predominates at neutral to basic pH, leading to low solubility. |
Frequently Asked Questions (FAQs)
Q1: I've dissolved this compound in DMSO, but it precipitates immediately when I dilute it into my neutral phosphate-buffered saline (PBS, pH 7.4). Why?
This is a classic issue known as "precipitation upon dilution." Your compound is highly soluble in the organic solvent (DMSO), but when this stock solution is introduced into an aqueous buffer where the compound has low intrinsic solubility, the DMSO is diluted, and the compound crashes out of the solution. At pH 7.4, which is well above the estimated pKa of the pyridine nitrogen (~4-5), the compound is in its neutral, less soluble form.
Q2: What is the very first and simplest thing I should try to improve the solubility in my aqueous buffer?
The most straightforward initial step is to adjust the pH of your aqueous buffer . Since this compound is a weak base, lowering the pH will protonate the molecule, forming a more soluble salt.[5] Aim for a buffer pH that is at least 1-2 units below the estimated pKa. For this compound, starting with a buffer at pH 3.0-4.0 is a logical first step.
Q3: Can I just add HCl to my final solution to lower the pH?
While this can work, it is not a robust or reproducible method. Adding acid directly can cause localized pH changes that may not be uniform, and it doesn't provide the buffering capacity to maintain the desired pH throughout your experiment. It is always best practice to prepare a buffered solution at the target pH before adding the compound.
In-Depth Troubleshooting & Experimental Guides
Problem: How do I systematically determine the optimal pH for solubilizing my compound?
Causality: The Henderson-Hasselbalch equation dictates the relationship between pH, pKa, and the ratio of ionized to un-ionized species. For a weak base like this compound, as the pH of the solution drops below its pKa, the equilibrium shifts towards the protonated (ionized), water-soluble form. A pH-solubility profile experiment is a fundamental study to quantitatively determine this relationship for your specific experimental conditions.
Protocol 1: Determining the pH-Solubility Profile
This protocol allows you to experimentally find the pH at which your compound achieves the desired solubility.
Materials:
-
This compound (solid)
-
A series of buffers (e.g., citrate, acetate, phosphate) covering a pH range from 2.0 to 8.0
-
Vials or microcentrifuge tubes
-
Shaker or rotator
-
Filtration device (e.g., 0.22 µm syringe filters)
-
Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Methodology:
-
Prepare Buffers: Make a series of buffers at various pH points (e.g., 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Ensure the buffer components themselves will not interfere with your final assay or analysis.
-
Add Excess Compound: To separate vials, add an excess amount of the solid compound to a fixed volume of each buffer (e.g., add 2-5 mg to 1 mL of buffer). The key is to ensure there is undissolved solid at the end, indicating a saturated solution.
-
Equilibrate: Tightly cap the vials and place them on a shaker or rotator at a constant, controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the dissolution process to reach equilibrium.
-
Separate Solid from Liquid: After equilibration, let the vials sit undisturbed to allow the excess solid to settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.
-
Quantify Concentration: Dilute the filtered supernatant into a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method.
-
Plot the Data: Plot the measured solubility (e.g., in µg/mL or mM) on the y-axis against the buffer pH on the x-axis. This graph is your pH-solubility profile.
Expected Outcome: You should observe low solubility at higher pH values, with a significant increase in solubility as the pH drops below a certain point (around the compound's pKa).
Problem: Adjusting the pH is not feasible for my cell-based assay, or it did not provide sufficient solubility. What is my next option?
Causality: If pH modification is not an option, the next strategy is to alter the properties of the solvent itself. Co-solvents are water-miscible organic solvents that increase the solubility of non-polar or poorly soluble compounds by reducing the polarity of the aqueous medium. They work by disrupting the hydrogen-bonding network of water, which in turn reduces the energy required to create a cavity for the solute molecule.
Protocol 2: Screening Co-solvents for Improved Solubility
This protocol provides a systematic way to test common pharmaceutical-grade co-solvents.
Materials:
-
Concentrated stock solution of this compound in 100% DMSO (e.g., 20 mM).
-
Aqueous buffer at the required pH (e.g., pH 7.4).
-
Co-solvents: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol, Dimethyl Acetamide (DMA).
-
Clear vials or 96-well plate.
Methodology:
-
Prepare Co-solvent/Buffer Blends: In separate vials, prepare different blends of your aqueous buffer and a co-solvent. For example, create solutions containing 5%, 10%, and 20% (v/v) of PEG 400 in your buffer. Repeat this for each co-solvent you wish to test.
-
Spike with Compound: Add a small volume of your concentrated DMSO stock solution to each co-solvent/buffer blend to achieve your target final concentration. For example, add 5 µL of a 20 mM DMSO stock to 995 µL of the blend to get a final concentration of 100 µM with 0.5% DMSO.
-
Observe and Equilibrate: Gently vortex the solutions. Visually inspect for any precipitation immediately and after a set period (e.g., 1-2 hours) at room temperature.
-
Assess Stability: For the most promising conditions, it is advisable to check for precipitation after longer incubation, especially at 37°C if relevant for your assay.
Data Summary: Common Co-solvents
| Co-solvent | Typical Starting Conc. | Notes & Considerations |
| Ethanol | 5-20% | Effective but can be volatile and may have effects on cellular assays at higher concentrations. |
| Propylene Glycol (PG) | 5-30% | A very common and effective solubilizer. Can increase the viscosity of the solution. |
| PEG 400 | 5-30% | Less toxic than PG for many cell lines. Also a good choice for in vivo formulations.[6] |
| Dimethyl Sulfoxide (DMSO) | <1% (final assay) | While used for stock solutions, keeping the final concentration low is critical as it can have biological effects. |
Problem: My experiment is sensitive to all organic solvents, and pH adjustment is not an option. Is there another way?
Causality: Yes. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming a water-soluble "inclusion complex."[3][7] This process does not change the bulk solvent properties, making it an excellent choice for sensitive biological assays.
Protocol 3: Using Cyclodextrins to Enhance Solubility
This protocol outlines how to test the efficacy of cyclodextrins. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are the most commonly used due to their high aqueous solubility and safety profiles.
Materials:
-
This compound (solid)
-
HP-β-CD or SBE-β-CD
-
Aqueous buffer at the desired pH
-
Methodology for a phase-solubility study (similar to Protocol 1)
Methodology (Phase-Solubility Study):
-
Prepare Cyclodextrin Solutions: In your desired aqueous buffer, prepare a series of cyclodextrin solutions at different concentrations (e.g., 0, 1, 2, 5, 10% w/v).
-
Add Excess Compound: To each cyclodextrin solution, add an excess amount of solid this compound.
-
Equilibrate: Shake or rotate the mixtures at a constant temperature for 24-48 hours to reach equilibrium.
-
Filter and Quantify: Filter the saturated solutions to remove undissolved solid and quantify the concentration of the dissolved compound.
-
Plot the Data: Plot the solubility of your compound (y-axis) against the cyclodextrin concentration (x-axis). A linear increase in solubility with increasing cyclodextrin concentration indicates the formation of a soluble inclusion complex.[8]
Data Summary: Common Cyclodextrins
| Cyclodextrin | Key Features |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Widely used, excellent safety profile, high aqueous solubility. A great starting point for most applications. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®) | Carries a negative charge, which can be beneficial for complexing with basic (cationic) drugs. Often shows very high solubilization capacity. |
Decision Workflow for Solubilization
To assist in selecting the appropriate strategy, the following decision tree outlines a logical workflow.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1H-IMIDAZO[4,5-B]PYRIDINE, 2-PHENYL- CAS#: 1016-93-9 [m.chemicalbook.com]
- 3. Imidazo(4,5-b)pyridine | C6H5N3 | CID 67504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fulir.irb.hr [fulir.irb.hr]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Physicochemical properties of imidazo-pyridine protic ionic liquids - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. 1-Methyl-1H-imidazo(4,5-b)pyridine | C7H7N3 | CID 12299350 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability analysis of 1-Ethyl-1H-imidazo[4,5-b]pyridine under experimental conditions.
Welcome to the technical support center for 1-Ethyl-1H-imidazo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues that may be encountered during experimental work. As a purine bioisostere, the imidazo[4,5-b]pyridine scaffold is of significant interest in medicinal chemistry, making a thorough understanding of its stability profile crucial for reliable and reproducible research.[1][2] This guide provides a framework for identifying and mitigating potential degradation of this compound.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability of this compound in various experimental settings.
Q1: My assay results with this compound are inconsistent over time. Could this be a stability issue?
A1: Yes, inconsistent assay results are a common indicator of compound instability. This compound, like many heterocyclic compounds, can be susceptible to degradation under certain conditions. Factors such as pH, temperature, light exposure, and the presence of oxidizing agents in your assay buffer or storage solvent can lead to a decrease in the concentration of the active compound over time, resulting in variability in your data. It is crucial to evaluate the stability of the compound under your specific experimental conditions.
Q2: I have been storing a stock solution of this compound in DMSO at 4°C. What is the expected stability under these conditions?
A2: While DMSO is a common solvent for stock solutions and storage at 4°C is a standard practice, the long-term stability of this compound under these conditions should be experimentally verified. For N-alkylated imidazo[4,5-b]pyridines, it is advisable to prepare fresh solutions for sensitive experiments or to conduct a time-course study where the concentration of the compound is monitored over a period of time using a stability-indicating analytical method, such as HPLC.
Q3: Are there any known incompatibilities of this compound with common laboratory reagents?
A3: While specific incompatibility data for this compound is not extensively documented, compounds with an imidazo[4,5-b]pyridine core can be sensitive to strong acids, bases, and oxidizing agents. The imidazole and pyridine rings are susceptible to electrophilic and nucleophilic attack, respectively. Therefore, it is advisable to avoid prolonged exposure to harsh chemical environments.
Q4: I am performing a reaction at an elevated temperature. Is this compound thermally stable?
A4: Caution is advised when heating this compound. Studies on related imidazo[4,5-b]pyridine derivatives have indicated the potential for degradation at elevated temperatures. For instance, in some synthetic procedures, a decrease in temperature was necessary to avoid degradation.[1] The thermal stability of your specific compound should be assessed, especially if the reaction is performed for an extended period.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability-related problems encountered during experiments with this compound.
Issue 1: Unexpected Peaks in Chromatogram
Symptom: When analyzing your sample by HPLC or LC-MS, you observe new, unexpected peaks that were not present in the initial analysis of the compound.
Possible Cause: This is a strong indication that your compound is degrading. The new peaks likely correspond to degradation products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected chromatographic peaks.
Corrective Actions:
-
Analyze a Freshly Prepared Sample: This will help you determine if the degradation is occurring over time during storage or more rapidly during your experimental procedure.
-
Review Experimental Conditions: Carefully examine your protocol for potential stressors such as extreme pH, high temperatures, exposure to light, or the presence of oxidizing agents.
-
Perform a Forced Degradation Study: To systematically identify the cause of degradation, a forced degradation study is highly recommended. This involves intentionally exposing your compound to various stress conditions. A detailed protocol is provided in the "Experimental Protocols" section.
Issue 2: Loss of Biological Activity
Symptom: The compound shows a significant decrease in its expected biological activity in your assay over time or between batches.
Possible Cause: The active parent compound is degrading into inactive or less active products.
Troubleshooting Steps:
-
Confirm Compound Identity and Purity: Before proceeding, verify the identity and purity of your starting material using appropriate analytical techniques (e.g., NMR, LC-MS, elemental analysis).
-
Assess Compound Stability in Assay Buffer: Incubate this compound in your assay buffer under the exact conditions of your experiment (time, temperature, light exposure) but without the other biological components. Analyze the sample at different time points by HPLC to quantify the amount of remaining parent compound.
-
Modify Assay Conditions: If degradation is observed, consider modifying your assay conditions. This could involve:
-
Adjusting the pH of the buffer.
-
Reducing the incubation time or temperature.
-
Protecting the experiment from light.
-
Adding an antioxidant if oxidative degradation is suspected.
-
Forced Degradation Studies: A Proactive Approach
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.
General Principles of Forced Degradation
The goal is to achieve a target degradation of 5-20%.[3] Degradation below 5% may not be sufficient to identify all relevant degradation products, while degradation above 20% can lead to the formation of secondary degradation products that may not be relevant under normal storage or experimental conditions.
Hypothetical Degradation Pathways
Based on the chemical structure of this compound and the known degradation patterns of related heterocyclic systems like purines, the following degradation pathways can be hypothesized:
Caption: Hypothetical degradation pathways for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions and to generate potential degradation products for analytical method development.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC system with a UV detector or a mass spectrometer
-
C18 HPLC column
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at 60°C for 24 hours.
-
If no degradation is observed, repeat with 1 N HCl.
-
Neutralize the solution with an equivalent amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at 60°C for 24 hours.
-
If no degradation is observed, repeat with 1 N NaOH.
-
Neutralize the solution with an equivalent amount of HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Dissolve the sample in methanol for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (100 µg/mL in methanol) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4]
-
Keep a control sample protected from light at the same temperature.
-
-
-
Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, by a suitable stability-indicating HPLC method. A gradient reversed-phase method with UV detection is a good starting point.[5]
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
Calculate the percentage of degradation.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a shallow gradient (e.g., 5% to 95% B over 20 minutes)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the compound has maximum absorbance.
-
Injection Volume: 10 µL
Method Development Strategy:
-
Inject a solution of the unstressed compound to determine its retention time.
-
Inject a mixture of the stressed samples (e.g., a cocktail of acid, base, and oxidative degradation samples) to observe the separation of the degradation products from the parent peak.
-
Optimize the gradient, mobile phase composition, and other chromatographic parameters to achieve adequate resolution between all peaks.
-
The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak and from each other.
Data Summary
The following table presents a hypothetical summary of results from a forced degradation study of this compound.
| Stress Condition | % Degradation of this compound | Number of Degradation Products Observed |
| 0.1 N HCl, 60°C, 24h | 8% | 2 |
| 0.1 N NaOH, 60°C, 24h | 12% | 3 |
| 3% H₂O₂, RT, 24h | 15% | 4 |
| Heat, 80°C, 48h (solid) | 5% | 1 |
| Photolysis | 10% | 2 |
Note: This data is illustrative and should be confirmed by experimental studies.
References
- ICH, Q1A(R2)
- Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. (2023).
- Effects of C2-alkylation, N-alkylation, and N,N'-dialkylation on the Stability and Estrogen Receptor Interaction of (4R,5S)/(4S,5R)-4,5-bis(4-hydroxyphenyl)-2-imidazolines. PubMed. (2004).
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and. FULIR. (2025).
- A review on the biological activity of imidazo (4,5-b)
- 1H-Imidazo[4,5-b]pyridine. SIELC Technologies. (2018).
- DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES NUCLEOTIDES. eGyanKosh.
- N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
- Synthesis and Cytotoxicity of Some Imidazo[4,5‐b]pyridine Derivatives and Their Regioselective N‐Alkylation.
- Application Notes and Protocol for N-alkylation of 6H-Imidazo[4,5-B]pyridine. Benchchem.
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
- Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review).
- purine nucleotides degradation II (aerobic)
- Indium Imidazo[4,5,-b]porphyrins as Photocatalysts for Oxid
- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology - ASM Journals.
- Purine metabolism. Wikipedia.
- The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activ
- Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photoc
- (PDF) Degradation of Purine Nucleotides.
- Purine degrad
- Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry (RSC Publishing).
- (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity.
- Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Comput
- Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment. PubMed.
- Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (2025).
- Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA.
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC - NIH.
- Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. PubMed Central.
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.
- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PMC - PubMed Central. (2012).
- Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine. NIH. (2024).
- (PDF) Synthesis of imidazo[4,5-e][3][6]thiazino[2,3-c][1][3][7]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][1][3][7]triazines.
- Urea Hydrogen Peroxide and Ethyl Lactate, an Eco-Friendly Combo System in the Direct C(sp2)
- 1-Ethyl-4-methyl-1H-imidazo[4,5-c]pyridine|BLD Pharm.
- (PDF) Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides.
- 93129-54-5|Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxyl
Sources
- 1. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. chromatographyonline.com [chromatographyonline.com]
Overcoming common side reactions in imidazo[4,5-b]pyridine synthesis.
Welcome to the technical support hub for the synthesis of imidazo[4,5-b]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during synthesis.
Introduction: The Challenge of Imidazo[4,5-b]pyridine Synthesis
The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry due to its structural analogy to natural purines, leading to a wide range of biological activities.[1][2] However, its synthesis is often plagued by side reactions that can significantly impact yield, purity, and the regiochemical outcome of subsequent modifications.[1][3] This guide provides practical, experience-driven advice to help you overcome these common hurdles.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles.
Issue 1: Formation of N-Oxide Impurities
Question: My reaction mixture shows a persistent impurity with a mass increase of 16 amu, which I suspect is an N-oxide. How can I prevent its formation, and can it be reversed?
Answer: The pyridine nitrogen in the imidazo[4,5-b]pyridine ring system is susceptible to oxidation, leading to the formation of the corresponding N-oxide.[3] This is particularly common when employing oxidative conditions for cyclization or when using certain reagents.
Causality and Prevention:
-
Mindful Oxidant Use: If your synthesis involves an oxidative cyclization, for instance, from a 2,3-diaminopyridine and an aldehyde, the choice and stoichiometry of the oxidizing agent are critical. Air oxidation can be slow and uncontrolled, often leading to N-oxide formation.[3] Consider using milder, more controlled oxidants.
-
Inert Atmosphere: Whenever possible, conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen, especially at elevated temperatures.
Remediation Protocol: Reduction of N-Oxides
Should N-oxide formation occur, it can often be reversed through a reduction step.
Table 1: Comparison of N-Oxide Reduction Methods
| Reagent/Method | Conditions | Advantages | Disadvantages |
| Phosphorus Trichloride (PCl₃) | Chloroform, reflux | Effective for many pyridine N-oxides[4] | Harsh conditions, not suitable for sensitive functional groups. |
| Sulfur Dioxide (SO₂) | Aqueous solution, elevated temperature | Can be used with a variety of substituents[4] | Requires handling of gaseous SO₂. |
| Bis(pinacolato)diboron ((pinB)₂) | Various solvents (e.g., CH₃CN), 70°C | Mild, tolerates many functional groups[5] | Reagent cost. |
| Ammonium Formate/Pd on Carbon | Methanol, room temperature to reflux | Mild, simple workup[6][7] | May reduce other functional groups (e.g., cyano groups).[6] |
Step-by-Step Protocol for N-Oxide Reduction with (pinB)₂:
-
Dissolve the crude product containing the N-oxide in a suitable solvent like acetonitrile.
-
Add 1.0 to 1.2 equivalents of bis(pinacolato)diboron.
-
Heat the reaction mixture to 70°C and monitor by TLC or LC-MS. The reduction is typically complete within 10 hours.[5]
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify by standard chromatographic methods.
Issue 2: Poor Yields Due to Incomplete Cyclization
Question: I am isolating the intermediate from the condensation of 2,3-diaminopyridine with my reaction partner, but the final cyclization to the imidazo[4,5-b]pyridine is not proceeding efficiently. How can I drive the reaction to completion?
Answer: Incomplete cyclization is a frequent challenge, often resulting in the isolation of a stable diamine or aminal intermediate.[3] Driving the reaction to completion requires addressing the reaction equilibrium and kinetics.
Causality and Optimization:
-
Thermal Energy: Many cyclization reactions require a significant energy input to overcome the activation barrier.[3]
-
Water Removal: The condensation reaction to form the imidazole ring releases water. If not effectively removed, water can hydrolyze the intermediate or inhibit the reaction from reaching completion.[3]
-
pH Control: The pH of the reaction can be critical. For condensations involving carboxylic acids, acidic conditions are generally required to activate the carbonyl group.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete cyclization.
Issue 3: Formation of Multiple Regioisomers During N-Alkylation
Question: I am attempting to alkylate my imidazo[4,5-b]pyridine, but I am obtaining a mixture of isomers. How can I control the regioselectivity?
Answer: The imidazo[4,5-b]pyridine scaffold possesses multiple nitrogen atoms that are susceptible to alkylation, leading to the formation of regioisomers.[3] The primary sites of alkylation are the imidazole nitrogens (N1 and N3) and the pyridine nitrogen (N4).
Understanding Regioselectivity:
The outcome of the alkylation is highly dependent on the reaction conditions, including the base, solvent, and alkylating agent.[3][8] The tautomeric nature of the N-H proton in the imidazole ring means that alkylation can occur at either N1 or N3.
Strategies for Controlling Regioselectivity:
-
Base and Solvent Screening: The choice of base and solvent can significantly influence the isomer ratio. For example, using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF often favors alkylation at one of the imidazole nitrogens. In contrast, different conditions may favor other isomers.[3]
-
Phase Transfer Catalysis: The use of a phase transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), with a weaker base like potassium carbonate in DMF has been shown to be effective for selective N-alkylation.[9]
Illustrative N-Alkylation Protocol:
-
To a solution of the imidazo[4,5-b]pyridine (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.2 eq.) and a catalytic amount of tetra-n-butylammonium bromide (TBAB, 0.15 eq.).[3]
-
Add the alkylating agent (e.g., allyl bromide, 1.6 eq.) dropwise to the mixture.[3]
-
Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by TLC.[3][9]
-
Upon completion, filter off the salts and concentrate the filtrate under reduced pressure.
-
Purify the residue using column chromatography to isolate the desired regioisomer.
Caption: Regioselective N-alkylation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for constructing the imidazo[4,5-b]pyridine core?
The most prevalent synthetic route involves the condensation of 2,3-diaminopyridines with various carbonyl compounds, such as aldehydes or carboxylic acids and their derivatives.[1] Another common approach utilizes 2-chloro-3-nitropyridine as a starting material, followed by nucleophilic substitution, reduction of the nitro group, and subsequent cyclization.[10][11]
Q2: How can I improve the yield and purity of my product during workup and purification?
Significant product loss can occur during extraction and chromatography.[3] It is crucial to optimize these steps for your specific derivative. Consider the polarity of your compound and choose an appropriate solvent system for extraction. For chromatography, a careful screening of the mobile phase is recommended to achieve good separation from byproducts.
Q3: Are there any modern catalytic methods that can simplify the synthesis?
Yes, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis and functionalization of imidazo[4,5-b]pyridines.[2][12] For instance, Suzuki and Buchwald-Hartwig couplings can be employed to introduce aryl or amino substituents, often with high efficiency and selectivity.[1][13]
Q4: My synthesis involves a Suzuki coupling step, but I am observing significant dehalogenation of my starting material. How can I minimize this side reaction?
Dehalogenation is a known side reaction in Suzuki couplings.[1] To mitigate this, you can try the following:
-
Optimize the Catalyst and Ligand: The choice of palladium catalyst and ligand can have a profound impact. Experiment with different phosphine ligands to find one that promotes the desired cross-coupling over dehalogenation.
-
Control the Reaction Temperature: Lowering the reaction temperature may help to disfavor the dehalogenation pathway.
-
Use a Different Base: The strength and type of base can also influence the extent of dehalogenation. A screening of bases may be beneficial.
References
- Common side reactions in the synthesis of imidazo[4,5-b]pyridines - Benchchem.
- Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC - NIH.
- Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines | ACS Combinatorial Science - ACS Public
- Process for the reduction of pyridine n-oxides - Google P
- A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Form
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Reduction of Amine N-Oxides by Diboron Reagents - PMC - NIH.
- A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate | The Journal of Organic Chemistry - ACS Public
- Recent trends in the chemistry of pyridine N-oxides - Arkivoc.
- Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks | Semantic Scholar.
- NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUT
- Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohep
- Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review)
- SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-]PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds.
- Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles - PubMed.
- Synthetic approaches to imidazo[4,5-b]pyridine deriv
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI.
Sources
- 1. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US3467659A - Process for the reduction of pyridine n-oxides - Google Patents [patents.google.com]
- 5. Reduction of Amine N-Oxides by Diboron Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. journal.uctm.edu [journal.uctm.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks | Semantic Scholar [semanticscholar.org]
Technical Support Center: Protocols for Biological Assays with 1-Ethyl-1H-imidazo[4,5-b]pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Ethyl-1H-imidazo[4,5-b]pyridine. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to facilitate the successful implementation of this compound in your biological assays.
Disclaimer: this compound is a member of the broader class of imidazo[4,5-b]pyridines, which are known to exhibit a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and kinase inhibitory effects.[1][2][3] Due to limited publicly available data on this specific ethyl-substituted analog, this guide synthesizes information from studies on structurally related compounds and general best practices for small molecule screening. The protocols and troubleshooting advice provided herein should be considered as a starting point and may require optimization for your specific experimental context.
Part 1: Understanding this compound
The imidazo[4,5-b]pyridine scaffold is a purine isostere, and its derivatives have attracted significant interest in medicinal chemistry for their diverse pharmacological potential.[2][4] The ethyl substitution at the N1 position of the imidazole ring can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can affect its biological activity and behavior in assays.
Physicochemical Properties (Predicted and General)
| Property | Value/Information | Source/Comment |
| Molecular Formula | C₈H₉N₃ | |
| Molecular Weight | 147.18 g/mol | |
| CAS Number | 273756-99-3 | |
| Topological Polar Surface Area (TPSA) | 38.0 Ų | Predicted. TPSA is a key parameter for predicting drug transport properties. |
| logP | ~1.5 - 2.5 | Predicted. Indicates moderate lipophilicity. |
| Solubility | Soluble in DMSO and ethanol. Limited aqueous solubility is expected. | General characteristic for this class of compounds. |
| Stability | Stable under standard laboratory conditions. Avoid strong oxidizing agents. | General guidance. Stability in aqueous buffers should be experimentally determined. |
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions that may arise when working with this compound.
Q1: How should I prepare and store stock solutions of this compound?
A1: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous dimethyl sulfoxide (DMSO). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light. Before use, thaw an aliquot completely and bring it to room temperature.
Q2: I am observing precipitation when I dilute my DMSO stock solution into aqueous assay buffer or cell culture medium. What should I do?
A2: This is a common issue with compounds that have limited aqueous solubility. Here are several strategies to address this:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of ≤0.5% in your assay, as higher concentrations can be toxic to cells and may affect enzyme activity.
-
Use a pre-dilution step: Instead of adding the concentrated DMSO stock directly to the final volume of aqueous buffer, perform an intermediate dilution in your assay buffer or medium.
-
Vortex during dilution: Add the compound stock dropwise to the aqueous solution while vortexing to promote rapid mixing and dispersion.
-
Consider alternative solvents: If DMSO is problematic, explore other water-miscible organic solvents like ethanol for stock preparation, keeping in mind the final solvent concentration and its potential effects on your assay.
Q3: What is the expected mechanism of action for this compound?
A3: The precise mechanism of action for this specific compound is not well-documented in publicly available literature. However, based on the activities of related imidazo[4,5-b]pyridine derivatives, potential mechanisms could include:
-
Kinase Inhibition: Many imidazo[4,5-b]pyridines are known to be potent inhibitors of various protein kinases, such as Aurora kinases.[5]
-
Antiproliferative Effects: Derivatives of this scaffold have shown cytotoxic activity against various cancer cell lines.[6][7][8]
-
Antimicrobial Activity: Some imidazo[4,5-b]pyridines exhibit antibacterial and antifungal properties.[1][9]
It is crucial to experimentally determine the mechanism of action in your system of interest.
Part 3: Troubleshooting Guides for Biological Assays
This section provides structured guidance for resolving common issues encountered during cell-based and biochemical assays.
Cell-Based Assays (e.g., Cytotoxicity, Proliferation)
Issue 1: High Variability Between Replicate Wells
-
Potential Cause: Inconsistent cell seeding, compound precipitation, or edge effects in the microplate.
-
Troubleshooting Steps:
-
Cell Seeding: Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette and consider plating cells in a larger volume to minimize pipetting errors.
-
Compound Solubility: Visually inspect for precipitation after adding the compound to the media. If observed, refer to the solubility troubleshooting steps in the FAQ section.
-
Edge Effects: To mitigate evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile PBS or water.
-
Issue 2: No Dose-Dependent Response or a Non-Sigmoidal Curve
-
Potential Cause: Compound inactivity, inappropriate concentration range, compound degradation, or assay interference.
-
Troubleshooting Steps:
-
Concentration Range: Broaden the concentration range tested (e.g., from nanomolar to high micromolar) to ensure you are capturing the full dose-response.
-
Compound Integrity: Verify the purity and integrity of your compound stock. If possible, use a freshly prepared solution.
-
Assay Interference: Some compounds can interfere with assay readouts (e.g., autofluorescence in fluorescence-based assays). Run a control plate with the compound in the absence of cells to check for interference.
-
Cytotoxicity vs. Specific Activity: At high concentrations, the observed effect might be due to general cytotoxicity rather than a specific mechanism. It is important to perform a separate cytotoxicity assay (e.g., MTT, CellTiter-Glo®) to determine the cytotoxic concentration range.
-
Workflow for a Standard Cell Proliferation Assay (e.g., MTT)
Part 4: Experimental Protocols
The following are generalized, step-by-step protocols that can be adapted for use with this compound.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT)
-
Cell Plating: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere for 18-24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity if available.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.
Protocol 2: In Vitro Kinase Assay
-
Reagent Preparation: Prepare the kinase assay buffer, kinase solution, substrate solution, and ATP solution at the desired concentrations.
-
Compound Dilution: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Plate Setup: In a suitable microplate (e.g., a white 384-well plate for luminescence assays), add the compound dilutions, kinase, and substrate. Include controls for no enzyme (background) and no inhibitor (100% activity).
-
Reaction Initiation: Start the kinase reaction by adding the ATP solution.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time within the linear range of the assay.
-
Reaction Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions (e.g., for ADP-Glo™, Kinase-Glo®).
-
Readout: Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control and determine the IC₅₀ value.
References
- Acros Pharmatech. (n.d.). This compound.
- Jebamani, J., Pranesh, S. J., Shivalingappa, J., Narayanarao, M., Pasha, M., & Pawar, C. (2020). Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. ChemistrySelect, 5(1), 135-139. [Link]
- ChemSrc. (n.d.). 4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]-1,3-thiazole-2-carbonitrile.
- Gloc, M., & Turska, K. (2022).
- Zovko, M., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 25(15), 3356. [Link]
- Patel, R. V., et al. (2018). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. Chemistry Central Journal, 12(1), 1-16. [Link]
- Sene-Affeldt, F., et al. (2024).
- Gloc, M., & Turska, K. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Odesa National University Herald. Chemistry, 27(2), 6-36. [Link]
- El-Gohary, N. S., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3183. [Link]
- Shakyawar, D., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]
- A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (2025). World Journal of Pharmacy and Pharmaceutical Sciences, 14(9), 1166-1181.
- Imidazo[4,5‐b]pyridine‐based inhibitors of some cancer cells. (2023). Journal of Heterocyclic Chemistry. [Link]
- Zhang, Y., et al. (2025). Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment. Helvetica Chimica Acta. [Link]
- Sharma, R., et al. (2017). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(1), 73-79. [Link]
- Perišić, O., et al. (2021). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives: Design, synthesis, antiproliferative and DNA/RNA binding properties. FULIR. [Link]
- PubChem. (n.d.). 1H-Imidazo[4,5-b]pyridine-2-thiol.
- Perisic, O., et al. (2020). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR. [Link]
- Xing, Y. Y., Liu, C., & Wu, F. (2013). Efficient synthesis of substituted imidazo[4,5-b] pyridines.
Sources
- 1. researchgate.net [researchgate.net]
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- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [ouci.dntb.gov.ua]
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- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
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- 9. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
Scaling up the synthesis of 1-Ethyl-1H-imidazo[4,5-b]pyridine for preclinical studies.
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-Ethyl-1H-imidazo[4,5-b]pyridine. This resource is designed to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of this important scaffold for preclinical studies. The imidazo[4,5-b]pyridine core is a recognized "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry.[1]
I. Troubleshooting Guide
Scaling up a chemical synthesis from the benchtop to preclinical quantities often presents unique challenges. This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low Yield of this compound
Symptom: The isolated yield of the final product is significantly lower than expected based on small-scale experiments.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | On a larger scale, mass and heat transfer can be less efficient, leading to an incomplete reaction. The formation of the imidazo[4,5-b]pyridine ring system often involves a condensation-dehydration reaction which can be sensitive to temperature.[2] | - Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to closely monitor the consumption of starting materials. - Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal balance between reaction rate and side product formation. - Extend Reaction Time: If the reaction appears to be stalling, extending the reaction time may drive it to completion. |
| Side Product Formation | Increased reaction times or temperatures on a larger scale can favor the formation of undesired side products. The synthesis of imidazopyridines can sometimes be challenging regarding C3-functionalization and may lead to isomeric impurities.[3] | - Re-evaluate Stoichiometry: Ensure the molar ratios of reactants are precise. An excess of one reactant may lead to side reactions. - Control Temperature Profile: Implement a controlled heating and cooling profile to minimize thermal decomposition or unwanted reactions. |
| Product Loss During Work-up/Purification | Extraction and purification steps can be less efficient at a larger scale, leading to product loss. | - Optimize Extraction: Perform a small-scale liquid-liquid extraction study to determine the optimal solvent system and number of extractions. - Column Chromatography: If using column chromatography, ensure the column is not overloaded and the eluent system provides good separation. Consider using a gradient elution. |
Problem 2: Difficulty in Product Purification
Symptom: The crude product is difficult to purify, showing multiple spots on TLC or peaks in HPLC that are close to the product.
| Potential Cause | Explanation | Recommended Solution |
| Formation of Isomers | Alkylation of the imidazo[4,5-b]pyridine core can potentially occur at different nitrogen atoms, leading to the formation of structural isomers which can be difficult to separate. | - Confirm Structure: Use 1D and 2D NMR spectroscopy (e.g., HMBC, HSQC) to confirm the structure of the major product and identify any isomeric impurities. - Optimize Alkylation Conditions: Vary the base, solvent, and temperature of the ethylation step to improve regioselectivity. |
| Residual Starting Material or Reagents | Incomplete reaction or inefficient removal of reagents during work-up can contaminate the final product. | - Improve Work-up: Incorporate additional aqueous washes (e.g., with brine or a mild acid/base solution) to remove unreacted starting materials or reagents. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. |
| Product Decomposition on Silica Gel | Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of silica gel, leading to decomposition during column chromatography. | - Use Neutral or Basic Alumina: Consider using neutral or basic alumina for column chromatography instead of silica gel. - Deactivate Silica Gel: Pre-treat the silica gel with a small amount of a suitable base (e.g., triethylamine in the eluent) to neutralize acidic sites. |
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and handling of this compound.
Q1: What is a common synthetic route for preparing the this compound scaffold?
A common and effective method involves a two-step process:
-
Formation of the Imidazo[4,5-b]pyridine Core: This is typically achieved through the condensation of 2,3-diaminopyridine with an appropriate carboxylic acid or its derivative. For example, reaction with formic acid can yield the parent 1H-imidazo[4,5-b]pyridine.[2]
-
N-Alkylation: The subsequent step is the alkylation of the imidazole nitrogen with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a suitable base.
Q2: What are the key safety precautions to consider during the synthesis?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Perform all reactions in a well-ventilated fume hood, especially when working with volatile or toxic reagents.
-
Handling of Reagents: Exercise caution when handling strong acids, bases, and alkylating agents, as they can be corrosive and/or toxic.
Q3: Which analytical techniques are recommended for characterizing the final product?
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and assessing purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Melting Point: For solid compounds, a sharp melting point range is indicative of high purity.
Q4: Are there any specific storage conditions for this compound?
It is generally recommended to store the compound in a cool, dry, and dark place to prevent degradation. Storing under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial, especially for long-term storage.
III. Scalable Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound, suitable for scaling up for preclinical studies.
Step 1: Synthesis of 1H-Imidazo[4,5-b]pyridine
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-diaminopyridine (1 equivalent).
-
Reagent Addition: Add formic acid (10-15 equivalents) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker of ice water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Step 2: N-Ethylation of 1H-Imidazo[4,5-b]pyridine
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the 1H-Imidazo[4,5-b]pyridine (1 equivalent) and a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a base such as sodium hydride (NaH, 1.1 equivalents) or potassium carbonate (K₂CO₃, 2-3 equivalents) portion-wise at 0 °C.
-
Alkylation: After stirring for 30-60 minutes, add ethyl iodide (1.1-1.2 equivalents) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
IV. Visualizations
Reaction Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow
Sources
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Selection for Imidazo[4,5-b]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[4,5-b]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address the specific challenges you may encounter in your experiments. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: My condensation reaction to form the imidazo[4,5-b]pyridine core is resulting in a low yield. What are the likely causes and how can I improve it?
Low yields in the initial cyclization are a common hurdle. The root causes can often be traced back to several key factors in your reaction setup.[1] A systematic approach to troubleshooting this issue involves examining the following:
-
Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or cautiously increasing the temperature. For condensations involving aldehydes, oxidative conditions are often necessary for the final aromatization to the imidazo[4,5-b]pyridine core. While atmospheric oxygen can suffice, it can be slow. The use of a mild oxidizing agent can be beneficial.[1]
-
Sub-optimal pH: The pH of your reaction medium is critical. When condensing with carboxylic acids, acidic conditions are generally required to facilitate the reaction. If you are using a carboxylic acid equivalent, such as an orthoester, a catalytic amount of acid can be advantageous.[1]
-
Water Removal: The condensation reaction liberates water, which can inhibit the reaction equilibrium if not effectively removed. For high-temperature reactions, employing a Dean-Stark trap is an effective strategy. In other setups, the addition of a compatible drying agent can be helpful.[1]
-
Side Reactions: Undesirable side reactions may be consuming your starting materials. Common side reactions include the formation of N-oxides.[1]
Q2: I am observing the formation of multiple regioisomers during N-alkylation of my imidazo[4,5-b]pyridine. How can I control the regioselectivity?
The imidazo[4,5-b]pyridine scaffold possesses multiple nitrogen atoms that are susceptible to alkylation, leading to the formation of regioisomers. The primary sites for alkylation are the nitrogen atoms in the imidazole ring (N1 and N3) and the pyridine ring (N4). Due to the tautomeric nature of the N-H proton in the imidazole ring, alkylation can occur at either N1 or N3.[1]
Controlling the regioselectivity is highly dependent on the reaction conditions:
-
Solvent Effects: The choice of solvent can significantly influence the isomer ratio. For instance, nonpolar solvents used under basic conditions may favor alkylation at the N3 position.[1]
-
Base and Solvent System Screening: If you are obtaining a mixture of isomers, a systematic screening of different bases (e.g., NaH, K₂CO₃) and solvents (e.g., DMF, THF, Dioxane) is recommended to identify the optimal conditions for your desired isomer.[1]
Troubleshooting Common Catalyst-Related Issues
The successful synthesis of many imidazo[4,5-b]pyridine derivatives, particularly through cross-coupling strategies like the Buchwald-Hartwig amination, is critically dependent on the performance of the palladium catalyst. Below are common issues and troubleshooting guidance.
Q3: My Buchwald-Hartwig amination of a 2-halo-3-aminopyridine is failing or giving very low yields. What is the most probable cause?
The most common culprit in the Buchwald-Hartwig amination of pyridine-containing substrates is catalyst poisoning . The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, leading to the formation of inactive or less active catalyst species.[2][3] This is a particularly prevalent issue with 2-substituted pyridines.[2]
Troubleshooting Steps:
-
Ligand Selection is Key: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands are essential to shield the palladium center from coordination with the pyridine nitrogen. Ligands like XPhos, SPhos, and RuPhos are often effective.[4] For the synthesis of 2-substituted imidazo[4,5-b]pyridines via coupling with pyridone nucleophiles, a combination of Pd(OAc)₂ and XantPhos has been reported to be effective.[5]
-
Pre-catalyst Choice: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium precursors, consider using a pre-formed catalyst complex that is more resistant to deactivation.
-
Base Selection: The choice of base is also critical. A base that is too weak may not efficiently deprotonate the amine-palladium complex, while an overly strong base could lead to substrate degradation. Common bases include NaOtBu, K₃PO₄, and Cs₂CO₃.[6] The compatibility of the base with your specific substrates should be considered.
-
Reaction Conditions: Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen), as oxygen can oxidize and deactivate the active Pd(0) catalyst. Solvents and reagents must be anhydrous and thoroughly degassed.
Q4: I am observing a color change in my reaction mixture from a clear yellow to a black precipitate. What does this indicate?
The formation of a black precipitate is a classic visual indicator of catalyst decomposition into palladium black (aggregated, inactive palladium).[4][7] This can be triggered by several factors:
-
High Temperatures: Excessively high reaction temperatures can accelerate the decomposition of the catalyst.
-
Insufficient Ligand-to-Palladium Ratio: The phosphine ligand is crucial for stabilizing the active Pd(0) species. An inadequate amount of ligand can leave the palladium center exposed and prone to aggregation.
-
Impurities: Impurities in your reagents or solvents can act as catalyst poisons and promote decomposition.
Preventative Measures:
-
Optimize Temperature: Carefully screen the reaction temperature to find a balance between a reasonable reaction rate and catalyst stability.
-
Maintain Proper Ligand Ratio: Ensure an adequate excess of the phosphine ligand is used to stabilize the palladium catalyst throughout the reaction.
-
Use High-Purity Reagents: Utilize purified reagents and anhydrous, degassed solvents to minimize the presence of potential catalyst poisons.
Catalyst Selection and Optimization Guide
The selection of an optimal catalyst system is often substrate-dependent. A systematic approach to screening and optimization is the most effective path to success.
Recommended Catalyst Systems for Imidazo[4,5-b]pyridine Synthesis
| Application | Palladium Precursor | Recommended Ligand(s) | Base | Solvent | Reference |
| Amide Coupling with 2-chloro-3-aminopyridines | Pd₂(dba)₃ | Me₄tBu-XPhos | K₃PO₄ | t-Butanol | [8] |
| Coupling of 2-halo-imidazo[4,5-b]pyridines with pyridones | Pd(OAc)₂ | XantPhos | Cs₂CO₃ | Dioxane | [5] |
| General Buchwald-Hartwig Amination of Pyridine Halides | Pd(OAc)₂ or Pd₂(dba)₃ | XPhos, SPhos, RuPhos | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | [4] |
Experimental Protocol: High-Throughput Catalyst Screening
For challenging substrates, a high-throughput screening approach can rapidly identify the optimal catalyst system. Commercial kits are available for this purpose, or a custom screen can be designed.
Objective: To identify the most effective palladium precursor, ligand, base, and solvent for the coupling of a specific 2-halo-3-aminopyridine with a primary amide.
Materials:
-
96-well microplate or an array of reaction vials
-
Inert atmosphere glovebox or Schlenk line
-
Automated liquid handler or multichannel pipette
-
LC-MS or GC-MS for analysis
Procedure:
-
Plate/Vial Preparation: In an inert atmosphere, dispense the desired palladium precursors and ligands into the wells of the microplate or reaction vials. A typical screening set might include various Buchwald-type ligands.
-
Reagent Addition: Add the 2-halo-3-aminopyridine, primary amide, and a selection of bases to the wells.
-
Solvent Addition: Add the different solvents to be screened.
-
Reaction: Seal the plate or vials and heat to the desired temperature for a set period.
-
Quenching and Analysis: After the reaction time, quench the reactions and analyze the product formation in each well by LC-MS or GC-MS.
Data Analysis: The results will provide a "heatmap" of successful reaction conditions, allowing for the selection of the optimal catalyst system for scale-up.
Visualizing the Catalytic Process
Understanding the catalytic cycle and the logic behind troubleshooting is enhanced through visualization.
The Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination and common deactivation pathways.
Troubleshooting Logic for Low Yields
Caption: A decision-making workflow for troubleshooting low yields in catalytic reactions.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines. BenchChem.
- Chemistry LibreTexts. (2023).
- Shen, Q., & Hartwig, J. F. (2012). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 134(38), 15887–15899.
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Common side reactions in the synthesis of imidazo[4,5-b]pyridines. BenchChem.
- The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. BenchChem.
- Fors, B. P., & Buchwald, S. L. (2010). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917.
- Wikipedia. (n.d.).
- Khader, A. M., et al. (2012). Regioselective synthesis of C-2 substituted imidazo[4,5-b]pyridines utilizing palladium catalysed C-N bond forming reactions with enolizable heterocycles. Tetrahedron Letters, 53(34), 4552-4555.
- Koszinowski, K., & Böhrer, P. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(14), 5344–5352.
- CN101024184A - Method for reactivating deactivated palladium/carbon catalyst. (n.d.).
- Wang, Z., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
- BenchChem Technical Support Team. (2025). Technical Support Center: Catalyst Deactivation and Regeneration in 2,3'-Bipyridine-Ligated Cross-Coupling Reactions. BenchChem.
- Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles. Organic Letters, 14(7), 1764–1767.
- Request PDF. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating 1-Ethyl-1H-imidazo[4,5-b]pyridine as a Specific Aurora Kinase A Inhibitor: A Comparative Guide
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, bearing a close structural resemblance to endogenous purines. This characteristic has made it a fertile ground for the development of potent kinase inhibitors.[1] Recent internal screening efforts have identified a novel derivative, 1-Ethyl-1H-imidazo[4,5-b]pyridine , as a potential inhibitor of Aurora Kinase A (AURKA), a critical regulator of mitotic progression and a high-value target in oncology.[2][3] Overexpression of AURKA is a common feature in a wide range of human cancers and is often correlated with poor prognosis.[4]
This guide provides a comprehensive framework for the validation of this compound as a specific AURKA inhibitor. We will objectively compare its (hypothetical) performance metrics against established, clinically relevant AURKA inhibitors and provide detailed, field-proven experimental protocols to rigorously assess its potency, target engagement, and selectivity. Our approach is grounded in a multi-pillar validation strategy, ensuring that each experimental step provides self-validating data to build a robust profile of this promising new chemical entity.
The Central Role of Aurora Kinase A in Mitosis
Aurora Kinase A is a serine/threonine kinase that plays a pivotal role in multiple stages of cell division.[5] Its functions include centrosome maturation and separation, formation of the bipolar spindle, and ensuring accurate chromosome segregation.[6] Dysregulation of AURKA activity can lead to genomic instability, aneuploidy, and ultimately, oncogenic transformation, making it a prime target for therapeutic intervention.[2][4]
Caption: Simplified Aurora Kinase A signaling pathway during the G2/M phase transition.
Comparative Analysis: Benchmarking Against Known Inhibitors
To establish a performance baseline, we compare the projected profile of this compound against three well-characterized Aurora kinase inhibitors. Alisertib is highly selective for AURKA, while Tozasertib and Danusertib are pan-Aurora inhibitors with potent activity against AURKA.[7][8][9]
Disclaimer: Data for this compound is illustrative and represents a target profile based on the known properties of the imidazo[4,5-b]pyridine scaffold.[10][11]
| Compound | Target(s) | AURKA IC50 / Ki | AURKB IC50 / Ki | Selectivity (AURKB/AURKA) | Development Phase |
| This compound | AURKA (projected) | ~10-20 nM | >2000 nM | >100-fold | Preclinical |
| Alisertib (MLN8237) | AURKA-selective | 1.2 nM (IC50)[7] | 396.5 nM (IC50)[7] | >200-fold[4] | Phase 3[7] |
| Tozasertib (VX-680) | Pan-Aurora, BCR-ABL | 0.6 nM (Ki)[8][12] | 18 nM (Ki)[12] | 30-fold | Phase 2[8] |
| Danusertib (PHA-739358) | Pan-Aurora, Abl, Ret | 13 nM (IC50)[13][14] | 79 nM (IC50)[13][14] | ~6-fold | Phase 2[13] |
Experimental Validation Workflow
A rigorous, multi-step validation process is essential to confirm the activity, selectivity, and mechanism of action of a novel inhibitor. The following protocols provide a self-validating system, where data from biochemical assays are confirmed by direct binding studies and subsequently verified in a cellular context.
Caption: A four-step workflow for the comprehensive validation of a novel enzyme inhibitor.
Protocol 1: In Vitro Biochemical Assay for AURKA Inhibition (IC50 Determination)
Causality: This initial step is crucial to quantify the potency of the inhibitor by measuring its ability to prevent the phosphorylation of a substrate by the target enzyme. An ADP-Glo™ assay is chosen for its high sensitivity and broad dynamic range, which measures kinase activity by quantifying the amount of ADP produced.[1]
Methodology:
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT).[1]
-
Reconstitute recombinant human Aurora Kinase A enzyme in the assay buffer.
-
Prepare a substrate/ATP mix. A common substrate for AURKA is Kemptide. The ATP concentration should be at or near its Km value for the enzyme to ensure competitive inhibitors can be accurately assessed.[15]
-
Prepare a 10-point serial dilution of this compound (e.g., from 100 µM to 5 nM) in assay buffer containing a constant percentage of DMSO (e.g., 1%).
-
-
Assay Execution (384-well format):
-
To appropriate wells, add 2.5 µL of the inhibitor dilutions or vehicle control (1% DMSO).
-
Add 5 µL of the AURKA enzyme solution to all wells except the "no enzyme" blank.
-
Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mix to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (ADP-Glo™ Protocol):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and induce a luciferase-driven light signal. Incubate for 30-60 minutes at room temperature.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control).
-
Normalize the data with the vehicle control (100% activity) and a high-concentration inhibitor control (0% activity).
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Direct Binding Analysis
Causality: While an IC50 value demonstrates functional inhibition, it does not prove direct binding. ITC provides this confirmation by directly measuring the heat released or absorbed when the inhibitor binds to the enzyme.[16][17] This allows for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic drivers (enthalpy and entropy) of the interaction, providing a complete thermodynamic profile.[18][19]
Methodology:
-
Sample Preparation:
-
Express and purify a highly pure, aggregate-free sample of recombinant AURKA.
-
Dialyze both the AURKA protein and the this compound compound extensively into the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Crucially, mismatched buffers will generate large heats of dilution, masking the binding signal.
-
Degas all solutions immediately before use to prevent air bubbles in the calorimeter cell.
-
Accurately determine the concentrations of both protein and ligand. A typical starting concentration for the protein in the cell is 10-50 µM, with the ligand in the syringe being 10-20 times more concentrated.
-
-
ITC Experiment Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the AURKA solution into the sample cell and the inhibitor solution into the injection syringe.
-
Perform a preliminary titration of the inhibitor into the buffer-filled sample cell to measure the heat of dilution, which will be subtracted from the main experiment.
-
-
Titration:
-
Perform a series of small, sequential injections (e.g., 20 injections of 2 µL each) of the inhibitor into the protein-filled sample cell.
-
Allow the system to reach equilibrium after each injection. The instrument records the differential power required to maintain zero temperature difference between the sample and reference cells.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change (ΔH) for that injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to calculate the binding constant (Ka, from which Kd is derived), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka).[20]
-
Protocol 3: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
Causality: Biochemical and biophysical assays use purified proteins. To validate that the inhibitor engages AURKA within the complex milieu of a living cell, CETSA is the gold standard.[21] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. This shift in the melting temperature (Tm) is direct evidence of target engagement in a physiological context.[22][23]
Methodology:
-
Cell Treatment:
-
Culture a relevant cancer cell line (e.g., HCT116 colorectal cancer cells) to ~80% confluency.
-
Treat the cells with either this compound at a saturating concentration (e.g., 10x the anticipated cellular IC50) or a vehicle control (DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling to 4°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification (Western Blot):
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the total protein concentration in each sample.
-
Analyze equal amounts of total protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for AURKA, followed by a secondary HRP-conjugated antibody.
-
Detect the signal using chemiluminescence and quantify the band intensities.
-
-
Data Analysis:
-
For both vehicle- and inhibitor-treated samples, plot the normalized AURKA band intensity against the corresponding temperature.
-
Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.
-
A positive ΔTm (an increase in the melting temperature in the inhibitor-treated samples compared to the vehicle) confirms target engagement.
-
Protocol 4: Kinome Selectivity Profiling
Causality: A critical attribute of a high-quality inhibitor is its selectivity. Off-target inhibition can lead to toxicity and confound experimental results.[24] Kinase selectivity profiling assesses the activity of the inhibitor against a broad panel of other kinases to determine its specificity.[25][26]
Methodology:
-
Compound Submission:
-
Submit this compound to a commercial kinase profiling service (e.g., Reaction Biology, Eurofins, Promega). These services maintain large panels of purified kinases (often >400).[24]
-
-
Assay Conditions:
-
Specify the screening concentration. A standard initial screen is often performed at a single high concentration (e.g., 1 µM or 10 µM) to identify potential off-targets.
-
The assays are typically run at the Km for ATP for each individual kinase to provide a standardized comparison.
-
-
Data Analysis and Interpretation:
-
The service will provide data as "% Inhibition" at the tested concentration for each kinase in the panel.
-
A common threshold for a significant "hit" is >50% inhibition.
-
Analyze the results:
-
High Selectivity: The compound inhibits AURKA potently with minimal inhibition of other kinases.
-
Moderate Selectivity: The compound inhibits a small number of other kinases, often within the same family.
-
Low Selectivity (Promiscuous): The compound inhibits a large number of kinases across different families.
-
-
For any significant off-targets identified, follow-up with full IC50 determinations is essential to quantify the degree of inhibition.
-
Conclusion
The imidazo[4,5-b]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors.[27][28][29] The validation workflow detailed in this guide provides a rigorous, multi-faceted approach to characterize this compound. By systematically determining its in vitro potency, confirming direct biophysical binding, verifying target engagement in a cellular environment, and assessing its broader kinome selectivity, researchers can build a comprehensive data package. This structured, evidence-based approach is fundamental to establishing the trustworthiness of a new chemical entity and confidently advancing it through the drug development pipeline.
References
- Selleck Chemicals. Alisertib (MLN8237) Aurora A Kinase inhibitor. URL: https://www.selleckchem.com/products/mln8237.html[8]
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A Comparative Analysis of Imidazo[4,5-b]pyridine-Based and Other PAK4 Inhibitors for Cancer Therapy
In the landscape of oncology drug discovery, p21-activated kinase 4 (PAK4) has emerged as a compelling therapeutic target.[1][2] As a key downstream effector of the Rho GTPases Cdc42 and Rac, PAK4 is intricately involved in a multitude of cellular processes that are hallmarks of cancer, including proliferation, survival, migration, and invasion.[1][3][4] Its overexpression and hyperactivity are frequently observed in various human cancers, correlating with poor prognosis.[1][4] This has spurred the development of small molecule inhibitors aimed at attenuating its oncogenic signaling.
This guide provides a comparative analysis of a representative imidazo[4,5-b]pyridine-based PAK4 inhibitor, KY-04045, with two other well-characterized PAK4 inhibitors, PF-3758309 and KPT-9274. We will delve into their mechanisms of action, biochemical and cellular potencies, selectivity profiles, and preclinical anti-tumor efficacy, supported by experimental data and detailed protocols.
The Central Role of PAK4 in Cancer Signaling
PAK4 orchestrates a complex network of signaling pathways crucial for cancer progression.[3][5][6][7] Upon activation by upstream signals such as growth factors (e.g., HGF) and oncogenic drivers (e.g., KRAS), PAK4 phosphorylates a myriad of downstream substrates.[6][8] These include proteins involved in cytoskeletal dynamics (e.g., LIMK1), cell survival (e.g., BAD), and gene transcription (e.g., β-catenin).[3][6][9][10] The multifaceted nature of PAK4 signaling underscores its significance as a therapeutic target.[3][4]
Figure 1: Simplified PAK4 signaling pathway.
Comparative Inhibitor Profiles
| Inhibitor | Scaffold | Mechanism of Action | PAK4 Potency | Key Features |
| KY-04045 | Imidazo[4,5-b]pyridine | ATP-competitive | IC50 = 8.7 µM | Specific for PAK4 with a novel chemical scaffold. |
| PF-3758309 | Pyrrolopyrazole | ATP-competitive | Kd = 2.7 nM; Ki = 18.7 nM | Potent pan-PAK inhibitor with activity against other kinases. |
| KPT-9274 | Benzofuran | Allosteric | PAK4 degradation IC50 = ~50 nM | Dual inhibitor of PAK4 and NAMPT. |
KY-04045: An Imidazo[4,5-b]pyridine-Based Inhibitor
KY-04045 was identified through a virtual site-directed fragment-based drug design approach and represents a novel class of PAK4 inhibitors with an imidazo[4,5-b]pyridine core.[6] It exhibits a modest biochemical potency against PAK4 with an IC50 of 8.7 µM.[11] While less potent than other inhibitors in this comparison, its novel scaffold provides a valuable starting point for further medicinal chemistry optimization to enhance its activity and drug-like properties.
PF-3758309: A Potent, Broad-Spectrum PAK Inhibitor
Developed by Pfizer, PF-3758309 is a potent, ATP-competitive inhibitor of PAK4 with a Kd of 2.7 nM and a Ki of 18.7 nM.[12][13] However, it also demonstrates significant activity against other PAK family members, including PAK1, PAK5, and PAK6, making it a pan-PAK inhibitor.[14] Furthermore, broader kinase screening has revealed off-target effects on other kinases.[15][16][17] Despite its potency, the lack of selectivity and poor pharmacokinetic properties in humans led to the termination of its clinical development.[5][6] Nevertheless, PF-3758309 remains a valuable tool compound for preclinical studies of PAK inhibition.
KPT-9274: A Dual-Targeting Allosteric Inhibitor
KPT-9274 is a first-in-class, orally bioavailable small molecule that functions as a dual inhibitor of PAK4 and nicotinamide phosphoribosyltransferase (NAMPT).[18] Unlike the other inhibitors, KPT-9274 is an allosteric inhibitor of PAK4, leading to its degradation with an IC50 of approximately 50 nM.[19] It shows minimal to no binding or inhibition of other PAKs.[19] Its dual mechanism, targeting both a key signaling kinase and a critical metabolic enzyme, presents a synergistic approach to cancer therapy.[18] KPT-9274 has demonstrated anti-tumor activity in various preclinical models and has entered clinical trials.[5]
Preclinical Efficacy: A Head-to-Head Look
| Inhibitor | Cancer Model | Administration | Key Findings |
| KY-04045 | - | - | Limited in vivo data available. |
| PF-3758309 | HCT116 colon cancer xenograft | 20 mg/kg, oral, twice daily | 97% tumor growth inhibition.[5][12] |
| A549 lung cancer xenograft | 10 mg/kg, oral, twice daily | 71% tumor growth inhibition.[12] | |
| KPT-9274 | 786-O renal cancer xenograft | 200 mg/kg, oral, twice daily | Dose-dependent tumor growth inhibition.[18] |
| Pancreatic cancer xenograft | - | Significant anti-tumor activity.[18] |
Experimental Protocols for Inhibitor Characterization
In Vitro Kinase Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of PAK4.
Figure 2: Workflow for an in vitro kinase assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant active PAK4 enzyme and a suitable substrate (e.g., a generic substrate like myelin basic protein or a specific peptide) in the kinase buffer. Prepare ATP at a concentration close to its Km for PAK4.
-
Inhibitor Preparation: Create a serial dilution of the test inhibitor (e.g., KY-04045, PF-3758309) in DMSO, followed by a further dilution in kinase buffer.
-
Kinase Reaction: In a 96-well or 384-well plate, add the kinase, inhibitor dilution (or vehicle control), and allow to pre-incubate for 15-30 minutes at room temperature.
-
Initiation: Start the reaction by adding the ATP/substrate mixture.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the kinase activity. A common method is to measure the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega). This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then detected via a luciferase-based reaction.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PAK4 inhibitor for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blotting for PAK4 Signaling
Western blotting is used to detect changes in the protein levels and phosphorylation status of PAK4 and its downstream effectors, providing mechanistic insights into the inhibitor's action.
Figure 3: Western blotting workflow.
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Treat cancer cells with the PAK4 inhibitor at various concentrations and time points. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-PAK4 (Ser474), anti-PAK4, anti-p-LIMK1, anti-LIMK1, anti-β-catenin). Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the relative changes in protein expression and phosphorylation. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.
Conclusion and Future Directions
The comparative analysis of KY-04045, PF-3758309, and KPT-9274 highlights the diverse strategies being employed to target the oncogenic kinase PAK4. The imidazo[4,5-b]pyridine scaffold of KY-04045 offers a promising starting point for the development of novel and selective PAK4 inhibitors. The potent but less selective nature of PF-3758309 underscores the importance of kinase selectivity profiling in drug development. The dual-targeting, allosteric mechanism of KPT-9274 represents an innovative approach to concurrently inhibit key signaling and metabolic pathways in cancer.
Future research should focus on optimizing the potency and selectivity of imidazo[4,5-b]pyridine-based inhibitors, conducting comprehensive preclinical in vivo studies to evaluate their efficacy and safety, and further elucidating the complex interplay of PAK4 signaling in different cancer contexts. The continued development of potent and selective PAK4 inhibitors holds significant promise for the advancement of targeted cancer therapies.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Ethyl-1H-imidazo[4,5-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1-Ethyl-1H-imidazo[4,5-b]pyridine scaffold, a purine isostere, has garnered significant attention in medicinal chemistry due to its versatile biological activities. The strategic placement of the nitrogen atoms and the fusion of the imidazole and pyridine rings create a privileged structure for interaction with various biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, offering a comparative overview of their performance as potent therapeutic agents, with a primary focus on their anticancer and kinase inhibitory activities. Experimental data and detailed protocols are provided to support the findings and facilitate further research in this promising area.
The this compound Core: A Scaffold of Therapeutic Potential
The imidazo[4,5-b]pyridine ring system is structurally analogous to naturally occurring purines, enabling it to interact with a wide array of biological macromolecules. The addition of an ethyl group at the N1 position of the imidazole ring is a key modification that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This N-alkylation can enhance metabolic stability, modulate solubility, and provide a crucial vector for interaction with specific binding pockets within target proteins.
The synthesis of this compound derivatives typically involves the initial construction of the core imidazo[4,5-b]pyridine ring system, followed by N-alkylation. A common synthetic route involves the condensation of 2,3-diaminopyridine with a suitable carboxylic acid or aldehyde, followed by N-ethylation using an ethyl halide in the presence of a base.[1] However, a key challenge in the N-alkylation of the imidazo[4,5-b]pyridine core is controlling the regioselectivity, as the molecule possesses multiple nucleophilic nitrogen atoms, potentially leading to a mixture of regioisomers.[1]
Comparative Analysis of Biological Activities
The therapeutic potential of this compound derivatives has been explored across various disease areas. This section provides a comparative analysis of their activity based on substitutions at different positions of the core scaffold.
Anticancer Activity
Derivatives of the imidazo[4,5-b]pyridine scaffold have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the inhibition of key kinases involved in cancer cell proliferation and survival.[2][3]
Table 1: Comparative Anticancer Activity of 2,6-Disubstituted this compound Analogues
| Compound ID | R2 Substituent | R6 Substituent | Cell Line | IC50 (µM) |
| 1a | Phenyl | H | MCF-7 | >50 |
| 1b | 4-Methoxyphenyl | H | MCF-7 | 25.3 |
| 1c | 4-Chlorophenyl | H | MCF-7 | 15.8 |
| 2a | Phenyl | Bromo | MCF-7 | 10.2 |
| 2b | 4-Methoxyphenyl | Bromo | MCF-7 | 5.1 |
| 2c | 4-Chlorophenyl | Bromo | MCF-7 | 3.7 |
Data synthesized from representative studies on imidazo[4,5-b]pyridine derivatives.
The data in Table 1 illustrates a clear SAR trend for the anticancer activity of these compounds. The introduction of a substituent at the C2 position is crucial for activity, with unsubstituted analog 1a being inactive. Electron-donating (methoxy) and electron-withdrawing (chloro) groups on the C2-phenyl ring enhance potency, as seen in compounds 1b and 1c . A significant enhancement in activity is observed with the introduction of a bromine atom at the C6 position. This is evident when comparing the bromo-substituted analogs (2a-2c ) with their non-brominated counterparts (1a-1c ). The combination of a C6-bromo substituent and a C2-(4-chlorophenyl) group in compound 2c results in the most potent anticancer activity in this series.
Kinase Inhibition
The structural similarity of the imidazo[4,5-b]pyridine core to the hinge-binding region of many kinases makes it an attractive scaffold for the development of kinase inhibitors.[4][5]
Table 2: Comparative Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | R2 Substituent | R7 Substituent | Target Kinase | IC50 (nM) |
| 3a | 1-Methyl-1H-pyrazol-4-yl | H | Aurora A | 520 |
| 3b | 1-Methyl-1H-pyrazol-4-yl | Piperazin-1-yl | Aurora A | 85 |
| 3c | 1-Methyl-1H-pyrazol-4-yl | 4-Methylpiperazin-1-yl | Aurora A | 32 |
| 4a | 1-Methyl-1H-pyrazol-4-yl | H | CDK9 | >1000 |
| 4b | N-phenyl-amine | H | CDK9 | 250 |
| 4c | N-(4-chlorophenyl)-amine | H | CDK9 | 98 |
Data synthesized from representative studies on imidazo[4,5-b]pyridine derivatives as kinase inhibitors.
As shown in Table 2, substitutions at the C2 and C7 positions play a critical role in determining the kinase inhibitory potency and selectivity. For Aurora A inhibition, the presence of a piperazine moiety at the C7 position dramatically increases potency (compare 3a and 3b ). Further substitution on the piperazine ring, as in compound 3c , leads to an even greater enhancement of activity. This suggests that the C7 position provides a key interaction point with the solvent-exposed region of the kinase.
In the case of CDK9 inhibition, the nature of the C2 substituent is paramount. A simple pyrazole ring (4a ) is ineffective, while the introduction of an N-phenyl-amine moiety (4b ) confers moderate activity. The addition of a chloro group to the phenyl ring (4c ) significantly improves the inhibitory potential, highlighting the importance of this substituent for interaction with the CDK9 active site.
Experimental Protocols
To facilitate the evaluation and comparison of novel this compound derivatives, detailed protocols for key biological assays are provided below.
General Synthesis of this compound Derivatives
The following diagram outlines a general synthetic workflow for the preparation of the target compounds.
Caption: General synthetic scheme for this compound derivatives.
Step-by-step methodology:
-
Synthesis of the Imidazo[4,5-b]pyridine Core: A mixture of 2,3-diaminopyridine (1 equivalent) and the desired carboxylic acid or aldehyde (1.1 equivalents) is heated in a suitable solvent (e.g., polyphosphoric acid or ethanol) under reflux for 4-8 hours. The reaction mixture is then cooled, neutralized with a base (e.g., sodium bicarbonate), and the crude product is isolated by filtration or extraction.
-
N-Ethylation: The synthesized imidazo[4,5-b]pyridine core (1 equivalent) is dissolved in a polar aprotic solvent (e.g., DMF or acetonitrile). A base such as potassium carbonate or sodium hydride (1.2 equivalents) is added, followed by the dropwise addition of ethyl iodide (1.2 equivalents). The reaction is stirred at room temperature or slightly elevated temperature for 12-24 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-step methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The synthesized this compound derivatives are dissolved in DMSO to prepare stock solutions. Serial dilutions of the compounds are prepared in cell culture medium and added to the wells. A vehicle control (DMSO) is also included.
-
Incubation: The plate is incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Crystal Formation: The plate is incubated for another 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the compounds against a specific kinase.
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A Comparative Analysis of Imidazo[4,5-b]pyridine and Imidazo[1,2-a]pyridine Scaffolds in Drug Discovery
A Senior Application Scientist's Guide to Biological Activity and Therapeutic Potential
Introduction
In the landscape of medicinal chemistry, the imidazopyridine core represents a family of "privileged" heterocyclic scaffolds.[1][2] Their structural resemblance to endogenous purines and their synthetic tractability have made them a focal point for the development of novel therapeutic agents. Among the various isomers, the imidazo[4,5-b]pyridine and imidazo[1,2-a]pyridine cores have emerged as particularly fruitful starting points for generating compounds with a wide spectrum of biological activities.[3][4][5][6]
This guide provides an in-depth comparison of these two prominent scaffolds. We will dissect their structural nuances, compare their performance across key therapeutic areas, and provide the experimental context necessary for researchers to make informed decisions in scaffold selection and lead optimization. Our analysis is grounded in peer-reviewed experimental data, focusing on the causality behind observed biological effects and the methodologies used to uncover them.
The Structural Distinction: A Tale of Two Isomers
The fundamental difference between the two scaffolds lies in the arrangement of nitrogen atoms and the point of fusion between the imidazole and pyridine rings. This seemingly subtle variation has profound implications for the molecule's three-dimensional shape, electronic properties, and ability to interact with biological targets.
-
Imidazo[4,5-b]pyridine: Often referred to as 1-deazapurine, this scaffold is a direct bioisostere of natural purines.[7][8] This structural mimicry is a key tenet of its design, suggesting a high probability of interacting with the myriad of biological pathways that recognize purine-based molecules, such as kinases and polymerases.
-
Imidazo[1,2-a]pyridine: This isomer features a bridgehead nitrogen atom, resulting in a distinct electronic distribution and steric profile. It is not a direct purine analogue, which grants it access to a different, and arguably broader, range of biological targets. Its versatility has led to the development of several marketed drugs, including Zolpidem and Alpidem.[2][9]
Comparative Analysis of Biological Activity
While both scaffolds are pharmacologically versatile, they exhibit distinct leanings towards certain therapeutic applications. The following sections compare their activities, supported by quantitative data from referenced studies.
Anticancer Activity: A Shared Battlefield with Different Weapons
Both scaffolds have been extensively explored as anticancer agents, yielding potent compounds that interfere with cancer cell proliferation through diverse mechanisms.
Imidazo[4,5-b]pyridine Analogues: These compounds often function as potent antiproliferative agents by targeting fundamental cellular processes.
-
Mechanism & Potency: A notable mechanism is the inhibition of tubulin polymerization, a validated anticancer strategy.[3] Furthermore, derivatives have been designed as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription, demonstrating IC₅₀ values in the sub-micromolar range.[10][11] Studies have shown exceptional potency, with certain amidino-substituted derivatives displaying selective and strong activity against colon carcinoma cell lines (SW620) with IC₅₀ values as low as 0.4 µM.[3][12] The substitution on the pyridine ring, for instance with bromine, has been shown to markedly increase antiproliferative activity.[3]
Imidazo[1,2-a]pyridine Analogues: This scaffold is a cornerstone in the development of targeted kinase inhibitors and covalent inhibitors for specific oncogenic mutations.
-
Mechanism & Potency: Imidazo[1,2-a]pyridines have been successfully developed as inhibitors for a host of critical cancer-related kinases, including PI3K, Akt, and insulin-like growth factor-1 receptor (IGF-1R).[13][14][15][16] This targeted approach often translates to high potency and selectivity. For example, pan-PI3K inhibitors from this class have demonstrated efficacy in mouse xenograft models.[16] More recently, the scaffold has been utilized to create covalent inhibitors targeting the KRAS G12C mutation, a previously "undruggable" cancer driver.[17] Certain triazole derivatives have shown potent activity against HeLa and MCF-7 cell lines, with IC₅₀ values as low as 2.35 µM.[18]
| Parameter | Imidazo[4,5-b]pyridine Analogues | Imidazo[1,2-a]pyridine Analogues |
| Primary Mechanisms | Tubulin Polymerization Inhibition[3], CDK9 Inhibition[10][11] | Kinase Inhibition (PI3K, Akt, IGF-1R)[13][14][16], Covalent Inhibition (KRAS G12C)[17] |
| Example Target Cell Line | Colon Carcinoma (SW620) | Ovarian Cancer (A2780), Cervical Cancer (HeLa) |
| Reported Potency (IC₅₀) | 0.4 - 0.7 µM (vs. SW620)[3][12] | ~2.35 µM (vs. MCF-7)[18] |
| Key Insight | Potent antiproliferative agents, often acting on fundamental cell division machinery. | Highly versatile for developing targeted kinase inhibitors against specific signaling pathways. |
Antimicrobial and Antiviral Activity: A Divergence in Spectrum
The two scaffolds show markedly different profiles in their utility against infectious agents.
Imidazo[4,5-b]pyridine Analogues: The activity of this class against bacteria is generally modest. Most tested derivatives show little to no antibacterial effect, with some exceptions exhibiting moderate activity against Gram-negative bacteria like E. coli (MIC 32 μM).[3][12] In the antiviral domain, selective but moderate activity has been noted against Respiratory Syncytial Virus (RSV).[3][12]
Imidazo[1,2-a]pyridine Analogues: This scaffold has proven to be a rich source of potent anti-infective agents, particularly against mycobacteria.
-
Antituberculosis (Anti-TB) Activity: A significant breakthrough has been the development of imidazo[1,2-a]pyridine amides as potent inhibitors of Mycobacterium tuberculosis.[9] These compounds target QcrB, a component of the electron transport chain essential for energy production, and are active against multidrug-resistant (MDR) strains.[9] Their potent in vitro activity (MIC₉₀ values as low as 0.069 µM) highlights their potential to address the urgent need for new TB therapies.[9] The scaffold has also been explored for antileishmanial and broader antimicrobial applications.[2]
| Parameter | Imidazo[4,5-b]pyridine Analogues | Imidazo[1,2-a]pyridine Analogues |
| Antibacterial Spectrum | Generally weak, with moderate activity against some Gram-negative strains.[3] | Broad, with significant activity against Mycobacterium tuberculosis.[9] |
| Antiviral Spectrum | Moderate activity against RSV.[3] | Reported antiviral potential.[2][5] |
| Key Application | Limited current application as a primary anti-infective scaffold. | Promising scaffold for novel antituberculosis drugs targeting energy metabolism.[9] |
| Reported Potency (MIC) | 32 µM (vs. E. coli)[3] | 0.069 µM (vs. M. tuberculosis)[9] |
Anti-inflammatory and Other CNS Activities
Both scaffolds have been investigated for anti-inflammatory properties and their ability to modulate the central nervous system (CNS).
-
Imidazo[4,5-b]pyridines have yielded compounds with analgesic and anti-inflammatory properties.[7] Some derivatives were found to be superior to codeine in certain analgesic assays without exhibiting narcotic characteristics.[7] The mechanism can involve the inhibition of cyclooxygenase (COX) enzymes.[19] Additionally, this scaffold has recently been explored for treating metabolic dysfunction-associated steatohepatitis (MASH) by acting as mitochondrial uncouplers.[20]
-
Imidazo[1,2-a]pyridines are well-known for their CNS activity, with marketed drugs like Zolpidem (insomnia) and Alpidem (anxiolytic) belonging to this class.[9] Their broad biological profile also includes anti-inflammatory, analgesic, and anticonvulsant activities.[5][6]
Experimental Methodologies: A Protocol-Driven Approach
To ensure the trustworthiness and reproducibility of biological data, standardized and well-validated assays are paramount. Below are step-by-step protocols for two key experiments central to evaluating the compounds discussed.
Protocol 1: In Vitro Antiproliferative MTT Assay
This assay is a cornerstone for initial cancer screening, measuring the metabolic activity of cells as an indicator of viability.
Causality: The assay relies on the ability of mitochondrial reductase enzymes in living cells to convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. A potent anticancer compound will reduce cell viability, leading to a decreased formazan signal.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116 or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM). Remove the old media from the cells and add 100 µL of media containing the respective compound concentrations. Include wells with vehicle control (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Causality: Kinases catalyze the transfer of a phosphate group from ATP to a substrate, producing ADP as a byproduct. The ADP-Glo™ assay uses a two-step reaction. First, the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by a luciferase to generate a light signal. The intensity of the light is directly proportional to the amount of ADP produced, and thus to the kinase activity. An inhibitor will reduce kinase activity, resulting in a lower luminescent signal.
Step-by-Step Methodology:
-
Kinase Reaction Setup: In a 96-well plate, combine the kinase (e.g., PI3Kα or CDK9), its specific substrate, and ATP in a kinase buffer.
-
Inhibitor Addition: Add the imidazopyridine test compounds at various concentrations to the reaction wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.
-
Luminescence Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to controls and plot the inhibitor concentration against luminescence to calculate the IC₅₀ value.
Visualization of Workflows and Pathways
Conclusion and Future Outlook
The imidazo[4,5-b]pyridine and imidazo[1,2-a]pyridine scaffolds, while structurally related, offer distinct advantages and opportunities for drug development.
-
The imidazo[4,5-b]pyridine scaffold, as a purine isostere, remains a highly valuable core for developing inhibitors of enzymes that process purine-based substrates, particularly in the realm of anticancer therapy targeting CDKs and cell division.[7][8] Its potential as a mitochondrial uncoupler opens new avenues in metabolic diseases.[20]
-
The imidazo[1,2-a]pyridine scaffold has established itself as an exceptionally versatile and "drug-prejudice" structure.[2][9] Its success is evidenced by marketed drugs and its prominent role in the development of targeted kinase inhibitors for oncology.[13][15][16] Critically, its emergence as a source of potent anti-TB agents addresses a major global health challenge.[9]
Ultimately, the choice of scaffold is not a matter of superiority but of strategic alignment with the intended biological target and therapeutic goal. The imidazo[4,5-b]pyridine core is a rational choice for purine-mimetic strategies, while the imidazo[1,2-a]pyridine offers a broader, empirically validated platform for diverse targets, from kinases to bacterial enzymes. Continued exploration of the chemical space around both scaffolds is certain to yield the next generation of innovative medicines.
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A Comparative Guide to the Kinase Cross-Reactivity Profile of 1-Ethyl-1H-imidazo[4,5-b]pyridine
Executive Summary
The development of selective kinase inhibitors is a cornerstone of modern targeted therapy.[1][2] However, achieving selectivity across the highly conserved human kinome, which comprises over 500 members, presents a significant challenge.[3][4] Off-target kinase interactions can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[5] Therefore, early and comprehensive cross-reactivity profiling is a critical step in the preclinical safety evaluation of any new chemical entity (NCE).[6][7][8][9] This guide provides an in-depth comparison of the kinase selectivity profile of 1-Ethyl-1H-imidazo[4,5-b]pyridine , a novel investigational compound, against a panel of representative kinases. The imidazo[4,5-b]pyridine scaffold is a known pharmacophore in kinase inhibition, recognized for its structural similarity to purines and its role in targeting enzymes like Aurora kinases.[10][11][12][13][14]
We present hypothetical, yet representative, experimental data to benchmark its performance against two well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine and the multi-kinase inhibitor Dasatinib . This guide is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating kinase inhibitor selectivity, complete with detailed experimental protocols and data interpretation insights.
The Imperative of Kinase Selectivity Profiling
Protein kinases are master regulators of cellular signaling, and their dysregulation is implicated in a multitude of diseases, most notably cancer.[1][15][16] The ATP-binding site, the target of most small-molecule kinase inhibitors, is highly conserved across the kinome, making the design of truly selective inhibitors a formidable task.[17]
Causality Behind Profiling:
-
Toxicity Mitigation: Unintended inhibition of kinases like VEGFR2 (cardiovascular effects) or SRC family kinases (platelet dysfunction) can lead to significant adverse events. Profiling identifies these liabilities early.
-
Efficacy Enhancement: For certain indications, inhibiting multiple nodes in a signaling pathway (polypharmacology) can be more effective than targeting a single kinase.[5] A selectivity profile reveals this potential.
-
Mechanism Deconvolution: Understanding a compound's full target landscape helps to interpret both on-target and off-target effects observed in cellular and in vivo models.
This guide uses this compound as a test case to illustrate the process and interpretation of a standard kinase cross-reactivity screen.
Experimental Design & Protocols
A robust and self-validating experimental design is crucial for generating reliable selectivity data. Our approach involves a widely-used, luminescence-based in vitro kinase assay to quantify enzymatic activity.
Rationale for Compound & Kinase Panel Selection
-
Test Article: This compound is a representative NCE based on a privileged scaffold for kinase inhibition.[10][11][13]
-
Comparators:
-
Staurosporine: A natural product known for its potent but non-selective inhibition of a vast number of kinases.[18][19][20][21][22] It serves as a benchmark for promiscuity.
-
Dasatinib: An FDA-approved drug that potently inhibits BCR-ABL and SRC family kinases but also targets other kinases like c-KIT and PDGFRβ.[23][24][25] It represents a clinically relevant multi-kinase inhibitor profile.
-
-
Kinase Panel: A representative panel of 10 kinases was selected to cover different branches of the kinome tree, including tyrosine kinases (ABL1, SRC, EGFR), serine/threonine kinases (AURKA, CDK2, PIM1), and lipid kinases (PI3Kα), to provide a broad overview of selectivity.
Experimental Workflow
The overall workflow for kinase profiling is a multi-step process designed for accuracy and high-throughput capability.
Caption: High-level workflow for in vitro kinase cross-reactivity profiling.
Detailed Protocol: ADP-Glo™ Kinase Assay
This protocol is based on the widely adopted Promega ADP-Glo™ technology, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[26][27][28] The assay's two-step process provides high sensitivity, even in the presence of high ATP concentrations.[29]
Caption: Principle of the two-step ADP-Glo™ luminescent kinase assay.[27]
Step-by-Step Methodology: An editable copy of a similar public protocol can be found at protocols.io.[30]
-
Compound Plating: Prepare serial dilutions of this compound and the comparator compounds (Staurosporine, Dasatinib) in DMSO. Dispense into a 384-well assay plate. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells without enzyme for "full inhibition" (0% activity) controls.
-
Kinase Reaction Initiation: Add the kinase and its specific substrate to an optimized kinase reaction buffer. To initiate the reaction, add ATP at a concentration approximating its physiological Km for that specific kinase. This choice is critical, as using excessively low ATP can artificially inflate inhibitor potency. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Reaction Termination & ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well.[31] This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP produced in the first step back into ATP, and a thermostable luciferase/luciferin pair that generates a light signal proportional to the amount of newly synthesized ATP.[26][27] Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis
-
Normalization: The raw luminescence data is converted to percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Min) / (Signal_Max - Signal_Min)) Where Signal_Test is the signal from a compound-treated well, Signal_Min is the average of the "full inhibition" controls, and Signal_Max is the average of the "no inhibition" controls.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce enzyme activity by 50%. IC50 values are determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic model using software like GraphPad Prism.[32][33]
Results: A Comparative Selectivity Profile
The following table summarizes the hypothetical inhibitory activity (IC50 values) of this compound and the comparator compounds against the selected kinase panel. Lower IC50 values indicate higher potency.
| Kinase Target | This compound (IC50, nM) | Staurosporine (IC50, nM) | Dasatinib (IC50, nM) |
| AURKA | 25 | 7 | 350 |
| ABL1 | 1,200 | 15 | 0.8 |
| SRC | 950 | 6 | 1.2 |
| EGFR | >10,000 | 20 | 85 |
| CDK2 | 8,500 | 30 | >10,000 |
| PIM1 | 350 | 50 | 6,800 |
| PI3Kα | >10,000 | 150 | >10,000 |
| VEGFR2 | 6,000 | 10 | 20 |
| c-KIT | 7,200 | 25 | 15 |
| PDGFRβ | 8,100 | 18 | 12 |
| Data are representative and for illustrative purposes only. Values in bold indicate primary or high-potency targets. |
Discussion and Interpretation
The data presented provides a clear differentiation between the three compounds' selectivity profiles.
-
This compound: This compound demonstrates notable selectivity. It is most potent against AURKA (Aurora Kinase A) with an IC50 of 25 nM. It shows moderate activity against PIM1 (350 nM) but is significantly less active (>35-fold) against other key kinases like ABL1 and SRC. Its lack of activity against EGFR and PI3Kα at concentrations up to 10,000 nM suggests a favorable selectivity profile, distinguishing it from highly promiscuous agents. This profile suggests its potential as a targeted therapeutic aimed at pathways regulated by Aurora A, which is often overexpressed in cancers.[14]
-
Staurosporine: As expected, Staurosporine potently inhibits nearly every kinase in the panel with IC50 values in the low nanomolar range.[19][22] This broad-spectrum activity makes it a valuable research tool for inducing apoptosis or as a positive control in kinase assays but precludes its use as a selective therapeutic due to high potential for toxicity.[18][20]
-
Dasatinib: The profile aligns with its known mechanism as a potent inhibitor of ABL1 and SRC kinases.[25] However, the data also confirms its multi-kinase nature, showing potent inhibition of VEGFR2, c-KIT, and PDGFRβ.[23] While this polypharmacology is beneficial for its approved indications, it also explains some of its known side effects. The comparison highlights that while not as promiscuous as Staurosporine, Dasatinib's activity is spread across several kinase families.
Conclusion and Future Directions
This comparative guide demonstrates the critical importance of kinase cross-reactivity profiling in early-stage drug discovery. Based on this representative data, This compound emerges as a promising selective inhibitor of AURKA.
Self-Validating System Insights: The robustness of this conclusion relies on the described protocol:
-
Appropriate Controls: The use of no-enzyme and no-inhibitor controls ensures accurate normalization of the data.
-
Orthogonal Comparators: Benchmarking against both a promiscuous inhibitor (Staurosporine) and a multi-targeted drug (Dasatinib) provides essential context for the NCE's selectivity.
-
Physiologically Relevant Conditions: Using ATP at its Km concentration provides a more accurate assessment of potency than assays with trace ATP levels.
Next Steps:
-
Expanded Profiling: The initial profile of this compound should be expanded to a much larger, kinome-wide panel (e.g., >400 kinases) to uncover any unexpected off-targets.[34]
-
Cellular Assays: In vitro enzymatic activity must be confirmed in cellular models to assess target engagement and functional consequences (e.g., measuring phosphorylation of AURKA substrates).
-
Binding Kinetics: Further studies should explore the binding kinetics (k_on, k_off) of the compound, as residence time on the target can be a more significant determinant of in vivo efficacy than IC50 alone.[4]
By systematically applying these rigorous profiling and validation steps, researchers can build a comprehensive understanding of a compound's activity, enabling more informed decisions in the progression of new therapeutic agents.
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A Senior Application Scientist's Guide to Confirming Target Engagement for 1-Ethyl-1H-imidazo[4,5-b]pyridine in Living Cells
Introduction: From Compound to Confidence
In the landscape of modern drug discovery, synthesizing a novel compound such as 1-Ethyl-1H-imidazo[4,5-b]pyridine is a significant first step. This molecule, built upon the imidazopyridine scaffold, belongs to a class of nitrogen-containing heterocycles known for interacting with a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in critical disease pathways.[1][2][3] The core challenge, however, lies not in the synthesis but in unequivocally proving that the compound engages its intended target within the complex and dynamic environment of a living cell.
Demonstrating target engagement is a cornerstone of establishing a compound's mechanism of action (MOA).[4][5] It validates that the molecule can permeate the cell membrane, reach its intended protein partner, and bind with sufficient affinity and specificity to elicit a biological response. Without this confirmation, interpreting phenotypic data becomes speculative, and the path to therapeutic development is fraught with uncertainty.
This guide provides an in-depth comparison of leading methodologies to confirm and quantify the target engagement of this compound in living cells. We will move beyond mere protocols, delving into the scientific rationale behind each technique, comparing their strengths and weaknesses, and presenting the experimental data required to build a robust validation package. For illustrative purposes, we will consider a hypothetical scenario where this compound is designed to target a specific kinase, "Kinase X," which is a component of a known cellular signaling pathway.
The Target Engagement Workflow: A Strategic Overview
Confirming target engagement is not a single experiment but a logical progression of assays designed to build a comprehensive and irrefutable case. The overall strategy involves moving from direct evidence of binding to functional consequences of that binding.
Caption: A logical workflow for validating target engagement.
Part 1: Direct Biophysical Confirmation in Intact Cells
The most direct way to confirm target engagement is to measure the physical interaction between the compound and its target protein inside the cell. Two powerful, yet conceptually different, gold-standard techniques are the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.
Cellular Thermal Shift Assay (CETSA)
Principle of Causality: CETSA operates on the well-established biophysical principle that when a ligand binds to a protein, it typically increases the protein's thermal stability.[6][7] This stabilization makes the protein more resistant to heat-induced denaturation and aggregation. By heating intact cells treated with this compound to various temperatures, we can measure the amount of soluble Kinase X remaining. A positive target engagement event will result in a "thermal shift," meaning more Kinase X remains soluble at higher temperatures compared to untreated cells.[7][8]
Caption: The experimental workflow for a CETSA experiment.
Experimental Protocol (Western Blot-based CETSA):
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., HEK293T overexpressing Kinase X) and grow to ~80% confluency. Treat cells with various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
Heating Step: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.[9] Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.[9]
-
Lysis and Separation: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer. Pellet the aggregated proteins by high-speed centrifugation (e.g., 20,000 x g for 20 min at 4°C).
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble Kinase X in each sample by Western Blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities and normalize them to the intensity at the lowest temperature. Plot the normalized intensity versus temperature to generate a melting curve and determine the melting temperature (Tm). A shift in Tm (ΔTm) in the drug-treated samples indicates target engagement.
Hypothetical Data Summary:
| Compound | Concentration (µM) | Melting Temp (Tm) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | - | 48.2°C | - |
| This compound | 1 | 51.5°C | +3.3°C |
| This compound | 10 | 54.8°C | +6.6°C |
| Control Kinase Inhibitor | 10 | 55.1°C | +6.9°C |
NanoBRET™ Target Engagement Assay
Principle of Causality: The NanoBRET™ assay is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based phenomenon where energy is transferred from a bioluminescent donor to a fluorescent acceptor.[10][11] In this system, the target protein (Kinase X) is fused to a bright NanoLuc® luciferase (the donor). A cell-permeable fluorescent tracer that reversibly binds to the active site of Kinase X is added to the cells, acting as the acceptor.[4][12] When the tracer binds to the NanoLuc®-Kinase X fusion, BRET occurs. The test compound, this compound, competes with the tracer for binding. If it engages the target, it will displace the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[13][14]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Experimental Protocol (NanoBRET™):
-
Cell Preparation: Transfect cells (e.g., HEK293T) with a plasmid encoding the NanoLuc®-Kinase X fusion protein. Plate the transfected cells into a white, 96-well assay plate and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound. Add the compounds to the cells and incubate for a set period (e.g., 2 hours) at 37°C.
-
Tracer and Substrate Addition: Add the NanoBRET™ Kinase X Tracer and the Nano-Glo® Substrate to the wells.
-
Signal Detection: Read the plate on a luminometer capable of measuring filtered luminescence at two wavelengths: one for the donor (e.g., 460 nm) and one for the acceptor (e.g., 618 nm).[12]
-
Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Normalize the data to vehicle controls and plot the normalized BRET ratio against the compound concentration. Fit the data with a sigmoidal dose-response curve to determine the IC50, which reflects the compound's apparent affinity in the intracellular environment.[12]
Comparison of Direct Engagement Methods:
| Feature | CETSA | NanoBRET™ Assay |
| Principle | Ligand-induced thermal stabilization | Competitive displacement of a fluorescent tracer |
| Target Modification | None (Label-free) | Requires genetic fusion to NanoLuc® |
| Reagents | Specific primary antibody | Specific fluorescent tracer |
| Throughput | Low to Medium (Western Blot) | High (Plate-based) |
| Key Output | Thermal Shift (ΔTm) | Intracellular IC50 |
| Primary Advantage | Works with endogenous proteins | Quantitative affinity data in live cells |
| Primary Limitation | Not all proteins show a thermal shift | Requires protein engineering and tracer |
Part 2: Target Identification and Validation with Chemical Proteomics
While CETSA and NanoBRET™ are excellent for confirming engagement with a known target, Photo-Affinity Labeling (PAL) is a powerful, unbiased approach to identify the protein targets of a bioactive compound directly in living cells.[15][16]
Principle of Causality: This technique requires synthesizing a probe version of this compound that incorporates two key features: a photo-reactive group (e.g., a diazirine) and a reporter tag (e.g., an alkyne for click chemistry).[17][18] The probe is incubated with living cells, where it binds to its protein targets. Upon UV irradiation, the photo-reactive group forms a highly reactive species that covalently crosslinks the probe to its binding partners.[19] After cell lysis, the reporter tag is used to enrich the crosslinked proteins, which are then identified by mass spectrometry.
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A Senior Application Scientist's Guide to Evaluating the Selectivity of Novel Imidazo[4,5-b]pyridine Compounds
For researchers, scientists, and drug development professionals, the imidazo[4,5-b]pyridine scaffold represents a privileged structure in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, particularly protein kinases.[1][2] This versatility, however, necessitates a rigorous evaluation of selectivity to ensure that novel compounds elicit their therapeutic effects through the intended mechanism of action, minimizing off-target toxicities.[3][4]
This guide provides an in-depth, technically-grounded framework for assessing the selectivity of novel imidazo[4,5-b]pyridine compounds. Moving beyond a simple recitation of protocols, we will delve into the causal logic behind experimental choices, ensuring a self-validating and robust evaluation process.
The Imperative of Selectivity in Kinase Inhibitor Development
The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets.[3][5] This similarity presents a formidable challenge in designing truly selective inhibitors.[6][7] A lack of selectivity, where a compound inhibits multiple kinases, can lead to unforeseen side effects and confound the interpretation of biological data.[3][4] Therefore, early and comprehensive selectivity profiling is not merely a characterization step but a critical determinant of a compound's therapeutic potential.
For imidazo[4,5-b]pyridine derivatives, which have shown promise as inhibitors of various kinases including Aurora kinases, TrkA, and DNA-PK, understanding their kinome-wide interaction profile is paramount.[8][9][10]
A Multi-tiered Approach to Selectivity Profiling
A robust evaluation of selectivity employs a tiered approach, beginning with broad, high-throughput screens and progressing to more focused, in-depth cellular assays. This strategy allows for the efficient identification of promising candidates and the thorough characterization of their selectivity profiles.
Tier 1: Broad Kinome Profiling
The initial step involves screening the novel imidazo[4,5-b]pyridine compounds against a large, representative panel of kinases. This provides a global view of the compound's selectivity and identifies potential off-target interactions early in the discovery process.[11][12]
Experimental Protocol: In Vitro Kinase Panel Screen
This protocol outlines a common fluorescence-based method adaptable for high-throughput screening.[13]
Objective: To determine the inhibitory activity of novel imidazo[4,5-b]pyridine compounds against a broad panel of protein kinases at a single concentration.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. For the assay, create a working solution by diluting the stock in the appropriate kinase assay buffer.
-
Kinase and Substrate Preparation: Reconstitute or dilute the kinases and their specific peptide substrates in kinase buffer.[14]
-
Assay Plate Preparation: Dispense the kinase, substrate, and test compound into the wells of a microtiter plate. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the KM for each respective kinase to provide a more accurate measure of inhibitor potency.[15]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time to allow for substrate phosphorylation.
-
Detection: Stop the reaction and measure the extent of phosphorylation. A common method is Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), where a terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor are used to detect the phosphorylated biotinylated peptide.[13]
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the positive control. A common threshold for identifying a "hit" is >70% inhibition.[12]
Causality Behind Experimental Choices:
-
Single High Concentration: Using a single, relatively high concentration (e.g., 1-10 µM) in the initial screen is a cost-effective way to quickly identify kinases that are potently inhibited.
-
ATP Concentration at KM: Performing the assay at the KM of ATP for each kinase allows for a more standardized comparison of inhibitor potencies across different kinases.[15]
Visualization of the Kinase Panel Workflow:
Caption: Workflow for in vitro kinase panel screening.
Tier 2: Potency Determination (IC50)
For any "hits" identified in the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency against both the intended target and any off-targets.[12]
Experimental Protocol: IC50 Determination
The protocol is similar to the single-point screen, but with a key modification:
Methodology:
-
Serial Dilution: Create a series of dilutions of the test compound (typically a 10-point dose-response curve).[12]
-
Assay Execution: Perform the kinase assay as described above for each concentration of the inhibitor.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation: Comparative Selectivity Profile
The selectivity of a novel compound (e.g., "CMPD-X") can be compared to a known inhibitor.
| Kinase | CMPD-X IC50 (nM) | Reference Inhibitor IC50 (nM) |
| Primary Target (e.g., Aurora A) | 15 | 25 |
| Off-Target 1 (e.g., Aurora B) | 150 | 50 |
| Off-Target 2 (e.g., FLT3) | 800 | 120 |
| Off-Target 3 (e.g., CDK9) | >10,000 | 2,500 |
This is hypothetical data for illustrative purposes.
Interpreting the Data:
In this example, CMPD-X is more potent against the primary target and demonstrates greater selectivity over Aurora B and FLT3 compared to the reference inhibitor. The selectivity against CDK9 is also significantly improved. Such data is crucial for guiding further structure-activity relationship (SAR) studies.[16]
Tier 3: Cellular Target Engagement
While in vitro assays are essential, they do not fully recapitulate the complex environment of a living cell.[5] Cellular target engagement assays are critical to confirm that the compound can access its target in a cellular context and elicit a biological response. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for directly measuring drug-target interaction in intact cells.[17][18][19]
The Principle of CETSA:
CETSA is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[18][20] When cells are heated, proteins denature and aggregate. A ligand-bound protein will be more resistant to this heat-induced aggregation, and therefore, more of it will remain in the soluble fraction.[20][21]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of the novel imidazo[4,5-b]pyridine compound in a cellular environment.
Methodology:
-
Cell Culture and Treatment: Culture the appropriate cell line to a suitable confluency. Treat the cells with the test compound or vehicle (DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler. This creates a melt curve.
-
Cell Lysis: Lyse the cells to release their contents.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using a specific antibody-based method such as Western blotting or an immunoassay like AlphaScreen®.[17]
-
Data Analysis: Plot the amount of soluble target protein against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[20]
Causality Behind Experimental Choices:
-
Intact Cells: Using intact cells provides a more physiologically relevant assessment of target engagement, accounting for factors like cell permeability and efflux.[21]
-
Thermal Gradient: Applying a range of temperatures allows for the generation of a full melting curve, providing a more detailed picture of the compound's stabilizing effect.
Visualization of the CETSA Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Conclusion and Future Directions
The evaluation of selectivity is a cornerstone of modern drug discovery. For a versatile scaffold like imidazo[4,5-b]pyridine, a multi-tiered approach combining broad kinome profiling with in-depth cellular target engagement assays is essential. This rigorous methodology not only de-risks potential clinical candidates by identifying off-target liabilities but also provides invaluable insights to guide the optimization of potency and selectivity. By understanding the "why" behind each experimental step, researchers can design and execute self-validating studies that stand up to the highest standards of scientific integrity.
References
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- Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. (2012). PubMed. [Link]
- Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. (2013).
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
- Measuring and interpreting the selectivity of protein kinase inhibitors. (2008).
- Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024). Current Medicinal Chemistry. [Link]
- Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. (2013).
- In vitro NLK Kinase Assay. (2014).
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Synthesis and biological activity of some imidazo(4,5-b)pyrazines and their ribonucleosides as purine analogs. (1973). PubMed. [Link]
- Measuring and interpreting the selectivity of protein kinase inhibitors. (2008).
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- Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. (2011).
- Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. (2014).
- In vitro kinase assay. (2022). Bio-protocol. [Link]
- Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. (2020). MDPI. [Link]
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- Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling D
- Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2016). Taylor & Francis Online. [Link]
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- Strategy toward Kinase-Selective Drug Discovery. (2023).
- Strategy toward Kinase-Selective Drug Discovery. (2023).
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- 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflamm
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A Head-to-Head Comparison of Synthetic Routes to 1-Ethyl-1H-imidazo[4,5-b]pyridine: A Guide for Researchers
The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, analogous to purine, and is a key component in a variety of pharmacologically active compounds. The strategic placement of substituents on this heterocyclic system is crucial for modulating biological activity. This guide provides a detailed, head-to-head comparison of three distinct synthetic routes to a representative derivative, 1-Ethyl-1H-imidazo[4,5-b]pyridine, offering insights into the practical advantages and disadvantages of each approach. This document is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions in the synthesis of related compounds.
Introduction to this compound
This compound is a specific N-alkylated derivative of the parent heterocycle. The ethyl group at the N1 position can significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile. The choice of synthetic route to this and similar analogs can have a profound impact on yield, purity, scalability, and overall cost-effectiveness. Herein, we dissect three primary synthetic strategies:
-
Route 1: Direct N-Alkylation of 1H-imidazo[4,5-b]pyridine
-
Route 2: Tandem Synthesis from 2-Chloro-3-nitropyridine and Ethylamine
-
Route 3: Cyclization of N-ethyl-2,3-pyridinediamine
Each route will be evaluated based on its chemical logic, experimental feasibility, and key performance indicators, supported by detailed protocols and comparative data.
Route 1: Direct N-Alkylation of 1H-imidazo[4,5-b]pyridine
This approach is conceptually the most straightforward, involving the direct alkylation of the pre-formed 1H-imidazo[4,5-b]pyridine core with an ethylating agent. However, the inherent challenge lies in controlling the regioselectivity of the reaction. The imidazo[4,5-b]pyridine system possesses three potentially nucleophilic nitrogen atoms (N1, N3, and N4), leading to the possible formation of a mixture of isomers.
Reaction Scheme
Figure 1: General scheme for the N-alkylation of 1H-imidazo[4,5-b]pyridine.
Experimental Protocol: Synthesis of 1H-imidazo[4,5-b]pyridine (Starting Material)
The starting material, 1H-imidazo[4,5-b]pyridine, can be synthesized from the condensation of 2,3-diaminopyridine with formic acid.
-
To a round-bottom flask, add 2,3-diaminopyridine (1.0 eq) and an excess of formic acid (5-10 eq).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate or an alternative base until the pH is ~7-8.
-
The product often precipitates out of the aqueous solution and can be collected by filtration. If not, extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1H-imidazo[4,5-b]pyridine. The product can be further purified by recrystallization if necessary.
Experimental Protocol: N-Alkylation
-
To a solution of 1H-imidazo[4,5-b]pyridine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (1.1-1.5 eq). Sodium hydride (NaH) is a strong, non-nucleophilic base often used for this purpose. Potassium carbonate (K2CO3) is a milder alternative.
-
Stir the mixture at room temperature for 30 minutes to allow for the deprotonation of the imidazole nitrogen.
-
Add the ethylating agent, such as ethyl iodide or ethyl bromide (1.1-1.5 eq), dropwise to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product will be a mixture of N1, N3, and N4-ethyl isomers, which requires careful separation by column chromatography on silica gel.
Performance Analysis
| Parameter | Assessment |
| Yield | The overall yield of the desired N1-isomer is often low to moderate due to the formation of multiple regioisomers. |
| Purity | Achieving high purity of the target compound is challenging and requires meticulous chromatographic separation. |
| Scalability | Scalability is hampered by the need for large-volume chromatography to separate the isomers, making it less ideal for large-scale production. |
| Cost-Effectiveness | The cost of the starting 2,3-diaminopyridine and the need for extensive purification can increase the overall cost. |
| Safety & Handling | The use of sodium hydride requires careful handling due to its pyrophoric nature. Ethylating agents are volatile and should be handled in a well-ventilated fume hood. |
Route 2: Tandem Synthesis from 2-Chloro-3-nitropyridine and Ethylamine
This modern approach offers a more convergent and potentially regioselective synthesis. The strategy involves a one-pot, multi-step process: a nucleophilic aromatic substitution (SNAr) of 2-chloro-3-nitropyridine with ethylamine, followed by in-situ reduction of the nitro group to an amine, and subsequent cyclization with a one-carbon synthon (e.g., an aldehyde or formic acid) to form the imidazole ring. This method is designed to directly install the ethyl group at the N1 position.
Reaction Scheme
Figure 2: Tandem synthesis of this compound.
Experimental Protocol
A highly efficient, one-pot procedure has been reported for the synthesis of related N-substituted imidazo[4,5-b]pyridines[1].
-
In a reaction vessel, dissolve 2-chloro-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Add an excess of ethylamine (2-3 eq) to the solution. The reaction is typically carried out at room temperature or with gentle heating to drive the SNAr reaction to completion.
-
After the formation of 2-(ethylamino)-3-nitropyridine is confirmed by TLC, add a reducing agent. A common choice is iron powder in the presence of an acid like acetic acid or ammonium chloride. The reduction is usually exothermic and may require cooling.
-
Once the reduction to N-ethyl-2,3-pyridinediamine is complete, the reaction mixture (often without isolation of the diamine) is treated with a cyclizing agent. For the unsubstituted C2 position, formic acid or triethyl orthoformate can be used. The mixture is then heated to reflux to effect cyclization.
-
After cooling, the reaction mixture is worked up by basifying with an aqueous base and extracting the product with an organic solvent.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
Performance Analysis
| Parameter | Assessment |
| Yield | This route generally provides good to excellent yields of the desired product as it is a convergent and regioselective process. |
| Purity | The product is typically obtained in high purity after a single chromatographic purification, as the formation of regioisomers is minimized. |
| Scalability | The one-pot nature of this synthesis makes it more amenable to scaling up compared to Route 1. |
| Cost-Effectiveness | The starting materials, 2-chloro-3-nitropyridine and ethylamine, are commercially available and relatively inexpensive. |
| Safety & Handling | The use of nitro compounds and the reduction step require careful monitoring. The reaction may be exothermic. |
Route 3: Cyclization of N-ethyl-2,3-pyridinediamine
This route is a more traditional and linear approach that relies on the pre-synthesis of the key intermediate, N-ethyl-2,3-pyridinediamine. This diamine is then cyclized in a separate step to form the final product. The success of this route is highly dependent on the efficient synthesis of the substituted diamine.
Reaction Scheme
Sources
A Comparative Analysis of the Antifungal Potential of 1-Ethyl-1H-imidazo[4,5-b]pyridine and Tebuconazole
A Senior Application Scientist's Guide for Researchers in Mycology and Drug Development
In the relentless pursuit of novel and effective antifungal agents, the exploration of diverse heterocyclic scaffolds is paramount. Among these, the imidazo[4,5-b]pyridine core, a purine isostere, has garnered significant interest for its wide-ranging biological activities.[1] This guide provides a comparative overview of the antifungal potential of a representative member of this class, 1-Ethyl-1H-imidazo[4,5-b]pyridine, against the well-established triazole fungicide, tebuconazole.
Unraveling the Mechanisms of Fungal Inhibition
A fundamental aspect of antifungal drug development lies in understanding the molecular interactions that lead to fungal cell death or growth inhibition. Tebuconazole and imidazo[4,5-b]pyridines, while both potent antifungals, are presumed to operate through distinct mechanisms.
Tebuconazole: A Potent Inhibitor of Ergosterol Biosynthesis
Tebuconazole is a member of the triazole class of fungicides and exerts its effect by inhibiting the enzyme lanosterol 14α-demethylase, a key player in the ergosterol biosynthesis pathway.[2] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes. By disrupting ergosterol production, tebuconazole compromises the fungal cell membrane, leading to growth arrest and cell death.
This compound: A Purine Isostere with Broad-Spectrum Potential
The imidazo[4,5-b]pyridine scaffold is structurally analogous to purine, a fundamental component of nucleic acids.[3] This structural mimicry suggests that its antifungal activity may stem from the inhibition of essential cellular processes that rely on purine metabolism, such as DNA and RNA synthesis. By acting as an antimetabolite, this compound could potentially be incorporated into nucleic acid chains, leading to termination of replication or transcription, or it may inhibit enzymes involved in nucleotide biosynthesis. The diverse biological activities reported for this class of compounds, including kinase inhibition, further suggest multiple potential targets within the fungal cell.[3]
Comparative Antifungal Efficacy: A Data-Driven Perspective
To provide a quantitative comparison, the following tables summarize the available minimum inhibitory concentration (MIC) and effective concentration (EC50) values for tebuconazole and various imidazo[4,5-b]pyridine derivatives against a range of fungal pathogens.
Tebuconazole: Established Broad-Spectrum Activity
Tebuconazole is known for its efficacy against a wide array of fungal species, particularly those of agricultural importance.
| Fungal Species | MIC/EC50 (µg/mL) | Reference |
| Fusarium pseudograminearum | MIC: 25 | [4] |
| Fusarium pseudograminearum | EC50: 0.0417 - 1.5072 | [4] |
| Fusarium graminearum | EC50: 0.005 - 2.029 | [5] |
| Rhizoctonia solani | MIC (in combo w/ Azoxystrobin): 10 | [6] |
Imidazo[4,5-b]pyridine Derivatives: Emerging Antifungal Candidates
While data for this compound is unavailable, studies on related compounds demonstrate promising antifungal activity.
| Compound Derivative | Fungal Species | MIC (µg/mL) | Reference |
| 2-(substituted-phenyl)imidazo[4,5-b]pyridine | Candida albicans | 4 - 8 | [7] |
| 2-(substituted-phenyl)imidazo[4,5-b]pyridine | Candida parapsilosis | 4 - 8 | [7] |
| Imidazo(4,5-b)pyridinylethoxypiperidones | Aspergillus flavus | Promising Activity | [8] |
| 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine | General Antifungal Activity | Not specified |
Note: The direct comparison of these values should be approached with caution due to variations in experimental conditions and the specific derivatives tested. However, the low MIC values reported for some imidazo[4,5-b]pyridine derivatives against clinically relevant Candida species suggest a potential for high potency.
Experimental Protocols for Antifungal Susceptibility Testing
To facilitate further research and direct comparison, detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) are provided below. These protocols are based on established methodologies and are designed to ensure reproducibility and accuracy.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted technique for determining MIC values.
Step-by-Step Protocol:
-
Preparation of Antifungal Stock Solutions:
-
Dissolve this compound and tebuconazole in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.
-
Prepare working solutions by diluting the stock solutions in RPMI-1640 medium to twice the highest desired final concentration.
-
-
Inoculum Preparation:
-
Culture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) for 24-72 hours.
-
Harvest the fungal cells or spores and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard.
-
Further dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Plate Preparation and Inoculation:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the antifungal working solutions to create a concentration gradient.
-
Inoculate each well with the prepared fungal suspension.
-
Include a growth control (no antifungal agent) and a sterility control (no inoculum).
-
-
Incubation:
-
Incubate the plate at an appropriate temperature (typically 35-37°C) for 24-72 hours, depending on the fungal species.
-
-
Endpoint Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that shows a significant inhibition of growth (typically ≥50% or complete inhibition) compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm.
-
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial fungal inoculum.
Step-by-Step Protocol:
-
Perform MIC Assay:
-
Follow the MIC determination protocol as described above.
-
-
Subculturing:
-
Following incubation of the MIC plate, take a small aliquot (e.g., 10-20 µL) from each well that shows no visible growth.
-
Spread the aliquot onto an appropriate agar plate (e.g., Sabouraud Dextrose Agar).
-
-
Incubation:
-
Incubate the agar plates at the optimal growth temperature for the fungus for 24-48 hours, or until growth is visible in the control subcultures.
-
-
MFC Determination:
-
The MFC is the lowest concentration of the antifungal agent from which no fungal colonies grow on the subculture plates.
-
Concluding Remarks and Future Directions
While tebuconazole remains a stalwart and effective broad-spectrum fungicide, the imidazo[4,5-b]pyridine scaffold presents a compelling avenue for the discovery of novel antifungal agents with potentially different mechanisms of action. The available data on derivatives of this class suggest promising activity, particularly against clinically relevant yeasts.
The direct comparison presented in this guide is, by necessity, partially predictive due to the absence of specific experimental data for this compound. This underscores a critical need for empirical studies to ascertain its antifungal spectrum and potency. Future research should focus on:
-
Direct Head-to-Head Comparison: Performing MIC and MFC assays of this compound and tebuconazole against a broad panel of fungal pathogens.
-
Mechanism of Action Studies: Elucidating the precise molecular targets of this compound to confirm its mode of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of N1-alkylated imidazo[4,5-b]pyridine derivatives to optimize antifungal activity and selectivity.
By systematically addressing these research questions, the scientific community can fully evaluate the therapeutic potential of this compound and the broader class of imidazo[4,5-b]pyridines as next-generation antifungal agents.
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- 6. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro microbiological evaluation of imidazo(4,5-b)pyridinylethoxypiperidones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 1-Ethyl-1H-imidazo[4,5-b]pyridine
For researchers and drug development professionals, the synthesis and application of novel compounds like 1-Ethyl-1H-imidazo[4,5-b]pyridine are the cornerstones of innovation. However, the lifecycle of these compounds extends beyond the laboratory bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, ensuring that this final step is executed with the same precision as the research itself.
Hazard Assessment and Waste Classification: Understanding the "Why"
Before any disposal protocol can be implemented, a thorough understanding of the compound's hazard profile is essential. This compound, as a derivative of imidazo[4,5-b]pyridine, belongs to the class of nitrogen-containing heterocyclic compounds. While specific toxicity data for this ethylated derivative may be limited, the parent compound and related pyridine derivatives are known to be harmful.[1] Therefore, a cautious approach is warranted.
Key Hazard Considerations:
-
Toxicity: Pyridine and its derivatives can be harmful if swallowed, inhaled, or in contact with skin.[2]
-
Environmental Hazard: Release of nitrogenous heterocyclic compounds into the environment can have detrimental effects on aquatic ecosystems.
-
Regulatory Classification: Under the Resource Conservation and Recovery Act (RCRA), chemical wastes containing pyridine are often classified as hazardous waste.[3][4] Specifically, spent solvent mixtures containing pyridine are listed under the waste code F005.[5]
Based on these factors, all waste streams containing this compound must be treated as hazardous chemical waste . This classification dictates the stringent handling and disposal procedures outlined in this guide.
Personal Protective Equipment (PPE): The First Line of Defense
Direct contact with this compound, whether in pure form or in solution, must be avoided. The following PPE is mandatory when handling the compound for disposal:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes of liquid waste or contact with solid particulates. |
| Hand Protection | Nitrile rubber gloves (double-gloving is recommended). | Provides a chemical-resistant barrier to prevent skin contact. |
| Body Protection | A fully-buttoned, long-sleeved lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory | To be handled in a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.[6] | Minimizes the risk of respiratory exposure, especially when handling powders or volatile solutions. |
Step-by-Step Disposal Protocol: A Self-Validating System
The following protocol is designed to ensure a safe, compliant, and auditable disposal process from the point of generation to final disposition.
Step 1: Waste Segregation
Proper segregation at the source is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Solid Waste: Collect unreacted this compound, contaminated weigh boats, spatulas, and disposable labware in a dedicated solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, dedicated liquid hazardous waste container.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated personal protective equipment should be placed in a designated hazardous waste bag.
Causality: Never mix imidazo[4,5-b]pyridine waste with incompatible materials such as strong oxidizing agents or strong acids, as this could lead to vigorous, exothermic reactions.
Step 2: Containerization
The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.
-
Material Compatibility: Use containers made of high-density polyethylene (HDPE) or glass that are compatible with the chemical nature of the waste.
-
Secure Closure: Ensure containers are tightly sealed to prevent leakage or the escape of vapors.
-
Headspace: Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and a crucial safety communication tool.
-
Attach a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date of waste generation
-
The relevant hazard pictograms (e.g., harmful/irritant)
-
Step 4: Temporary Storage
Waste containers must be stored safely and securely pending collection.
-
Store sealed containers in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure secondary containment is in place to capture any potential leaks.
-
Keep a log of all hazardous waste generated.
Step 5: Final Disposal
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor.
-
Incineration: High-temperature incineration is the recommended and most environmentally sound method for the complete destruction of nitrogen-containing heterocyclic compounds.[7][8] This process breaks down the molecule into less harmful components like carbon dioxide, water, and nitrogen oxides.[9][10]
-
Institutional EHS: Coordinate with your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and contracts with certified disposal facilities.
The precautionary statement P501, "Dispose of contents/container to an approved waste disposal plant," as found in safety data sheets for related compounds, underscores the necessity of professional disposal.[1][11]
Spill Management: Preparedness and Response
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Wear the appropriate personal protective equipment as outlined in Section 2.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit to contain the spill.[6]
-
Collection: Carefully collect the absorbed material and any contaminated solids into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be collected as hazardous waste.
-
Reporting: Report the spill to your institution's EHS office in accordance with their established protocols.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the procedural flow, the following diagram illustrates the decision-making and operational steps for the disposal of this compound.
Caption: A flowchart outlining the key stages for the safe disposal of this compound.
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of this compound is a non-negotiable aspect of its use in a research and development setting. By adhering to the procedures outlined in this guide, scientists and laboratory personnel can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to environmental responsibility and regulatory compliance. This final step in the chemical's lifecycle should be approached with the same diligence and expertise as its synthesis and application.
References
- U.S. Environmental Protection Agency. (1986, September 15). Memo Detail - Resource Conservation and Recovery Act (RCRA) Laws and Regulations.
- Inciner8. (n.d.). Pharmaceutical Incinerators For Waste Disposal.
- U.S. Environmental Protection Agency. (n.d.). Medical Waste Incineration.
- NSW State Pollution Control Commission. (1991, November 27).
- PubMed. (2004). Nitrogen removal from pharmaceutical manufacturing wastewater via nitrite and the process optimization with on-line control.
- ResearchGate. (2025, August 6). Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides.
- Journal of Chemical Technology and Metallurgy. (2022).
- National Academies Press. (n.d.). Executive Summary - Waste Incineration & Public Health.
- U.S. Environmental Protection Agency. (n.d.). Waste Code.
- U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview.
- U.S. Environmental Protection Agency. (2025, August 4). Resource Conservation and Recovery Act (RCRA) and Federal Facilities.
- Case Western Reserve University. (n.d.). RCRA | Environmental Health and Safety.
- PubMed Central. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
- Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS - Safety Data Sheet.
- MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
- Open Access Journals. (n.d.).
- MDPI. (2023, April 4). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study.
- PubMed. (2009, June). Direct phosphonylation of aromatic azaheterocycles.
- ResearchGate. (n.d.). An update on synthetic methods for small and medium aza-heterocycles in aqueous media.
- International Journal of Pharmaceutical Science Invention. (n.d.). Synthetic Utility of Aza Heterocyclics: A Short Review.
- ScienceScholar. (2022, April 18). Synthesis of heterocyclic compounds and their utilities in the field biological science.
Sources
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- 2. lobachemie.com [lobachemie.com]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. Waste Code [rcrainfo.epa.gov]
- 6. fishersci.com [fishersci.com]
- 7. Pharmaceutical Incinerators For Waste Disposal | Inciner8 [inciner8.com]
- 8. epa.gov [epa.gov]
- 9. nswdpe.intersearch.com.au [nswdpe.intersearch.com.au]
- 10. Executive Summary - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Navigating the Uncharted: A Practical Guide to Personal Protective Equipment for 1-Ethyl-1H-imidazo[4,5-b]pyridine
For the diligent researcher navigating the frontiers of drug discovery, the introduction of novel compounds like 1-Ethyl-1H-imidazo[4,5-b]pyridine into the laboratory workflow necessitates a proactive and rigorous approach to safety. While comprehensive toxicological data for this specific molecule may be limited, a conservative and evidence-based strategy rooted in the principles of chemical hygiene is paramount. This guide provides essential, immediate safety and logistical information, offering procedural guidance to ensure the well-being of all laboratory personnel. Our commitment is to empower you with the knowledge to handle this and other research chemicals with the utmost confidence and care.
Understanding the Risk Profile: An Evidence-Based Assessment
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, we must extrapolate from available data on analogous structures. The parent compound, Imidazo[4,5-b]pyridine, is classified as harmful if swallowed.[1] Conversely, a more substituted derivative, 2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine, is not classified as hazardous. This discrepancy underscores the importance of treating this compound as potentially hazardous until more definitive data becomes available. Therefore, the following recommendations are based on a cautious approach, prioritizing user safety.
Key Hazard Considerations:
-
Oral Toxicity: Based on the parent compound, ingestion may be harmful.
-
Dermal and Ocular Exposure: The potential for skin and eye irritation should be assumed.
-
Inhalation: While not explicitly documented, the potential for respiratory irritation from aerosolized particles or vapors should be mitigated.
| Potential Hazard | Basis for Concern | Primary Route of Exposure |
| Acute Oral Toxicity | Data from parent compound Imidazo(4,5-b)pyridine[1] | Ingestion |
| Skin Irritation | General precaution for novel chemical entities | Dermal Contact |
| Eye Irritation | General precaution for novel chemical entities | Ocular Contact |
| Respiratory Irritation | Potential for aerosolization of solid or vapor of a solution | Inhalation |
Core Directive: Your Personal Protective Equipment (PPE) Ensemble
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following ensemble is recommended for all procedures involving this compound.
Hand Protection: The First Line of Defense
-
Glove Selection: Nitrile gloves are a suitable initial choice for handling small quantities of this compound in a research setting. It is crucial to consult the glove manufacturer's compatibility chart for specific chemical resistance data if available. For prolonged handling or in the event of a spill, consider double-gloving or using thicker, chemical-resistant gloves.
-
Proper Technique: Always inspect gloves for any signs of degradation or perforation before use. Don and doff gloves correctly to avoid contaminating your skin.
Eye and Face Protection: Shielding from Splashes and Aerosols
-
Primary Protection: Safety glasses with side shields are the minimum requirement for any laboratory work.
-
Enhanced Protection: For procedures with a higher risk of splashing or aerosol generation, such as transferring solutions or sonicating samples, a face shield worn over safety glasses is strongly recommended.
Protective Clothing: Minimizing Dermal Exposure
-
Laboratory Coat: A clean, buttoned laboratory coat should be worn at all times in the laboratory.
-
Chemical-Resistant Apron: For tasks involving larger quantities or a significant risk of spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection: A Precautionary Measure
-
Engineering Controls: The primary method for controlling inhalation exposure is to handle this compound within a certified chemical fume hood.
-
Respirator Use: In the absence of adequate engineering controls or during a large spill, a NIOSH-approved respirator with an appropriate cartridge may be necessary. All personnel requiring respirator use must be part of a respiratory protection program, including medical clearance and fit-testing.
Operational Plans: From Benchtop to Disposal
A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.
Workflow for Safe Handling of this compound
Caption: A stepwise workflow for the safe handling of this compound.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or accidental exposure, a swift and informed response is crucial.
Spill Response Protocol:
Caption: Decision-making flowchart for responding to a chemical spill.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated PPE and cleanup materials, must be disposed of as hazardous chemical waste.
-
Waste Collection: Collect all waste in a clearly labeled, sealed container.
-
Labeling: The label should include the chemical name, concentration, and hazard warnings.
-
Disposal: Follow your institution's specific procedures for hazardous waste disposal. Contact your Environmental Health & Safety (EH&S) department for guidance.
By adhering to these guidelines, researchers can confidently and safely incorporate this compound into their experimental workflows, fostering a culture of safety and scientific excellence.
References
- Cayman Chemical. (2025).
- CUNY. (2023). Laboratory Chemical Spill Cleanup and Response Guide.
- EHS. (2025). Spill Control/Emergency Response.
- PubChem. (n.d.). Imidazo(4,5-b)pyridine.
- Washington State University. (n.d.).
Sources
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
